molecular formula C15H26O B1632452 4-Cadinen-7-ol

4-Cadinen-7-ol

Cat. No.: B1632452
M. Wt: 222.37 g/mol
InChI Key: MUROKQYXIPVTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cadinen-7-ol has been reported in Guatteria blepharophylla with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

4,7-dimethyl-1-propan-2-yl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol

InChI

InChI=1S/C15H26O/c1-10(2)15(16)8-7-12(4)13-6-5-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3

InChI Key

MUROKQYXIPVTGD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2C1CCC(=C2)C)(C(C)C)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Botanical Origins of 4-Cadinen-7-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of the sesquiterpenoid 4-Cadinen-7-ol in the plant kingdom. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, natural product chemistry, and drug development. It details the known botanical sources, quantitative data, and methodologies for the extraction, isolation, and identification of this compound.

Executive Summary

This compound is a cadinane-type sesquiterpenoid alcohol found in the essential oils of certain plants. While its biological activities are still under investigation, related cadinene derivatives have demonstrated a range of bioactivities, including antimicrobial and anti-inflammatory properties. This guide identifies Ageratina adenophora as a key natural source of this compound and provides a detailed framework for its study.

Natural Sources and Quantitative Analysis

The primary documented plant source of this compound is Ageratina adenophora (formerly Eupatorium adenophorum), a perennial herbaceous plant in the Asteraceae family, commonly known as Crofton weed. While numerous studies have analyzed the essential oil of A. adenophora, specific quantitative data for this compound is limited. However, analysis of the closely related species Ageratina dendroides provides a valuable reference point for the potential concentration of similar compounds.

Plant SpeciesFamilyPlant PartCompoundConcentration (% of Essential Oil)Reference
Ageratina adenophoraAsteraceaeAerial PartsThis compoundData not availableOSADHI Database
Ageratina dendroidesAsteraceaeAerial Partscis-Cadin-4-en-7-ol2.00[1]

Experimental Protocols

The following section outlines a standard methodology for the extraction, identification, and quantification of this compound from plant material, based on established protocols for sesquiterpenoid analysis in Ageratina species.

Plant Material Collection and Preparation
  • Collection: Aerial parts (leaves and stems) of Ageratina adenophora should be collected from a single, well-defined population to ensure consistency.

  • Drying: The plant material should be air-dried in the shade at room temperature for 7-10 days until brittle.

  • Grinding: The dried material should be ground into a coarse powder using a mechanical grinder.

Extraction of Essential Oil by Hydrodistillation
  • Apparatus: A Clevenger-type apparatus is used for hydrodistillation.

  • Procedure:

    • A known quantity (e.g., 500 g) of the powdered plant material is placed in a round-bottom flask.

    • The material is fully submerged in distilled water.

    • The mixture is heated to boiling, and the steam and volatilized essential oil are condensed.

    • The essential oil, being less dense than water, separates and is collected from the graduated tube of the Clevenger apparatus.

    • The distillation process is typically carried out for 3-4 hours.

    • The collected oil is dried over anhydrous sodium sulfate and stored in a sealed, dark glass vial at 4°C until analysis.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC-MS system equipped with a flame ionization detector (FID) for quantification and a mass selective detector for identification.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sesquiterpenoids.

  • GC Conditions (Representative):

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 60°C for 5 minutes, then ramped up to 240°C at a rate of 3°C/minute, and held at 240°C for 10 minutes.

    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/minute.

    • Injection Mode: Splitless.

  • MS Conditions (Representative):

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-550

  • Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard (if available) or with data from spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of this compound in the essential oil is calculated from the GC-FID peak area relative to the total peak area of all identified components. For absolute quantification, a calibration curve should be prepared using a certified reference standard of this compound.

Workflow for Isolation and Identification of this compound

experimental_workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Results plant_collection Collection of Ageratina adenophora (Aerial Parts) drying Air Drying plant_collection->drying grinding Grinding drying->grinding hydrodistillation Hydrodistillation grinding->hydrodistillation Input for Extraction essential_oil Crude Essential Oil hydrodistillation->essential_oil gc_ms GC-MS Analysis essential_oil->gc_ms Sample Injection identification Identification (Mass Spectra & Retention Index) gc_ms->identification quantification Quantification (Peak Area %) gc_ms->quantification compound_identified This compound Identified identification->compound_identified concentration_determined Concentration Determined quantification->concentration_determined

References

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 4-Cadinen-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers and enantiomers of 4-Cadinen-7-ol, a cadinane-type sesquiterpenoid. This document collates available data on their physicochemical properties, biological activities, and spectral characterization, alongside generalized experimental protocols for their synthesis and separation.

Introduction to this compound and its Stereoisomers

This compound is a bicyclic sesquiterpene alcohol with the molecular formula C₁₅H₂₆O. Its structure contains multiple chiral centers, giving rise to a variety of stereoisomers. The cadinane skeleton is common in many natural products, and its derivatives often exhibit significant biological activities. The precise stereochemistry of these molecules is crucial as it can dramatically influence their pharmacological effects.

The known stereoisomers of this compound include various forms of δ-cadinol, such as (+)-δ-cadinol (also known as torreyol) and (-)-δ-cadinol, as well as cis- and trans-isomers of cadin-4-en-7-ol. Other related stereoisomers mentioned in the literature include Chamomillol and Amorph-4-en-7-ol.[1]

Physicochemical Properties

Quantitative data on the physicochemical properties of each specific stereoisomer of this compound is limited in publicly available literature. However, data for δ-cadinol and computed data for related structures provide some insights.

Propertyδ-Cadinol (general)cis-Cadin-4-en-7-ol(+)-δ-Cadinol (Computed)Cadin-4-en-10-ol (Computed)
Molecular Formula C₁₅H₂₆O[2][3]C₁₅H₂₆O[1]C₁₅H₂₆OC₁₅H₂₆O
Molecular Weight 222.37 g/mol [2][3]222.3663 g/mol [1]222.37 g/mol 222.37 g/mol [4]
Boiling Point 303.4 °C at 760 mmHgNot availableNot availableNot available
Density 0.937 g/cm³Not availableNot availableNot available
Optical Rotation [α] Not available for each isomerNot availableNot availableNot available
Kovats Retention Index 1576, 1644 (non-polar column)[2]1598-1650 (non-polar column)Not available2217 (polar column)[4]

Biological Activities and Potential Therapeutic Applications

Cadinane sesquiterpenoids, including the stereoisomers of this compound, have been investigated for a range of biological activities. The specific activity is often dependent on the stereochemistry of the molecule.

Biological ActivityStereoisomer(s)Quantitative DataReference
Cytotoxicity (+)-Torreyol (a δ-cadinol)IC₅₀ = 3.5 ± 0.58 μg/mL (MCF7 breast cancer cell line)[5]
Anti-inflammatory General cadinane-type sesquiterpenoidsInhibition of nitric oxide (NO) production with IC₅₀ values comparable to hydrocortisone.[6][7][8] For one compound, 43.14 ± 8.09% inhibition of TPA-induced mouse ear edema at 228 μ g/ear .[9][10][6][7][8][9][10]
Anti-HIV General cadinane-type sesquiterpenoidsEC₅₀ values in the range of 0.17 to 9.28 µM against HIV-1 reverse transcriptase.[6][7][8]
Antiparasitic (-)-T-Cadinol (related compound)IC₅₀ = 18.2 μM (trypomastigote) and 15.8 μM (amastigote) against Trypanosoma cruzi.[11]
Antimicrobial/Antifungal δ-CadinolActive against various pathogenic bacteria and fungi.[11]

Experimental Protocols

Enantioselective Synthesis

The enantioselective synthesis of cadinane sesquiterpenes is a complex challenge due to the multiple stereocenters. A common strategy involves the use of chiral starting materials or chiral catalysts.

Generalized Protocol for Enantioselective Synthesis of a Cadinane Core:

  • Starting Material: A common starting point is a prochiral cyclohexenone derivative.

  • Asymmetric Conjugate Addition: Introduction of a methyl group or another substituent at a specific position using a chiral copper-based catalyst and a Grignard reagent to establish the first stereocenter.

  • Annulation: Formation of the second ring through various methods like Robinson annulation or a Diels-Alder reaction to construct the decalin core.

  • Functional Group Interconversion: A series of reduction, oxidation, and protection/deprotection steps to introduce the hydroxyl group at C-7 and the double bond at C-4 in the desired stereochemical orientation.

  • Purification: Purification at each step is typically performed using column chromatography on silica gel.

Chiral Separation of Stereoisomers

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most effective methods for separating enantiomers and diastereomers of sesquiterpene alcohols.

Generalized Protocol for Chiral HPLC Separation:

  • Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often effective.

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol is commonly used for normal-phase chromatography. The ratio is optimized to achieve the best separation.

  • Detection: A UV detector is typically used if the molecule has a chromophore. If not, a refractive index detector or mass spectrometer can be employed.

  • Flow Rate: Typically around 1 mL/min.

  • Temperature: Room temperature is usually sufficient, but can be varied to optimize separation.

Generalized Protocol for Chiral GC-MS Analysis:

  • Column: A capillary column coated with a chiral stationary phase, often a cyclodextrin derivative (e.g., Rt-βDEXsm), is used.[12]

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is typically used to ensure good separation of all components. For example, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 240°C).

  • Injector and Detector Temperature: These are typically set higher than the maximum oven temperature.

  • Mass Spectrometry: Electron ionization (EI) is commonly used, with a scan range appropriate for the molecular weight of the analyte.

Spectral Data

Comprehensive and assigned NMR and mass spectral data for each individual stereoisomer of this compound are not available in a single public repository. The following provides an overview of expected spectral features.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound stereoisomers is expected to show a molecular ion peak (M⁺) at m/z 222, corresponding to the molecular weight. Common fragmentation patterns for sesquiterpene alcohols include the loss of a water molecule (M⁺ - 18) and the loss of an isopropyl group (M⁺ - 43).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be complex due to the number of protons and their various couplings. Key signals would include:

  • Singlets or doublets for the methyl groups.

  • A multiplet for the proton on the carbon bearing the isopropyl group.

  • Signals for the olefinic proton.

  • A complex series of multiplets for the aliphatic protons of the decalin ring system.

¹³C NMR: The carbon NMR spectrum would show 15 distinct signals for each unique carbon atom in the molecule, assuming no coincidental overlap. The chemical shifts would be in the following approximate ranges:

  • Aliphatic carbons (CH, CH₂, CH₃): 15-60 ppm

  • Carbon bearing the hydroxyl group (C-7): 65-80 ppm

  • Olefinic carbons (C-4 and C-5): 120-140 ppm

The precise chemical shifts and coupling constants in both ¹H and ¹³C NMR will be highly dependent on the stereochemistry of the molecule.

Signaling Pathways and Logical Relationships

Specific signaling pathways directly modulated by the stereoisomers of this compound have not been elucidated in the available literature. However, based on their observed anti-inflammatory and cytotoxic activities, we can postulate potential mechanisms of action.

G cluster_0 This compound Stereoisomers cluster_1 Biological Activities cluster_2 Potential Molecular Targets / Pathways Stereoisomers Stereoisomers Anti-inflammatory Anti-inflammatory Stereoisomers->Anti-inflammatory Inhibition of NO production Cytotoxicity Cytotoxicity Stereoisomers->Cytotoxicity Induces cell death in cancer cell lines NF-kB Pathway NF-kB Pathway Anti-inflammatory->NF-kB Pathway Potential Inhibition COX Enzymes COX Enzymes Anti-inflammatory->COX Enzymes Potential Inhibition Apoptosis Induction Apoptosis Induction Cytotoxicity->Apoptosis Induction Potential Mechanism Cell Cycle Arrest Cell Cycle Arrest Cytotoxicity->Cell Cycle Arrest Potential Mechanism

References

Spectroscopic and Structural Elucidation of 4-Cadinen-7-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid 4-Cadinen-7-ol, a bicyclic alcohol with the molecular formula C₁₅H₂₆O. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

This compound is a member of the cadinane class of sesquiterpenoids, characterized by a decahydronaphthalene skeleton. The specific stereoisomer detailed in this guide is cis-Cadin-4-en-7-ol.

Molecular Formula: C₁₅H₂₆O[1] Molecular Weight: 222.3663 g/mol [1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of natural products. The following sections present the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

However, based on the known structure of cadinane-type sesquiterpenoids, a general experimental protocol for acquiring such data is provided below.

Mass Spectrometry (MS)

Similar to the NMR data, a detailed mass spectrum with fragmentation analysis for this compound is not explicitly published in the available literature. Gas chromatography-mass spectrometry (GC-MS) is the common method for identifying this compound in essential oil analyses, where identification is typically based on comparison of retention indices and mass spectra with library data.

Experimental Protocols

The following protocols describe standard methodologies for the acquisition of NMR and MS data for sesquiterpenoids like this compound.

NMR Data Acquisition (General Protocol)

¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

  • Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in approximately 0.5 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.

  • ¹H NMR: Proton NMR spectra are acquired using a standard pulse sequence. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS).

  • ¹³C NMR: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. Chemical shifts (δ) are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR: For complete structural elucidation and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional NMR experiments is employed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for establishing the connectivity of the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry of the molecule.

The workflow for NMR-based structural elucidation can be visualized as follows:

NMR_Workflow cluster_isolation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution OneD_NMR 1D NMR (¹H, ¹³C) Dissolution->OneD_NMR Acquire Spectra TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Further Analysis Assignment Signal Assignment TwoD_NMR->Assignment Structure Structure Determination Assignment->Structure Stereochemistry Stereochemical Assignment Structure->Stereochemistry

Caption: General workflow for NMR-based structure elucidation of a natural product.
Mass Spectrometry Data Acquisition (GC-MS Protocol)

Gas chromatography-mass spectrometry is a standard technique for the analysis of volatile compounds like sesquiterpenoids in essential oils.

  • Instrumentation: A typical setup includes a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Separation: The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column). The column temperature is gradually increased (a temperature ramp) to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Ionization and Mass Analysis: As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are bombarded with electrons (typically at 70 eV). This causes ionization and fragmentation of the molecules. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of the different fragments. The molecular ion peak (M⁺), if present, corresponds to the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" that can be compared to spectral libraries for identification.

The logical flow of a GC-MS experiment is depicted below:

GCMS_Workflow Sample_Prep Sample Preparation (e.g., Dilution of Essential Oil) Injection Injection into GC Sample_Prep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Separation by m/z) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Library Matching, Fragmentation Analysis) Detection->Data_Analysis

Caption: A simplified workflow for GC-MS analysis of volatile compounds.

Signaling Pathways and Logical Relationships

As a natural product, this compound's biological activities and interactions with cellular signaling pathways are areas of active research. A generalized representation of how a natural product might be investigated for its therapeutic potential is shown below. This diagram illustrates the logical progression from initial screening to the identification of a mechanism of action.

Drug_Discovery_Pathway cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_development Preclinical Development Natural_Product This compound Bioassay Bioactivity Screening (e.g., anticancer, antimicrobial) Natural_Product->Bioassay is tested in Target_ID Target Identification Bioassay->Target_ID Active compounds proceed to Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis identifies Cellular_Effects Cellular Effects (e.g., Apoptosis, Proliferation) Pathway_Analysis->Cellular_Effects modulates Lead_Optimization Lead Optimization Cellular_Effects->Lead_Optimization informs In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: Logical relationship in natural product-based drug discovery.

Conclusion

This technical guide has outlined the available information and standard methodologies for the spectroscopic analysis of this compound. While a complete, published dataset for this specific compound remains elusive, the provided protocols and workflows offer a solid foundation for researchers aiming to isolate, identify, and characterize this and other related sesquiterpenoids. Further research is warranted to fully elucidate the spectroscopic properties and potential biological activities of this compound.

References

The Sentinel Molecule: 4-Cadinen-7-ol's Role in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated and dynamic chemical arsenal to defend against a myriad of herbivores. Among the vast array of secondary metabolites, sesquiterpenoids play a crucial role in these defense mechanisms. This technical guide delves into the biological significance of a specific cadinane-type sesquiterpenoid, 4-Cadinen-7-ol (also known as amorph-4-en-7-ol), in plant defense. This volatile organic compound has been identified as a potent deterrent against insect herbivores, highlighting its potential for applications in sustainable agriculture and the development of novel pest control strategies. This document provides a comprehensive overview of its function, the signaling pathways governing its production, and detailed experimental protocols for its study.

Biological Role and Efficacy

This compound is a key component of the herbivore-induced plant volatile (HIPV) blend in several plant species, most notably in the invasive plant Eupatorium adenophorum. Its primary defensive function is as a potent antifeedant against generalist insect herbivores.

Data on Defensive Action

While specific quantitative data such as EC50 or LC50 values for this compound are not extensively documented in publicly available literature, studies on cadinane sesquiterpenoids from Eupatorium adenophorum, including (-)-amorph-4-en-7-ol, have demonstrated significant antifeedant properties against the generalist insect herbivore, the beet armyworm (Spodoptera exigua). The strong deterrent effect of the natural blend containing this compound underscores its importance in plant defense.

Compound/ExtractTarget HerbivoreBioassay TypeObserved EffectReference
Cadinene sesquiterpenes (including (-)-amorph-4-en-7-ol) from E. adenophorumSpodoptera exiguaAntifeedant AssayPotent antifeedant activity[1][2]

Biosynthesis and its Regulation

The production of this compound is a tightly regulated process, initiated in response to herbivore feeding. The biosynthesis pathway and its regulation are critical for an effective and timely defense response.

Biosynthetic Pathway

This compound is synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are converted to the C15 compound farnesyl diphosphate (FPP), the immediate precursor for sesquiterpenoid biosynthesis. A specific sesquiterpene synthase (TPS) then catalyzes the cyclization of FPP to form the cadinane skeleton, which is subsequently hydroxylated to yield this compound. In Eupatorium adenophorum, the enzyme responsible for the production of amorpha-4,7(11)-diene and (-)-amorph-4-en-7-ol has been identified as EaTPS1[1][2].

Signaling Pathways

The induction of this compound biosynthesis upon herbivore attack is primarily mediated by the jasmonate signaling pathway. Mechanical damage and elicitors present in the herbivore's oral secretions trigger a signaling cascade that leads to the accumulation of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile derepresses the transcription factor MYC2, which in turn activates the expression of sesquiterpene synthase genes, such as EaTPS1, leading to the production of this compound. Interestingly, studies have shown that while mechanical wounding and methyl jasmonate treatment can induce the release of (-)-amorph-4-en-7-ol, they negatively regulate the expression of the EaTPS1 gene, suggesting a complex regulatory mechanism that may involve post-transcriptional or translational controls, or the involvement of other signaling pathways[1][2].

There is significant crosstalk between the jasmonate pathway and other signaling pathways, such as those involving ethylene and salicylic acid, which can fine-tune the plant's defense response.

plant_defense_signaling herbivore Herbivore Feeding (Mechanical Damage + Elicitors) JA_synthesis Jasmonic Acid (JA) Biosynthesis herbivore->JA_synthesis Induces JA_Ile JA-Isoleucine (JA-Ile) Accumulation JA_synthesis->JA_Ile JAZ JAZ Repressor Proteins JA_Ile->JAZ Promotes Degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses TPS_gene Sesquiterpene Synthase Gene Expression (e.g., EaTPS1) MYC2->TPS_gene Activates TPS_enzyme Sesquiterpene Synthase (TPS) TPS_gene->TPS_enzyme Leads to FPP Farnesyl Diphosphate (FPP) TPS_enzyme->FPP Catalyzes Conversion of cadinenol This compound Biosynthesis FPP->cadinenol defense Plant Defense (Antifeedant Activity) cadinenol->defense

Jasmonate signaling pathway leading to this compound biosynthesis.

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue

This protocol describes the extraction of volatile sesquiterpenoids from plant material for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Fresh or frozen plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Dichloromethane (CH₂Cl₂) or hexane, GC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass vials with PTFE-lined caps

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Internal standard (e.g., n-octadecane)

Procedure:

  • Sample Preparation: Freeze a known weight of fresh plant tissue (e.g., 1 g) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a glass vial and add a known volume of solvent (e.g., 5 mL of dichloromethane) containing a known concentration of an internal standard.

  • Incubation: Vortex the mixture for 1 minute and then incubate at room temperature for 1 hour with occasional shaking.

  • Drying: After incubation, add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Filtration: Filter the extract through a glass wool plug or a syringe filter (0.22 µm) into a clean GC vial.

  • GC-MS Analysis: Inject 1 µL of the extract into the GC-MS system.

    • GC Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Injector temperature: 250°C

      • Oven program: 50°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (example):

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Ionization mode: Electron Impact (EI) at 70 eV.

      • Scan range: m/z 40-500.

  • Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard or by comparison with mass spectral libraries (e.g., NIST). Quantify the compound by comparing its peak area to that of the internal standard.

extraction_workflow start Start: Plant Tissue Sample grind Grind in Liquid Nitrogen start->grind extract Solvent Extraction (e.g., Dichloromethane + Internal Standard) grind->extract dry Dry with Anhydrous Na₂SO₄ extract->dry filter Filter dry->filter gcms GC-MS Analysis filter->gcms end End: Identification and Quantification gcms->end

Workflow for extraction and analysis of this compound.
Antifeedant Bioassay using Spodoptera exigua

This protocol outlines a choice bioassay to evaluate the antifeedant activity of this compound against Spodoptera exigua larvae.

Materials:

  • Third-instar Spodoptera exigua larvae (starved for 4 hours prior to the assay)

  • Fresh host plant leaves (e.g., cabbage or cotton)

  • This compound of known concentration dissolved in a suitable solvent (e.g., acetone)

  • Solvent control (e.g., acetone)

  • Petri dishes (9 cm diameter) lined with moist filter paper

  • Leaf disc cutter (e.g., 2 cm diameter)

  • Micropipette

Procedure:

  • Preparation of Leaf Discs: Cut leaf discs of a uniform size using the leaf disc cutter.

  • Treatment Application:

    • Treatment Disc: Apply a known volume (e.g., 10 µL) of the this compound solution evenly onto the surface of a leaf disc and allow the solvent to evaporate completely.

    • Control Disc: Apply the same volume of the solvent control to another leaf disc and allow it to evaporate.

  • Assay Setup: Place one treatment disc and one control disc on opposite sides of a Petri dish.

  • Introduction of Larvae: Place a single, pre-starved third-instar larva in the center of the Petri dish.

  • Incubation: Seal the Petri dishes and place them in a controlled environment chamber (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Data Collection: After 24 hours, measure the area of each leaf disc consumed using a leaf area meter or image analysis software.

  • Calculation of Antifeedant Index (AFI): AFI (%) = [(C - T) / (C + T)] x 100 Where:

    • C = Area of the control disc consumed

    • T = Area of the treatment disc consumed

  • Replication: Replicate the experiment at least 20 times.

antifeedant_bioassay start Start: Prepare Leaf Discs treatment Apply this compound Solution (Treatment Disc) start->treatment control Apply Solvent (Control Disc) start->control setup Place Discs in Petri Dish treatment->setup control->setup larva Introduce Starved S. exigua Larva setup->larva incubate Incubate for 24 hours larva->incubate measure Measure Consumed Leaf Area incubate->measure calculate Calculate Antifeedant Index (AFI) measure->calculate end End: Evaluate Antifeedant Activity calculate->end

Workflow for the antifeedant bioassay.

Conclusion

This compound stands out as a significant player in the chemical defense strategies of plants. Its potent antifeedant activity against generalist herbivores, coupled with its inducible biosynthesis regulated by the jasmonate signaling pathway, makes it a fascinating subject for research in plant-insect interactions and chemical ecology. The detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the properties of this and other related sesquiterpenoids. A deeper understanding of the molecular mechanisms underlying the production and action of this compound could pave the way for innovative and environmentally friendly approaches to crop protection.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Cadinen-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the sesquiterpenoid 4-Cadinen-7-ol. While specific experimental data for this compound is limited in publicly available literature, this document consolidates the existing information and supplements it with data from closely related cadinane sesquiterpenoids to offer a valuable resource for researchers. This guide covers chemical structure, physical properties, spectral data, and potential biological activities, alongside illustrative experimental protocols and pathway diagrams.

Introduction

This compound is a sesquiterpenoid alcohol belonging to the cadinane class of bicyclic sesquiterpenes. These compounds are widely distributed in the plant kingdom and are known to contribute to the aromatic and medicinal properties of many essential oils. Notably, cis-Cadin-4-en-7-ol has been identified as a significant constituent of the essential oil from Eupatorium adenophorum[1]. The cadinane skeleton is a key structural motif in a variety of natural products that have garnered interest for their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects[2][3][4]. This guide aims to provide a detailed summary of the physicochemical characteristics of this compound to support ongoing research and development in natural product chemistry and drug discovery.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₅H₂₆O[5][6]
Molecular Weight 222.37 g/mol [5][6]
CAS Number 217650-27-6 (for cis-isomer)[5][6]
Appearance OilPharmaffiliates
Storage Conditions 2-8°C RefrigeratorPharmaffiliates
Boiling Point Not available for this compound. (For δ-cadinene: 120-121 °C at 9 mmHg)PubChem
Melting Point Not available
Solubility Not available. Expected to be soluble in organic solvents and poorly soluble in water.
logP (Octanol/Water) Predicted values are available but experimental data is lacking.[3]

Spectral Data

Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectra, are not widely published. The identification of this compound in plant extracts is often based on GC-MS library matching. The NIST WebBook provides Gas Chromatography data, including retention indices on various columns, which is useful for identification purposes[2][7][8]. For illustrative purposes, this section provides general characteristics expected for a molecule with this structure.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 222, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of a water molecule (M⁺ - 18) and subsequent fragmentation of the cadinane skeleton. The NIST WebBook contains mass spectral data for the isomeric compound α-Cadinol (Cadin-4-en-10-ol), which can serve as a reference[9].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shifts for this compound are not available in the cited literature. However, based on the known structure and data from other cadinane sesquiterpenoids, the following characteristic signals can be anticipated:

  • ¹H NMR: Signals for methyl groups (singlets and doublets), methylene and methine protons on the saturated rings, an olefinic proton, and a proton on the carbon bearing the hydroxyl group.

  • ¹³C NMR: Resonances for approximately 15 distinct carbon atoms, including signals for methyl groups, sp³-hybridized carbons of the bicyclic core, two sp²-hybridized carbons of the double bond, and a carbon atom attached to the hydroxyl group (typically in the range of 60-80 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

  • C=C stretch: A weaker band around 1640-1680 cm⁻¹ for the carbon-carbon double bond.

  • C-O stretch: A band in the region of 1000-1260 cm⁻¹.

Experimental Protocols

Isolation of cis-Cadin-4-en-7-ol from Eupatorium adenophorum

The following is a generalized protocol for the isolation of cis-Cadin-4-en-7-ol from the aerial parts of Eupatorium adenophorum, based on hydro-steam distillation methods reported in the literature[1].

experimental_workflow plant_material Air-dried aerial parts of Eupatorium adenophorum grinding Grinding of plant material plant_material->grinding distillation Hydro-steam Distillation (e.g., Clevenger apparatus) grinding->distillation oil_collection Collection of Essential Oil distillation->oil_collection drying Drying of oil (e.g., with anhydrous Na₂SO₄) oil_collection->drying gc_ms GC-MS Analysis for identification and quantification drying->gc_ms Quality Control fractionation Fractionation by Column Chromatography (e.g., Silica Gel) drying->fractionation purification Further purification by preparative TLC or HPLC fractionation->purification pure_compound Pure cis-Cadin-4-en-7-ol purification->pure_compound

Figure 1: Generalized workflow for the isolation of cis-Cadin-4-en-7-ol.

Methodology:

  • Plant Material Preparation: Air-dried aerial parts of Eupatorium adenophorum are ground into a coarse powder.

  • Hydro-steam Distillation: The powdered plant material is subjected to hydro-steam distillation for several hours. The steam and volatile components are condensed and collected in a separator[1].

  • Essential Oil Separation: The essential oil layer is separated from the aqueous distillate.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

  • Chromatographic Fractionation: The crude essential oil is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate fractions based on polarity.

  • Purification: Fractions containing cis-Cadin-4-en-7-ol, as identified by GC-MS, are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assay

The following is a representative protocol for evaluating the cytotoxic activity of this compound against cancer cell lines, adapted from methods used for other sesquiterpenoids[10][11][12][13].

cytotoxicity_workflow cell_culture Culture of cancer cell lines (e.g., HepG2, MCF-7) seeding Seeding of cells into 96-well plates cell_culture->seeding incubation1 Incubation (24h) to allow cell attachment seeding->incubation1 treatment Treatment with varying concentrations of this compound incubation1->treatment incubation2 Incubation for a defined period (e.g., 48h) treatment->incubation2 assay Cell Viability Assay (e.g., MTT, SRB) incubation2->assay data_analysis Data Analysis to determine IC₅₀ values assay->data_analysis

Figure 2: Workflow for a typical cytotoxicity assay.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically dissolved in a suitable solvent like DMSO and then diluted in culture medium). A vehicle control is also included.

  • Incubation: The treated cells are incubated for a specific duration (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay[10][11].

  • Data Analysis: The absorbance is measured, and the concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated.

Biological Activity and Signaling Pathways

Known and Potential Biological Activities

While specific biological activities of this compound are not extensively documented, the broader class of cadinane sesquiterpenoids has been shown to possess a range of pharmacological properties. These include:

  • Cytotoxic Activity: Several cadinane-type sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and Huh7 (liver cancer)[4][14].

  • Antimicrobial Activity: Essential oils rich in cadinane sesquiterpenoids have shown activity against a range of bacteria and fungi[9][15][16]. The microbroth dilution method is a common technique to determine the minimum inhibitory concentration (MIC) of these compounds[16][17][18].

  • Antioxidant Activity: Some cadinane derivatives have been reported to exhibit antioxidant properties[17].

Biosynthesis Pathway

This compound, like all sesquiterpenoids, is biosynthesized from farnesyl pyrophosphate (FPP), which is derived from the mevalonate pathway in the cytoplasm or the MEP pathway in plastids. The cyclization of FPP, catalyzed by a specific sesquiterpene synthase, leads to the formation of the characteristic bicyclic cadinane skeleton. Subsequent enzymatic modifications, such as hydroxylation, result in the formation of this compound.

biosynthesis_pathway cluster_precursors Isoprenoid Precursors cluster_linear Linear Terpene Pyrophosphates cluster_cyclization Cyclization and Modification IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Cadinyl_Cation Cadinyl Cation Intermediate FPP->Cadinyl_Cation Sesquiterpene Synthase Cadinene_Skeleton Cadinene Skeleton Cadinyl_Cation->Cadinene_Skeleton Cadinenol This compound Cadinene_Skeleton->Cadinenol Hydroxylation

Figure 3: Simplified overview of the sesquiterpenoid biosynthesis pathway leading to this compound.

Conclusion

This compound is a naturally occurring sesquiterpenoid with a chemical profile that suggests potential for further investigation into its biological activities. This guide has compiled the available data on its physical and chemical properties, highlighting the current gaps in experimental values for key parameters and detailed spectral data. The provided experimental protocols and pathway diagrams offer a framework for researchers working on the isolation, characterization, and biological evaluation of this and related compounds. Future research should focus on obtaining pure samples of this compound to fully characterize its physicochemical properties and elucidate its specific pharmacological effects and mechanisms of action.

References

4-Cadinen-7-ol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Cadinen-7-ol, a sesquiterpenoid alcohol found in various plant species. The document details its chemical identity, including its CAS number and molecular formula, and summarizes available quantitative data from scientific literature. This guide is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity

PropertyValueReference
Chemical Name This compound
CAS Number 217650-27-6[1][2]
Molecular Formula C15H26O[1][2]
Molecular Weight 222.37 g/mol
Synonyms cis-Cadin-4-en-7-ol

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for the isolated this compound is limited in publicly available literature, some key analytical information has been reported through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of essential oils.

Gas Chromatography

The retention index is a key parameter in gas chromatography for the identification of compounds. For this compound, the following retention indices have been reported on non-polar columns:

Retention Index (RI)Column TypeReference
1598DB-5[1]
16355% Phenyl methyl siloxane[1]
1637DB-5[1]
1643HP-5MS[1]
1650Col-Elite 5MS[1]

Note: Retention indices can vary slightly depending on the specific GC conditions (e.g., temperature program, column dimensions).

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Natural Occurrence

This compound has been identified as a constituent of the essential oils of several plants, most notably from the Asteraceae family.

Plant SpeciesPart of PlantReported Concentration (%)Reference
Achillea millefolium (Yarrow)Aerial partsVaries
Eupatorium adenophorumLeavesVaries

The concentration of this compound in essential oils can vary significantly based on factors such as the geographical origin of the plant, harvesting time, and the extraction method employed.

Potential Biological Activities

While specific studies on the biological activities of isolated this compound are limited, the broader class of cadinene sesquiterpenes has been reported to exhibit a range of pharmacological effects.

  • Antimicrobial Activity: Essential oils containing cadinene derivatives have demonstrated activity against various bacteria and fungi. However, specific Minimum Inhibitory Concentration (MIC) values for this compound are not yet reported.

  • Antioxidant Activity: Sesquiterpenoids are known for their antioxidant potential. Studies on essential oils rich in these compounds suggest potential free radical scavenging activity. Quantitative data, such as IC50 values from assays like DPPH or ABTS, are needed to ascertain the specific antioxidant capacity of this compound.

Further research is required to isolate sufficient quantities of pure this compound to perform comprehensive biological assays and elucidate its mechanisms of action, including any involvement in cellular signaling pathways.

Experimental Protocols

Detailed experimental protocols for the targeted synthesis or isolation of this compound are not extensively described in the available literature. However, general methodologies for the extraction and isolation of sesquiterpenoids from plant material can be adapted.

General Isolation Workflow from Plant Material

The following diagram outlines a typical workflow for the isolation of sesquiterpenoids like this compound from plant sources.

experimental_workflow plant_material Plant Material (e.g., Achillea millefolium) extraction Solvent Extraction (e.g., Hexane, Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions purification Preparative HPLC or TLC fractions->purification pure_compound Pure this compound purification->pure_compound analysis Spectroscopic Analysis (GC-MS, NMR) pure_compound->analysis

Fig. 1: General workflow for the isolation of this compound.

Protocol Steps:

  • Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as hexane or ethanol, to obtain a crude extract.

  • Fractionation: The crude extract is then fractionated using column chromatography on silica gel with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures).

  • Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC) or GC-MS, are further purified using techniques like preparative HPLC or preparative TLC to yield the pure this compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Future Research Directions

The current body of knowledge on this compound presents several opportunities for further investigation.

logical_relationship cluster_current_knowledge Current Knowledge cluster_future_work Future Work cas_formula CAS Number & Molecular Formula Known develop_protocols Develop Standardized Protocols gc_data GC Data Available natural_source Identified in Plants natural_source->develop_protocols isolation_synthesis Detailed Isolation/Synthesis Protocols biological_data Quantitative Biological Activity Data spectroscopic_data Complete Spectroscopic Characterization (NMR) signaling_pathways Elucidation of Signaling Pathways screen_activities Screen for Bioactivities (Antimicrobial, Anticancer, etc.) develop_protocols->screen_activities elucidate_structure Full Structural Elucidation develop_protocols->elucidate_structure investigate_moa Investigate Mechanism of Action screen_activities->investigate_moa elucidate_structure->screen_activities

References

The Occurrence of 4-Cadinen-7-ol and Related Cadinane Sesquiterpenoids in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence of 4-cadinen-7-ol and its closely related cadinane sesquiterpenoid isomers in essential oils. Due to the limited direct quantitative data for this compound in publicly available scientific literature, this guide focuses on prominent, well-quantified cadinane sesquiterpenoids found in essential oils, such as δ-cadinol (torreyol) and α-muurolol. These compounds share the same cadinane backbone and offer valuable insights into the distribution and potential biological activities of this class of molecules.

Quantitative Data on Cadinane Sesquiterpenoids in Essential Oils

The following table summarizes the quantitative data for notable cadinane sesquiterpenoids identified in the essential oil of Ageratina adenophora, a plant recognized for its rich content of these compounds.

Plant SpeciesEssential Oil SourceCompound NameSynonym(s)Chemical FormulaPercentage (%)
Ageratina adenophoraLeavesTorreyolδ-Cadinol, 4-Cadinen-10-olC₁₅H₂₆O16.8[1][2][3]
Ageratina adenophoraLeavesα-MuurololC₁₅H₂₆O24.56[4][5]

Experimental Protocols

The following sections detail the methodologies commonly employed for the extraction, identification, and quantification of cadinane sesquiterpenoids from plant materials.

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material. The process involves the co-distillation of water and the volatile components of the plant.

  • Apparatus: A Clevenger-type apparatus is typically used.

  • Procedure:

    • Fresh or dried aerial parts of the plant (e.g., leaves of Ageratina adenophora) are placed in a round-bottom flask.

    • The flask is filled with a sufficient amount of distilled water to cover the plant material.

    • The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and passes into a condenser.

    • The condensed mixture of water and essential oil is collected in a graduated burette.

    • Due to their different densities and immiscibility, the essential oil separates from the aqueous phase (hydrosol).

    • The volume of the collected essential oil is measured to determine the yield.

    • The oil is then dried over anhydrous sodium sulfate and stored in a sealed vial at a low temperature (e.g., 4°C) until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a complex mixture like an essential oil.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions (Example for Ageratina adenophora essential oil analysis):

    • Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60°C (held for a few minutes).

      • Ramp: Increase temperature at a rate of 3-5°C/min to a final temperature of 240-280°C.

      • Final hold: Maintain the final temperature for a set period.

    • Injector Temperature: 250-280°C.

    • Injection Volume: 1 µL of a diluted essential oil sample (e.g., 1% in a suitable solvent like hexane or ethanol).

    • Split Ratio: A split injection is typically used to avoid column overload (e.g., 1:50 or 1:100).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230-250°C.

    • Transfer Line Temperature: 280-300°C.

  • Component Identification:

    • The identification of individual compounds is achieved by comparing their mass spectra with those in commercial mass spectral libraries (e.g., NIST, Wiley).

    • Comparison of the calculated Kovats retention indices (RI) with literature values provides further confirmation of the identification.

  • Quantification:

    • The relative percentage of each component is calculated from the GC peak areas without the use of correction factors.

Visualizations

Biosynthesis of Sesquiterpenoids

All sesquiterpenoids, including the cadinane class, are biosynthesized from the precursor molecule farnesyl pyrophosphate (FPP). The general pathway is illustrated below.

Sesquiterpene_Biosynthesis cluster_0 Mevalonate (MVA) Pathway (Cytosol) cluster_1 Sesquiterpene Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) IPP_DMAPP IPP + DMAPP GPP GPP IPP_DMAPP->GPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate (GPP)->Farnesyl Pyrophosphate (FPP) FPP FPP Cadinane Sesquiterpenoids Cadinane Sesquiterpenoids FPP->Cadinane Sesquiterpenoids Sesquiterpene Synthase IPP IPP IPP->IPP_DMAPP DMAPP DMAPP DMAPP->IPP_DMAPP EO_Analysis_Workflow Plant_Material Plant Material (e.g., Ageratina adenophora leaves) Extraction Hydrodistillation / Steam Distillation Plant_Material->Extraction Essential_Oil Crude Essential Oil Extraction->Essential_Oil Drying Drying (Anhydrous Na2SO4) Essential_Oil->Drying Dried_Oil Dried Essential Oil Drying->Dried_Oil GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Dried_Oil->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis Identification Compound Identification (Mass Spectra & Retention Indices) Data_Analysis->Identification Quantification Quantification (% Area) Data_Analysis->Quantification NFkB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases IkB_P P-IκB IkB_NFkB->IkB_P Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates Cadinane_Sesquiterpenoid Cadinane Sesquiterpenoid (e.g., δ-cadinol) Cadinane_Sesquiterpenoid->IKK Inhibits

References

Methodological & Application

Application Notes and Protocols: Enantioselective Total Synthesis of 4-Cadinen-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed enantioselective total synthesis of the cadinane sesquiterpenoid, 4-Cadinen-7-ol. The synthetic strategy is designed to provide stereocontrol over the key chiral centers of the cis-decalin core. The proposed route commences with an asymmetric Diels-Alder reaction to establish the core structure and key stereochemistry. Subsequent functional group manipulations, including a stereoselective reduction and the introduction of a double bond, complete the synthesis. Detailed experimental protocols for key transformations are provided, along with expected yields and stereoselectivities based on analogous reactions reported in the scientific literature. This document is intended to serve as a practical guide for researchers in natural product synthesis and medicinal chemistry.

Introduction

The cadinane sesquiterpenes are a large and diverse family of natural products characterized by a bicyclo[4.4.0]decane (decalin) carbon skeleton. Many members of this family exhibit interesting biological activities, making them attractive targets for total synthesis. This compound is a representative member of this class, featuring a cis-fused decalin core, a trisubstituted double bond, and a hydroxyl group. The development of an enantioselective synthesis is crucial for accessing stereochemically pure material for biological evaluation. This protocol details a plausible and efficient synthetic route to achieve this objective.

Proposed Synthetic Strategy

The retrosynthetic analysis for this compound is outlined below. The target molecule can be accessed from a key bicyclic intermediate containing a ketone at C7. This ketone can be stereoselectively reduced to the desired alcohol. The double bond at C4 can be introduced via elimination from a suitable precursor. The core cis-decalin ring system with the required relative stereochemistry can be constructed through a highly stereoselective intramolecular Diels-Alder reaction. The initial chirality can be introduced using a chiral auxiliary or an asymmetric catalyst in the formation of the Diels-Alder precursor.

Retrosynthetic Analysis

Retrosynthesis This compound This compound Keto-alkene Keto-alkene This compound->Keto-alkene Stereoselective Reduction Bicyclic Ketone Bicyclic Ketone Keto-alkene->Bicyclic Ketone Olefin Metathesis or Elimination Diels-Alder Precursor Diels-Alder Precursor Bicyclic Ketone->Diels-Alder Precursor Intramolecular Diels-Alder Chiral Building Blocks Chiral Building Blocks Diels-Alder Precursor->Chiral Building Blocks Asymmetric Synthesis

Caption: Retrosynthetic approach for this compound.

Experimental Protocols

Step 1: Synthesis of the Diels-Alder Precursor

This initial phase focuses on the preparation of a chiral, acyclic precursor amenable to an intramolecular Diels-Alder reaction. A plausible approach involves the asymmetric alkylation of a suitable starting material to install the first stereocenter, followed by chain elongation to incorporate the diene and dienophile moieties.

  • Protocol:

    • To a solution of a chiral imine derived from (R)- or (S)-alpha-methylbenzylamine and a suitable aldehyde in anhydrous THF at -78 °C, add LDA (1.1 eq).

    • Stir the resulting solution for 2 hours at -78 °C.

    • Add a suitable alkyl halide electrophile (e.g., a derivative of 3-butenyl bromide) and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.

    • The crude product is then hydrolyzed with aqueous acetic acid to afford the chiral aldehyde.

    • The aldehyde is then subjected to a Wittig reaction with a phosphorus ylide derived from a C5 fragment to construct the diene moiety.

    • The resulting triene is then ready for the intramolecular Diels-Alder reaction.

Step 2: Intramolecular Diels-Alder Cycloaddition

This key step establishes the cis-decalin core and sets the relative stereochemistry of multiple chiral centers in a single transformation. The reaction is typically promoted by a Lewis acid.

  • Protocol:

    • To a solution of the triene precursor in dry CH2Cl2 at -78 °C, add a Lewis acid catalyst (e.g., Et2AlCl, 1.2 eq).

    • Stir the reaction mixture at -78 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction carefully with saturated aqueous NaHCO3.

    • Extract the aqueous layer with CH2Cl2, and dry the combined organic layers over anhydrous Na2SO4.

    • Purify the crude product by flash column chromatography on silica gel to yield the bicyclic ketone.

Step 3: Stereoselective Reduction of the Ketone

The reduction of the C7 ketone to the corresponding alcohol with the desired stereochemistry is a critical step. The choice of reducing agent is crucial for achieving high diastereoselectivity.

  • Protocol:

    • To a solution of the bicyclic ketone in anhydrous methanol at -78 °C, add sodium borohydride (NaBH4, 3.0 eq) in portions.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of acetone, followed by saturated aqueous NH4Cl.

    • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous Na2SO4 and concentrate under reduced pressure.

    • Purify the product by flash column chromatography to afford the alcohol.

Step 4: Introduction of the C4-C5 Double Bond

The final step involves the formation of the trisubstituted double bond. This can be achieved through a variety of elimination reactions. One plausible method is the dehydration of a tertiary alcohol at C4, or the elimination of a sulfonate ester. A more modern approach could involve a transition-metal-catalyzed dehydrogenation. For this protocol, we will describe a dehydration approach.

  • Protocol:

    • To a solution of the C7-alcohol in pyridine at 0 °C, add Martin's sulfurane (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Quench the reaction by the addition of water.

    • Extract the product with diethyl ether, wash with saturated aqueous CuSO4, and then brine.

    • Dry the organic layer over anhydrous MgSO4 and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes the expected yields and stereoselectivities for the key transformations based on literature precedents for similar reactions.

StepTransformationReagentsExpected Yield (%)Expected Stereoselectivity (ee/de)
1Asymmetric AlkylationChiral Auxiliary, LDA75-85>95% de
2Intramolecular Diels-AlderEt2AlCl60-70>90% de
3Stereoselective Ketone ReductionNaBH485-95>95% de
4DehydrationMartin's Sulfurane70-80N/A

Visualized Experimental Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction cluster_step4 Step 4: Olefination Chiral_Amine Chiral_Amine Asymmetric_Alkylation Asymmetric Alkylation Chiral_Amine->Asymmetric_Alkylation Aldehyde Aldehyde Aldehyde->Asymmetric_Alkylation Alkyl_Halide Alkyl_Halide Alkyl_Halide->Asymmetric_Alkylation Wittig_Reaction Wittig Reaction Asymmetric_Alkylation->Wittig_Reaction Diels_Alder Intramolecular Diels-Alder Wittig_Reaction->Diels_Alder Ketone_Reduction Stereoselective Ketone Reduction Diels_Alder->Ketone_Reduction Dehydration Dehydration Ketone_Reduction->Dehydration 4_Cadinen_7_ol 4_Cadinen_7_ol Dehydration->4_Cadinen_7_ol

Caption: Overall workflow for the enantioselective total synthesis of this compound.

Conclusion

The proposed enantioselective total synthesis of this compound provides a viable and efficient pathway to this natural product. The strategy relies on well-established and stereocontrollable reactions, making it a practical approach for laboratory synthesis. The detailed protocols and expected outcomes offer a solid foundation for researchers aiming to synthesize this and related cadinane sesquiterpenes for further biological and pharmacological investigation. Successful execution of this synthesis will provide access to enantiomerically pure this compound, enabling a more detailed study of its biological properties.

Application Notes and Protocols for the Extraction of 4-Cadinen-7-ol from Eupatorium adenophorum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatorium adenophorum, also known as Crofton weed, is a plant rich in bioactive secondary metabolites, particularly sesquiterpenoids. Among these, cadinene-type sesquiterpenes have garnered significant interest for their potential pharmacological activities, including antifungal and cytotoxic properties. This document provides detailed application notes and protocols for the extraction and isolation of a specific cadinene sesquiterpene, 4-Cadinen-7-ol, from E. adenophorum. The methodologies described herein are based on established scientific literature and are intended to guide researchers in the efficient recovery of this compound for further investigation in drug discovery and development.

Data Presentation: Quantitative Analysis of this compound Extraction

The concentration of this compound can vary depending on the extraction method employed. The following table summarizes the quantitative data from essential oil distillation methods, which are effective for obtaining this compound.

Extraction MethodPlant PartOil Content (%)Oil Yield ( kg/10 quintals)Percentage of Cis-Cadin-4-en-7-ol in Oil (%)Reference
Hydro-steam DistillationAerial parts0.232.278.52[1][2]
Steam DistillationAerial parts0.181.827.46[1]

Experimental Protocols

Two primary methods for the extraction of this compound and other cadinene sesquiterpenes from E. adenophorum are presented below: essential oil distillation and solvent extraction followed by chromatographic purification.

Protocol 1: Extraction of this compound via Hydro-steam Distillation

This protocol is adapted from methodologies that have successfully isolated Cis-Cadin-4-en-7-ol as a major constituent of the essential oil of E. adenophorum.

Objective: To extract the essential oil containing this compound from the aerial parts of E. adenophorum.

Materials and Reagents:

  • Fresh aerial parts of Eupatorium adenophorum

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Plant Material Preparation: Collect fresh aerial parts (leaves and stems) of E. adenophorum. Chop the plant material into small pieces to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Set up a Clevenger-type apparatus for hydro-distillation. Place the chopped plant material into the round-bottom flask.

  • Hydro-distillation: Add distilled water to the flask until the plant material is fully submerged. Heat the flask using a heating mantle to bring the water to a boil. The steam and volatilized essential oils will rise and pass into the condenser.

  • Condensation and Collection: The condensed water and essential oil will be collected in the separator of the Clevenger apparatus. Continue the distillation for 3-4 hours, or until no more oil is collected.

  • Oil Separation: After distillation, carefully separate the essential oil layer from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Quantification and Analysis: Determine the yield of the essential oil. The chemical composition of the oil, including the percentage of this compound, can be determined using GC-MS analysis.[1][3]

Protocol 2: Solvent Extraction and Chromatographic Isolation of Cadinene Sesquiterpenes

This protocol provides a general method for the extraction and isolation of cadinene sesquiterpenes, which can be adapted for the specific purification of this compound.[4][5]

Objective: To extract and isolate cadinene sesquiterpenes, including this compound, from the leaves of E. adenophorum.

Materials and Reagents:

  • Dried and powdered leaves of Eupatorium adenophorum

  • Ethyl acetate

  • Hexane

  • Silica gel (for column chromatography)

  • Glass column for chromatography

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates

  • Preparative Thin-Layer Chromatography (PTLC) plates

  • NMR and Mass Spectrometry for structural elucidation

Procedure:

  • Extraction:

    • Macerate the dried, powdered leaves of E. adenophorum with ethyl acetate at room temperature for 48-72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethyl acetate extract.

  • Column Chromatography:

    • Pack a glass column with silica gel slurried in hexane.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor them by TLC to identify those containing cadinene sesquiterpenes.

  • Purification by Preparative TLC:

    • Combine the fractions rich in the target compounds.

    • Apply the combined fractions to preparative TLC plates and develop with an appropriate solvent system (e.g., hexane:ethyl acetate).

    • Visualize the bands under UV light or by staining.

    • Scrape the band corresponding to the desired compound and elute it from the silica gel with a suitable solvent.

  • Structural Elucidation:

    • Evaporate the solvent to obtain the purified compound.

    • Confirm the structure of the isolated this compound using spectroscopic methods such as NMR and Mass Spectrometry.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_distillation Protocol 1: Hydro-steam Distillation cluster_solvent Protocol 2: Solvent Extraction & Chromatography plant_distill E. adenophorum (Aerial Parts) distillation Hydro-steam Distillation plant_distill->distillation Water separation_distill Separation of Oil distillation->separation_distill drying_distill Drying with Na2SO4 separation_distill->drying_distill oil Essential Oil containing This compound drying_distill->oil gcms GC-MS Analysis oil->gcms plant_solvent E. adenophorum (Dried Leaves) extraction Ethyl Acetate Maceration plant_solvent->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom Hexane:EtOAc gradient fractions Fractions column_chrom->fractions ptlc Preparative TLC fractions->ptlc pure_compound Purified this compound ptlc->pure_compound elucidation Structural Elucidation (NMR, MS) pure_compound->elucidation

Caption: Experimental workflows for the extraction of this compound.

Hypothesized Signaling Pathway

While the specific signaling pathway of this compound is not yet elucidated, a related cadinene sesquiterpene glycoside has been shown to inhibit the NF-κB signaling pathway.[6] This pathway is a key regulator of inflammation and cell survival, making it a plausible target for cadinene-type compounds.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK Signal IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation cadinenol This compound (Hypothesized) cadinenol->IKK Inhibition (Proposed) DNA DNA NFkB_nuc->DNA Binds to gene_exp Pro-inflammatory Gene Expression DNA->gene_exp Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Application Note: GC-MS Analysis of 4-Cadinen-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the analysis of 4-Cadinen-7-ol, a cadinane-type sesquiterpenoid alcohol, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended for researchers, scientists, and professionals in drug development and natural product analysis. This document includes comprehensive procedures for sample preparation, GC-MS instrument parameters, and data analysis. Quantitative data is summarized in structured tables, and a logical workflow of the experimental process is visualized using a Graphviz diagram.

Introduction

This compound (C₁₅H₂₆O, MW: 222.37 g/mol ) is a sesquiterpenoid alcohol belonging to the cadinane class of bicyclic sesquiterpenes.[1][2] These compounds are commonly found in the essential oils of various plants and are of interest due to their potential biological activities. Accurate and reliable analytical methods are crucial for the identification and quantification of this compound in complex matrices such as plant extracts and essential oils. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like sesquiterpenoids, offering high-resolution separation and definitive identification based on mass spectra.[3]

Experimental Protocols

The choice of sample preparation method depends on the nature of the sample matrix. Below are protocols for the extraction of this compound from plant material and for the direct analysis of essential oils.

2.1.1. Solvent Extraction from Plant Material

This protocol is suitable for the extraction of sesquiterpenoids from dried plant tissues.

  • Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Solvent Selection: Choose a volatile organic solvent of appropriate polarity. Dichloromethane or a mixture of n-hexane and ethyl acetate are effective for extracting sesquiterpenoids.

  • Extraction:

    • Maceration: Soak the powdered plant material in the selected solvent (e.g., 10 g of plant material in 100 mL of solvent) for 24-48 hours at room temperature with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus. Extract the powdered plant material for 6-8 hours.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid the loss of volatile compounds.

  • Final Sample Preparation: Dissolve the concentrated extract in a suitable volatile solvent (e.g., n-hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL for GC-MS analysis.

2.1.2. Direct Analysis of Essential Oils

Essential oils can often be analyzed directly after dilution.

  • Dilution: Dilute the essential oil sample in a volatile solvent such as n-hexane or ethyl acetate. A typical dilution is 1 µL of essential oil in 1 mL of solvent.

  • Filtration (Optional): If the diluted sample contains any particulate matter, filter it through a 0.45 µm syringe filter before injection into the GC-MS system.

The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar capillary column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 50:1 split ratio)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, then ramp at 3°C/minute to 240°C, and hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-400

Data Presentation

The identification of this compound in a sample chromatogram is based on two key parameters:

  • Retention Index (RI): The Kovats Retention Index should be calculated relative to a homologous series of n-alkanes. The NIST WebBook reports retention indices for cis-Cadin-4-en-7-ol on non-polar columns (like DB-5) in the range of 1598 to 1650.[4]

  • Mass Spectrum: The obtained mass spectrum should be compared with a reference spectrum from a spectral library (if available) or with the expected fragmentation pattern.

While a publicly available mass spectrum for this compound is not readily accessible, the fragmentation pattern can be predicted based on the general principles of mass spectrometry for sesquiterpenoid alcohols.

  • Molecular Ion (M⁺): The molecular ion peak at m/z 222 may be weak or absent, which is common for alcohols.

  • Loss of Water [M-18]⁺: A peak corresponding to the loss of a water molecule (m/z 204) is expected due to dehydration of the alcohol.

  • Loss of an Isopropyl Group [M-43]⁺: Cleavage of the isopropyl group is a common fragmentation pathway for cadinane sesquiterpenoids, resulting in a fragment at m/z 179.

  • Other Key Fragments: Other significant fragments may appear at m/z 161, 133, 119, 105, and 91, arising from further fragmentation of the bicyclic carbon skeleton.

A reference mass spectrum for the isomeric Cadin-4-en-10-ol shows prominent peaks at m/z 149 and 121, which could also be present in the spectrum of this compound.[5]

For the quantification of this compound, an internal standard method is recommended for improved accuracy and precision.

Quantitative Parameter Description
Internal Standard A suitable internal standard, such as tetradecane or another compound not present in the sample with a retention time close to the analyte, should be used.
Calibration Curve A calibration curve should be prepared using a certified reference standard of this compound at a minimum of five different concentrations.
Linearity The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should be ≥ 0.995.
Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Workflow and Signaling Pathway Diagrams

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material grinding Grinding plant_material->grinding essential_oil Essential Oil dilution Dilution essential_oil->dilution solvent_extraction Solvent Extraction grinding->solvent_extraction concentration Concentration solvent_extraction->concentration final_sample Final Sample for Injection dilution->final_sample concentration->final_sample injection Injection final_sample->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Chromatogram detection->chromatogram mass_spectra Mass Spectra detection->mass_spectra identification Identification (RI & MS) chromatogram->identification mass_spectra->identification quantification Quantification identification->quantification report Report quantification->report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The protocol described in this application note provides a robust and reliable method for the analysis of this compound by GC-MS. The detailed steps for sample preparation and instrumental analysis, along with the expected data characteristics, will aid researchers in the accurate identification and quantification of this sesquiterpenoid alcohol in various matrices. The provided workflow diagram offers a clear visual representation of the entire analytical process.

References

Application Notes and Protocols: Purification of 4-Cadinen-7-ol using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 4-Cadinen-7-ol, a sesquiterpenoid of interest, using silica gel column chromatography. The methodology described herein is a standardized approach, offering a robust starting point for achieving high purity of the target compound from a crude mixture, such as a natural product extract or a synthetic reaction mixture. While this protocol is comprehensive, optimization may be necessary based on the specific composition of the crude sample.

Introduction

This compound is a sesquiterpene alcohol with potential applications in pharmaceutical and fragrance industries. As with many natural and synthetic products, isolation and purification are critical steps to enable further characterization and development. Column chromatography is a fundamental and widely used technique for the separation of chemical compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. This application note details the use of normal-phase column chromatography with a silica gel stationary phase and a hexane-ethyl acetate mobile phase gradient for the effective purification of this compound.

Experimental Protocol

This protocol outlines the materials and step-by-step procedure for the purification of this compound.

Materials and Reagents
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase Solvents:

    • n-Hexane (ACS grade or higher)

    • Ethyl acetate (ACS grade or higher)

  • Crude Sample: Pre-concentrated mixture containing this compound

  • Apparatus:

    • Glass chromatography column with stopcock

    • Cotton or glass wool

    • Sand (acid-washed)

    • Separatory funnel or solvent reservoir

    • Fraction collection tubes or flasks

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp for visualization (if applicable) or chemical stain (e.g., potassium permanganate)

    • Rotary evaporator

Column Preparation (Wet Packing Method)
  • Plugging the Column: Securely place a small plug of cotton or glass wool at the bottom of the chromatography column to prevent the stationary phase from washing out.[1]

  • Adding a Sand Layer: Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base for the stationary phase.[1]

  • Preparing the Slurry: In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane or a 98:2 hexane:ethyl acetate mixture). Mix well to ensure no air bubbles are trapped.

  • Packing the Column: Carefully pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.[1]

  • Equilibration: Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry. Add another thin layer of sand on top of the silica gel to prevent disturbance during sample and solvent addition.[1]

Sample Loading
  • Sample Preparation: Dissolve the crude sample containing this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.

  • Dry Loading (Recommended): For better separation, it is often advantageous to dry-load the sample. Adsorb the dissolved crude sample onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the prepared column.

  • Wet Loading: If dry loading is not feasible, carefully apply the concentrated sample solution directly to the top of the silica bed using a pipette, taking care not to disturb the surface.

Elution and Fraction Collection
  • Initial Elution: Begin eluting the column with the least polar solvent mixture (e.g., 98:2 n-hexane:ethyl acetate). The mobile phase is added continuously to the top of the column to maintain a constant flow.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This allows for the sequential elution of compounds with increasing polarity. A typical gradient might be:

    • 98:2 n-hexane:ethyl acetate (to elute non-polar impurities)

    • 95:5 n-hexane:ethyl acetate

    • 90:10 n-hexane:ethyl acetate (likely elution range for this compound)

    • 80:20 n-hexane:ethyl acetate (to elute more polar impurities)

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions should be consistent.

  • Monitoring the Separation: Monitor the separation process by spotting collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under a UV lamp or by staining to identify the fractions containing the desired compound.

Isolation of Pure this compound
  • Fraction Pooling: Based on the TLC analysis, combine the fractions that contain pure this compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation: Assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table represents hypothetical data from a typical purification of this compound.

Fraction NumbersMobile Phase (n-Hexane:Ethyl Acetate)Volume (mL)Compound(s) Detected (by TLC)Purity (%)
1-1098:2100Non-polar impurities-
11-1595:550Trace impurities-
16-2590:10100This compound >95
26-3090:1050This compound with minor impurities85-95
31-4080:20100Polar impurities-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the purification process.

Purification_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis and Isolation cluster_final Final Product Crude_Sample Crude Sample Containing This compound Load_Sample Load Sample onto Column Crude_Sample->Load_Sample Prepare_Slurry Prepare Silica Gel Slurry Pack_Column Pack Chromatography Column Prepare_Slurry->Pack_Column Pack_Column->Load_Sample Elute_Column Elute with Solvent Gradient Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions TLC_Analysis Monitor Fractions by TLC Collect_Fractions->TLC_Analysis Pool_Fractions Pool Pure Fractions TLC_Analysis->Pool_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Pool_Fractions->Solvent_Removal Pure_Compound Pure this compound Solvent_Removal->Pure_Compound Purity_Analysis Confirm Purity (GC-MS, NMR) Pure_Compound->Purity_Analysis

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described provides a reliable method for the purification of this compound using silica gel column chromatography. By following this procedure, researchers can effectively isolate the target compound from complex mixtures, enabling further scientific investigation and development. It is important to note that the solvent gradient and fraction collection strategy may require optimization depending on the specific impurities present in the starting material.

References

Application Notes and Protocols: Antimicrobial Activity of 4-Cadinen-7-ol against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the antimicrobial activity of 4-Cadinen-7-ol against Staphylococcus aureus is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for evaluating the antimicrobial properties of structurally related sesquiterpene alcohols and other essential oil components. These protocols provide a framework for the investigation of this compound.

Introduction

Staphylococcus aureus is a versatile Gram-positive pathogen responsible for a wide array of infections, ranging from minor skin irritations to life-threatening conditions like sepsis and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), poses a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.

Natural products, particularly those derived from plants, represent a rich source of chemical diversity for drug discovery. Sesquiterpenoids, a class of C15 terpenes, have demonstrated a broad spectrum of biological activities, including antimicrobial effects. This compound is a sesquiterpene alcohol belonging to the cadinane subgroup. While specific data on its anti-staphylococcal activity is scarce, related sesquiterpene alcohols have shown promising activity against S. aureus. This document outlines standardized protocols to assess the antimicrobial and antibiofilm efficacy of this compound against S. aureus.

Data Presentation

Due to the lack of specific data for this compound, the following tables present hypothetical yet representative quantitative data based on studies of similar sesquiterpene alcohols. These tables are for illustrative purposes to guide data presentation in future studies.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against S. aureus

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation
S. aureus ATCC 29213 (MSSA)128256Bacteriostatic/Bactericidal
S. aureus ATCC 43300 (MRSA)256512Bacteriostatic/Bactericidal
Clinical Isolate 1 (MSSA)128512Bacteriostatic
Clinical Isolate 2 (MRSA)512>512Bacteriostatic

Table 2: Inhibition of S. aureus Biofilm Formation by this compound

Bacterial StrainConcentration% Biofilm Inhibition
S. aureus ATCC 292131/2 x MIC (64 µg/mL)45%
MIC (128 µg/mL)85%
2 x MIC (256 µg/mL)95%
S. aureus ATCC 433001/2 x MIC (128 µg/mL)30%
MIC (256 µg/mL)70%
2 x MIC (512 µg/mL)90%

Experimental Protocols

The following are detailed protocols for key experiments to determine the antimicrobial activity of this compound against S. aureus.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol utilizes the broth microdilution method, a standard technique for determining the MIC of an antimicrobial agent[1].

Materials:

  • This compound

  • S. aureus strains (e.g., ATCC 29213, ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Mueller-Hinton Agar (MHA) plates

  • Incubator (37°C)

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Due to the hydrophobic nature of many terpenes, a surfactant like Tween 80 (at a final concentration of 0.5% v/v) can be added to the broth to improve solubility.

  • Preparation of Bacterial Inoculum:

    • Culture S. aureus on an MHA plate overnight at 37°C.

    • Select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Broth Microdilution Assay:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Also, include a control for the solvent (DMSO) to ensure it does not inhibit bacterial growth at the concentrations used.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), pipette 10 µL of the suspension and plate it onto MHA plates.

    • Incubate the MHA plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 2: Biofilm Inhibition Assay

This protocol uses the crystal violet staining method to quantify the inhibition of S. aureus biofilm formation[2][3][4].

Materials:

  • This compound

  • S. aureus strains

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Preparation of Inoculum and Compound Dilutions: Prepare the bacterial inoculum and serial dilutions of this compound in TSB with 1% glucose as described in the MIC protocol. The final bacterial concentration in the wells should be approximately 1 x 10⁶ CFU/mL.

  • Biofilm Formation:

    • Add 100 µL of the bacterial suspension to each well of a 96-well flat-bottom plate.

    • Add 100 µL of the different concentrations of this compound (e.g., sub-MIC, MIC, and supra-MIC levels) to the respective wells.

    • Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 24 hours without shaking.

  • Washing:

    • Carefully aspirate the planktonic cells from each well.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.

  • Fixation: Air-dry the plate or fix the biofilm by incubating at 60°C for 60 minutes.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells gently with water until the washings are clear.

  • Solubilization and Quantification:

    • Air-dry the plate.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 595 nm using a microplate reader.

  • Calculation: The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100.

Protocol 3: Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time[5][6].

Materials:

  • This compound

  • S. aureus strains

  • CAMHB

  • MHA plates

  • Sterile tubes

  • Incubator with shaking capabilities (37°C)

Procedure:

  • Preparation:

    • Prepare a mid-logarithmic phase culture of S. aureus in CAMHB (OD₆₀₀ ≈ 0.4-0.6).

    • Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks containing CAMHB.

  • Exposure to Compound:

    • Add this compound to the flasks at different concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control flask without the compound.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate 100 µL of appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental_Workflow_MIC_MBC cluster_prep Preparation cluster_assay Assay cluster_determination Determination prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare S. aureus Inoculum (0.5 McFarland) add_inoculum Add Inoculum to wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 37°C for 18-24h add_inoculum->incubation mic_read Read MIC (Visual/OD600) incubation->mic_read plate_mbc Plate on MHA from clear wells mic_read->plate_mbc incubation_mbc Incubate MHA at 37°C for 24h plate_mbc->incubation_mbc mbc_read Read MBC incubation_mbc->mbc_read

Caption: Workflow for MIC and MBC Determination.

Biofilm_Inhibition_Workflow cluster_setup Setup cluster_biofilm Biofilm Formation cluster_quantification Quantification prep_inoculum Prepare S. aureus Inoculum add_to_plate Add Inoculum and Compound to 96-well plate prep_inoculum->add_to_plate prep_compound Prepare this compound Dilutions prep_compound->add_to_plate incubation Incubate at 37°C for 24h add_to_plate->incubation wash_plate Wash to remove planktonic cells incubation->wash_plate stain_cv Stain with Crystal Violet wash_plate->stain_cv wash_stain Wash excess stain stain_cv->wash_stain solubilize Solubilize with Acetic Acid wash_stain->solubilize read_od Read Absorbance (595 nm) solubilize->read_od

Caption: Workflow for Biofilm Inhibition Assay.

Signaling_Pathway_Hypothesis compound This compound membrane Bacterial Cell Membrane compound->membrane Interacts with disruption Membrane Disruption membrane->disruption ion_leakage Ion Leakage (K+) disruption->ion_leakage atp_depletion ATP Depletion disruption->atp_depletion cell_death Bacterial Cell Death ion_leakage->cell_death atp_depletion->cell_death

Caption: Hypothetical Mechanism of Action.

References

Application Notes and Protocols for Researchers: Investigating the Insecticidal Potential of Cadinene Sesquiterpenes, with a Focus on 4-Cadinen-7-ol, Against Crop Pests

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Plant-derived secondary metabolites represent a promising avenue for the development of novel, eco-friendly insecticides. Among these, sesquiterpenes, a class of C15 isoprenoids, have demonstrated a wide range of biological activities, including potent insecticidal properties. The cadinene subgroup of sesquiterpenes, characterized by a bicyclic cadalane skeleton, has been identified in numerous essential oils and has shown efficacy against various agricultural pests.

While direct research on the insecticidal properties of 4-Cadinen-7-ol is limited in publicly available literature, its structural similarity to other biologically active cadinene derivatives, such as δ-cadinene, suggests its potential as a valuable subject for investigation. These application notes provide a comprehensive overview of the known insecticidal activities of cadinene compounds against crop pests, detailed experimental protocols for screening and evaluation, and a discussion of potential mechanisms of action. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the insecticidal potential of this compound and related compounds.

Data Presentation: Insecticidal Activity of Cadinene Derivatives

The following table summarizes the reported insecticidal activity of various cadinene isomers against key crop and public health pests. This data can be used as a benchmark for evaluating the potential efficacy of this compound.

Compound Pest Species Bioassay Type Efficacy (LC50/LD50/Mortality) Reference
(+)-δ-CadineneAedes aegypti (Yellow fever mosquito)LarvicidalLC50 = 9.03 µg/mL[1]
(+)-δ-CadineneAnopheles stephensi (Malaria mosquito)LarvicidalLC50 = 8.23 µg/mL[1]
(+)-δ-CadineneCulex quinquefasciatus (Southern house mosquito)LarvicidalLC50 = 9.86 µg/mL[1]
δ-CadineneHaematobia irritans (Horn fly)Fumigation-[2]
Essential Oil rich in δ-cadinenePyrrhocoris apterus (Firebug)Vapor Phase Contact100% mortality at 100% concentration[3]
Essential Oil rich in γ-cadineneTrogoderma granarium (Khapra beetle)Contact-[4]
Essential Oil rich in γ-cadineneTribolium castaneum (Red flour beetle)Contact-[4]

Experimental Protocols

The following protocols are detailed methodologies for key experiments to assess the insecticidal properties of this compound.

Rearing of Test Insects

A crucial prerequisite for reliable bioassays is the maintenance of healthy and homogenous insect colonies. The following is a general protocol for rearing stored product pests, which can be adapted for specific species.

  • Insect Species: Sitophilus zeamais (Maize weevil) or Tribolium castaneum (Red flour beetle).

  • Rearing Medium: For S. zeamais, use whole, pesticide-free maize kernels. For T. castaneum, use a mixture of whole wheat flour and brewer's yeast (10:1 w/w).

  • Environmental Conditions: Maintain cultures in a controlled environment at 25 ± 2°C and 65 ± 5% relative humidity, with a 12:12 hour (light:dark) photoperiod.

  • Colony Maintenance: Regularly transfer adult insects to fresh medium to ensure a continuous supply of new generations for bioassays. Use adults aged 1-7 days for experiments to ensure uniformity.

Contact Toxicity Bioassay (Topical Application)

This method evaluates the toxicity of a compound upon direct contact with the insect cuticle.

  • Preparation of Test Solutions: Dissolve this compound in a suitable solvent (e.g., acetone or ethanol) to prepare a stock solution. From this, create a series of five to seven serial dilutions. A solvent-only control should also be prepared.

  • Application: Immobilize adult insects by chilling them on a cold plate. Using a micro-applicator, apply 0.5 µL of each test solution to the dorsal thorax of each insect.

  • Experimental Design: Use a minimum of 10-20 insects per concentration, with at least three to four replications.

  • Observation: After treatment, place the insects in petri dishes containing a food source and maintain them under the rearing conditions. Assess mortality at 24, 48, and 72-hour intervals. Insects are considered dead if they show no movement when prodded with a fine brush.

  • Data Analysis: Correct the observed mortality using Abbott's formula if mortality is observed in the control group. Calculate the median lethal dose (LD50) using probit analysis.

Fumigant Toxicity Bioassay

This bioassay assesses the toxicity of volatile compounds in an enclosed space.

  • Preparation: Prepare a range of concentrations of this compound.

  • Experimental Setup: Place a known number of adult insects (e.g., 20) in a small cage or vial with a screened lid. Place this inside a larger airtight container (e.g., a glass jar with a screw cap). Apply the test compound to a filter paper strip and suspend it inside the larger container, ensuring it does not come into direct contact with the insects.

  • Dosage: The concentration is expressed as the amount of compound per unit volume of the container (e.g., µL/L air).

  • Controls: Use a container with a filter paper treated only with the solvent as a negative control. A positive control with a known fumigant can also be included.

  • Observation and Data Analysis: Seal the containers and keep them under controlled environmental conditions. Record mortality after 24 hours. Calculate the median lethal concentration (LC50) using probit analysis.

Repellency Bioassay (Area Preference Method)

This experiment determines if a compound deters insects from a treated area.

  • Apparatus: Use a petri dish (9 cm diameter) with the bottom surface divided into two equal halves.

  • Treatment: Apply the test solution of this compound to a filter paper disc cut to fit one half of the petri dish. The other half will have a filter paper disc treated only with the solvent.

  • Procedure: After the solvent evaporates, place the two half-discs together in the petri dish. Release a known number of adult insects (e.g., 20) in the center of the dish and cover it.

  • Observation: After a set period (e.g., 2 hours), count the number of insects on each half of the filter paper.

  • Data Analysis: Calculate the Percentage Repellency (PR) using the formula: PR = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects in the control half and Nt is the number of insects in the treated half. Classify the repellency based on the PR value.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_bioassays Bioassays cluster_analysis Data Analysis rearing Insect Rearing (e.g., Sitophilus zeamais) contact Contact Toxicity (Topical Application) rearing->contact fumigant Fumigant Toxicity rearing->fumigant repellent Repellency Test (Area Preference) rearing->repellent solution Preparation of This compound Solutions solution->contact solution->fumigant solution->repellent mortality Mortality Assessment (24, 48, 72h) contact->mortality fumigant->mortality pr_calc Percentage Repellency Calculation repellent->pr_calc probit Probit Analysis (LC50 / LD50) mortality->probit

Caption: Workflow for evaluating the insecticidal properties of this compound.

Hypothesized Signaling Pathway

The precise mechanism of action for cadinenes is not fully elucidated. However, many terpenoids are known to be neurotoxins in insects, often targeting the octopaminergic or GABAergic systems. The following diagram illustrates a hypothesized pathway for the neurotoxic action of this compound.

signaling_pathway cluster_membrane Neuronal Membrane receptor Octopamine Receptor (GPCR) g_protein G-Protein Activation receptor->g_protein channel GABA-gated Chloride Channel hyperpolarization Chloride Influx & Hyperpolarization channel->hyperpolarization cadinenol This compound cadinenol->receptor Binds to receptor cadinenol->channel Allosteric modulation camp cAMP Production (Adenylyl Cyclase) g_protein->camp downstream Downstream Signaling (e.g., PKA activation) camp->downstream paralysis Paralysis & Death downstream->paralysis hyperpolarization->paralysis

Caption: Hypothesized neurotoxic mechanism of action for this compound in insects.

Discussion and Future Directions

The existing data on cadinene sesquiterpenes strongly supports the investigation of this compound as a potential insecticide. Its hydroxyl group may influence its polarity, volatility, and binding affinity to target sites compared to other cadinenes, potentially leading to unique insecticidal properties.

Future research should focus on:

  • Broad-Spectrum Screening: Testing this compound against a wider range of agricultural pests, including both chewing and sucking insects.

  • Mechanism of Action Studies: Utilizing electrophysiological and biochemical assays to determine the specific molecular targets of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its insecticidal activity.

  • Formulation Development: Investigating formulations that enhance the stability and efficacy of the compound for practical application in agriculture.

By following the protocols outlined in these notes and building upon the knowledge of related compounds, researchers can effectively evaluate the insecticidal potential of this compound and contribute to the development of new, sustainable pest management solutions.

References

Application Notes and Protocols: 4-Cadinen-7-ol as a Chiral Building Block in the Synthesis of Cadinane Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cadinane sesquiterpenes are a large and diverse class of natural products exhibiting a wide range of biological activities. Their bicyclic carbon skeleton, featuring multiple stereocenters, presents a significant synthetic challenge. The use of chiral building blocks, often derived from the chiral pool, is a powerful strategy to achieve enantioselective synthesis of these complex molecules. This document outlines a hypothetical application of 4-Cadinen-7-ol as a chiral building block and key intermediate in the synthesis of functionalized cadinane derivatives. While direct utilization of this compound as a starting material from the chiral pool is not yet widely documented, its structure makes it an ideal target for retrosynthetic analysis and a potential precursor for further elaboration.

This application note proposes a synthetic strategy starting from the readily available monoterpene (R)-carvone to generate a cadinane skeleton, highlighting the formation of a this compound intermediate. The protocols provided are based on established methodologies for the synthesis of related cadinane sesquiterpenes, such as 10-isocyano-4-cadinene.[1][2]

Hypothetical Synthetic Pathway:

The proposed synthetic route leverages a key Diels-Alder reaction to construct the bicyclic core of the cadinane skeleton, followed by functional group manipulations to yield this compound and a subsequent derivative.

G cluster_0 Synthesis of Dienophile cluster_1 Diels-Alder Cycloaddition cluster_2 Formation of this compound cluster_3 Derivatization Carvone (R)-Carvone Protection Protection of Ketone Carvone->Protection Grignard Grignard Reaction (MeMgBr) Protection->Grignard Dehydration Dehydration Grignard->Dehydration Diene Diene Formation Dehydration->Diene DielsAlder Diels-Alder Reaction (Lewis Acid Catalyzed) Diene->DielsAlder Acrylate Methyl Acrylate Acrylate->DielsAlder Bicyclic Bicyclic Intermediate DielsAlder->Bicyclic Reduction Ester Reduction (LiAlH4) Bicyclic->Reduction Deprotection Deprotection of Ketone Reduction->Deprotection Cadinenol This compound Deprotection->Cadinenol Oxidation Oxidation of Alcohol Cadinenol->Oxidation Cadinenone Cadinenone Derivative Oxidation->Cadinenone

Caption: Hypothetical workflow for the synthesis of this compound.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes the expected yields and stereoselectivities for the key steps in the proposed synthesis. These values are based on literature precedents for similar transformations in cadinane synthesis.

StepReactionCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)d.r. / e.e. (%)
1Ketone ProtectionEthylene glycol, p-TsOHToluene110495-
2Grignard ReactionMeMgBrTHF0 to rt2909:1 d.r.
3DehydrationBurgess reagentBenzene50185-
4Diels-Alder ReactionMeAlCl₂Xylene802475>95:5 d.r.
5Ester ReductionLiAlH₄THF0 to rt392-
6Deprotectionaq. HClAcetonert688-
7OxidationPCCDCMrt285-

Experimental Protocols:

The following are hypothetical, detailed experimental protocols for the key steps in the synthesis of this compound and its derivatization.

Protocol 1: Diels-Alder Reaction to form Bicyclic Intermediate

This protocol is adapted from established procedures for the synthesis of the cadinane skeleton.[3]

Materials:

  • Protected diene derived from (R)-carvone (1.0 eq)

  • Methyl acrylate (2.0 eq)

  • Dichloromethane (anhydrous)

  • Methylaluminum dichloride (MeAlCl₂) (1.0 M in hexanes, 1.2 eq)

  • Argon atmosphere setup

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the protected diene (1.0 eq) in anhydrous dichloromethane under an argon atmosphere, add methyl acrylate (2.0 eq).

  • Cool the mixture to -78 °C.

  • Slowly add methylaluminum dichloride (1.2 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the bicyclic intermediate.

Protocol 2: Reduction and Deprotection to Yield this compound

Materials:

  • Bicyclic intermediate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Tetrahydrofuran (THF, anhydrous)

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction: To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of the bicyclic intermediate (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.

  • Concentrate the filtrate in vacuo to obtain the crude diol intermediate.

  • Deprotection: Dissolve the crude diol in a mixture of acetone and 1 M HCl (4:1 v/v).

  • Stir the solution at room temperature for 6 hours.

  • Neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Logical Relationship of Synthetic Strategy:

The overall synthetic strategy relies on a convergent approach where the chirality is set early from a natural product and carried through a series of stereocontrolled reactions.

G cluster_start Chiral Pool cluster_core Core Synthesis cluster_target Target Molecule cluster_application Application start (R)-Carvone diene Chiral Diene start->diene cycloaddition Stereoselective Diels-Alder diene->cycloaddition bicyclic Cadinane Skeleton cycloaddition->bicyclic fgs Functional Group Interconversion bicyclic->fgs target This compound fgs->target derivatization Further Derivatization target->derivatization analogues Bioactive Analogues derivatization->analogues

Caption: Logic flow of the chiral pool synthesis approach.

This application note presents a hypothetical, yet plausible, synthetic route for the enantioselective preparation of this compound, a valuable chiral building block for the synthesis of more complex cadinane sesquiterpenes. By leveraging the chirality of (R)-carvone and employing a key Diels-Alder cycloaddition, the cadinane skeleton can be constructed with high stereocontrol. The detailed, albeit hypothetical, protocols provide a framework for researchers in natural product synthesis and drug development to explore the utility of this compound and related structures in their synthetic endeavors. Further research into the direct use of this compound and the development of novel synthetic methodologies will undoubtedly expand the toolbox for accessing the chemical diversity of cadinane sesquiterpenes.

References

Application Note & Protocol: Quantification of 4-Cadinen-7-ol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cadinen-7-ol is a sesquiterpenoid alcohol found in various plant species, contributing to their characteristic aroma and potential biological activities. As interest in natural products for pharmaceutical and nutraceutical applications grows, robust and reliable analytical methods for the quantification of specific phytochemicals like this compound are crucial for quality control, standardization of extracts, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for the analysis of volatile and semi-volatile compounds. The method described herein is based on established principles of terpene analysis and is designed to be adaptable to various plant matrices.

Experimental Protocols

Plant Material and Extraction

A representative protocol for the extraction of this compound from a plant matrix is provided below. The choice of extraction method may need to be optimized depending on the specific plant material.

Protocol: Ultrasonic-Assisted Solvent Extraction

  • Sample Preparation: Air-dry the plant material (e.g., leaves, flowers, or roots) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder using a laboratory mill.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered plant material into a 50 mL conical flask.

    • Add 20 mL of a suitable organic solvent (e.g., hexane, ethyl acetate, or a mixture thereof). Hexane is a good starting point for non-polar to moderately polar compounds like sesquiterpenoids.

    • Spike the mixture with an internal standard (IS) solution. A suitable internal standard that is not naturally present in the plant material, such as n-tridecane or cedrol, should be used.[1] Add the IS to achieve a final concentration of 10 µg/mL in the extract.

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

    • After sonication, filter the extract through a 0.45 µm syringe filter into a clean collection vial.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under a gentle stream of nitrogen until a final volume of 1 mL is reached.

    • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are provided as a starting point and may require optimization for specific instrumentation and plant matrices.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.

Protocol: GC-MS Quantification of this compound

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of sesquiterpenoids.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp 1: Increase to 180 °C at a rate of 10 °C/min.

      • Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: For initial identification of this compound and the internal standard, acquire data in full scan mode over a mass range of m/z 40-400.

      • Selected Ion Monitoring (SIM): For quantification, use SIM mode to enhance sensitivity and selectivity.[2] Monitor characteristic ions for this compound (e.g., m/z 222 (M+), 204, 161, 105) and the internal standard. The specific ions should be confirmed by analyzing a pure standard of this compound.

  • Calibration:

    • Prepare a stock solution of this compound in the extraction solvent at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the plant extracts (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

    • Add the internal standard to each calibration standard at the same concentration as in the samples (10 µg/mL).

    • Inject each calibration standard into the GC-MS and construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantification:

    • Inject the prepared plant extracts into the GC-MS.

    • Calculate the peak area ratio of this compound to the internal standard in each sample.

    • Determine the concentration of this compound in the extracts by interpolating from the calibration curve.

    • Express the final concentration as mg of this compound per gram of dry plant material.

Data Presentation

The validation of the analytical method is crucial to ensure accurate and reliable results. Key validation parameters should be assessed and presented in a clear and concise manner.

Table 1: Method Validation Parameters for the Quantification of this compound by GC-MS

ParameterSpecificationResult
Linearity
Calibration Range0.5 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.9950.998
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.15 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.5 µg/mL
Accuracy (% Recovery) 80 - 120%95.2 - 104.5%
Precision (% RSD)
Intra-day (n=6)≤ 5%2.8%
Inter-day (n=6)≤ 10%4.5%
Specificity No interfering peaks at the retention time of the analyte and ISConfirmed

Note: The results presented in this table are hypothetical and should be determined experimentally during method validation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plant extracts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_result Result plant_material Plant Material (Dried & Powdered) extraction Ultrasonic-Assisted Solvent Extraction (with Internal Standard) plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration concentration Solvent Evaporation (N2 Stream) filtration->concentration final_sample Concentrated Extract in Autosampler Vial concentration->final_sample gc_ms GC-MS Injection final_sample->gc_ms data_acquisition Data Acquisition (Full Scan & SIM) gc_ms->data_acquisition peak_integration Peak Integration & Area Ratio Calculation data_acquisition->peak_integration quantification Quantification (using Calibration Curve) peak_integration->quantification result Concentration of This compound (mg/g of plant material) quantification->result

Caption: Workflow for this compound Quantification.

Sesquiterpenoid Biosynthesis and Signaling Pathway

Sesquiterpenoids in plants are synthesized via the mevalonate (MVA) pathway and are involved in various signaling pathways, often in response to biotic and abiotic stress.[3][4]

signaling_pathway cluster_biosynthesis Sesquiterpenoid Biosynthesis (MVA Pathway) cluster_signaling Stress-Induced Signaling acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp IPP mevalonate->ipp fpp Farnesyl Diphosphate (FPP) ipp->fpp sesquiterpene_synthase Sesquiterpene Synthase fpp->sesquiterpene_synthase cadinene Cadinene Skeleton sesquiterpene_synthase->cadinene p450 Cytochrome P450 cadinene->p450 cadinenol This compound p450->cadinenol defense Plant Defense Response cadinenol->defense allelopathy Allelopathic Interactions cadinenol->allelopathy stress Biotic/Abiotic Stress (e.g., Herbivory, Pathogen Attack) ja Jasmonic Acid (JA) Signaling stress->ja sa Salicylic Acid (SA) Signaling stress->sa tf Transcription Factors (e.g., WRKY, MYC) ja->tf sa->tf gene_expression Upregulation of Biosynthesis Genes tf->gene_expression gene_expression->sesquiterpene_synthase

References

Application Notes and Protocols: Antifeedant Activity of Cadinenes Against Spodoptera exigua

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifeedant properties of cadinene sesquiterpenes against the beet armyworm, Spodoptera exigua. This document includes quantitative data on their bioactivity, detailed experimental protocols for assessing antifeedant effects, and a summary of the current understanding of the potential mechanisms of action.

Introduction

The beet armyworm, Spodoptera exigua, is a significant agricultural pest with a wide host range, causing substantial economic damage to various crops. The development of resistance to conventional synthetic insecticides necessitates the exploration of alternative, eco-friendly pest management strategies. Plant-derived secondary metabolites, such as sesquiterpenes, offer a promising avenue for the development of novel biopesticides. Cadinenes, a group of sesquiterpenes found in various plants, notably in the invasive species Eupatorium adenophorum, have demonstrated potent antifeedant activity against S. exigua, suggesting their potential as effective pest control agents.

Quantitative Antifeedant Activity

Table 1: Antifeedant Activity of Cadinenes and Related Compounds Against Spodoptera exigua

Compound NameSourceBioassay TypeEffective Concentration (EC₅₀)Citation
Compound 1 (unspecified cadinene)Eupatorium adenophorumChoice7.46 µg/cm²[1]
9-oxo-10,11-dehydroageraphoroneEupatorium adenophorumNot specifiedData not available[2]
Muurol-4-en-3,8-dioneEupatorium adenophorumNot specifiedData not available[2]
9-oxo-ageraphoroneEupatorium adenophorumNot specifiedData not available[2]
9β-hydroxy-ageraphoroneEupatorium adenophorumNot specifiedData not available[2]

Note: Further research is required to determine the specific EC₅₀ values for all identified active cadinene compounds against Spodoptera exigua. The EC₅₀ value represents the concentration of a compound that causes a 50% reduction in feeding.

Experimental Protocols

The following are detailed protocols for conducting antifeedant bioassays to evaluate the efficacy of cadinenes against Spodoptera exigua. These protocols are based on established methodologies for insect feeding studies.

Protocol 1: No-Choice Leaf Disc Bioassay

This assay assesses the intrinsic antifeedant properties of a compound by providing larvae with only treated food.

Materials:

  • Spodoptera exigua larvae (e.g., third instar)

  • Fresh, untreated host plant leaves (e.g., cabbage, cotton)

  • Cadinene compounds of interest

  • Solvent (e.g., acetone, ethanol)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Cork borer or leaf punch

  • Micropipette

  • Forceps

  • Incubator or growth chamber (e.g., 25 ± 2°C, 60-70% RH, 14:10 L:D photoperiod)

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the cadinene compound in a suitable solvent. Make a series of dilutions to obtain the desired test concentrations. A solvent-only solution serves as the control.

  • Preparation of Leaf Discs: Using a cork borer, cut uniform discs from fresh host plant leaves.

  • Treatment of Leaf Discs: Individually dip each leaf disc into a test solution for a few seconds. Allow the solvent to evaporate completely at room temperature. Control discs are treated with the solvent alone.

  • Assay Setup: Place a moistened filter paper at the bottom of each Petri dish to maintain humidity. Place one treated leaf disc in the center of each dish.

  • Introduction of Larvae: Place one pre-starved (for ~2-4 hours) S. exigua larva into each Petri dish.

  • Incubation: Place the Petri dishes in an incubator under controlled conditions for a specified period (e.g., 24, 48, or 72 hours).

  • Data Collection: After the incubation period, remove the larvae and the remaining leaf disc. Measure the area of the leaf disc consumed using a leaf area meter or by scanning the disc and analyzing the image with software.

  • Calculation of Antifeedant Index (AFI):

    • AFI (%) = [(C - T) / (C + T)] * 100

    • Where C is the area of the control leaf disc consumed, and T is the area of the treated leaf disc consumed.

Protocol 2: Choice Leaf Disc Bioassay

This assay evaluates the deterrent effect of a compound by allowing larvae to choose between treated and untreated food.

Materials:

  • Same as Protocol 1.

Procedure:

  • Preparation of Test Solutions and Leaf Discs: Follow steps 1 and 2 from Protocol 1.

  • Treatment of Leaf Discs: Prepare both treated and control leaf discs as described in Protocol 1.

  • Assay Setup: Place a moistened filter paper at the bottom of each Petri dish. In each dish, place one treated leaf disc and one control leaf disc on opposite sides.

  • Introduction of Larvae: Place one pre-starved S. exigua larva in the center of each Petri dish, equidistant from the two leaf discs.

  • Incubation: Follow step 6 from Protocol 1.

  • Data Collection: After the incubation period, measure the area consumed for both the treated and control leaf discs.

  • Calculation of Feeding Deterrence Index (FDI):

    • FDI (%) = [(C - T) / C] * 100

    • Where C is the area of the control leaf disc consumed, and T is the area of the treated leaf disc consumed.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Analysis prep_solutions Prepare Cadinene Solutions treat_discs Treat Leaf Discs prep_solutions->treat_discs prep_discs Cut Leaf Discs prep_discs->treat_discs setup_petri Setup Petri Dishes treat_discs->setup_petri introduce_larvae Introduce S. exigua Larvae setup_petri->introduce_larvae incubate Incubate introduce_larvae->incubate measure_consumption Measure Leaf Area Consumed incubate->measure_consumption calculate_index Calculate Antifeedant/Deterrence Index measure_consumption->calculate_index signaling_pathway cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Signaling cluster_cns Central Nervous System cadinene Cadinene Molecule gr Gustatory Receptor (GR) cadinene->gr Binding ion_channel Ion Channel gr->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization Ion Influx action_potential Action Potential Generation depolarization->action_potential cns_integration Signal Integration in CNS action_potential->cns_integration Signal Transmission behavioral_response Feeding Deterrence Behavior cns_integration->behavioral_response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cadinen-7-ol and Related Sesquiterpenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of 4-Cadinen-7-ol and other related sesquiterpenoid compounds. The information provided is intended to address common challenges encountered during synthesis and purification.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound and other sesquiterpenols.

Question: My overall yield of the target sesquiterpenol is very low. What are the likely causes and how can I improve it?

Answer: Low yields in sesquiterpene synthesis are a common challenge and can stem from several factors depending on your synthetic approach (chemical synthesis vs. biosynthesis).

  • For Chemical Synthesis:

    • Complex Multi-step Reactions: The intricate structures of sesquiterpenes often necessitate lengthy synthetic routes, which can lead to a cumulative loss of product at each step.

    • Side Reactions and Isomerization: The carbocationic intermediates common in terpene synthesis are prone to rearrangements, leading to a mixture of isomers and other side products.

    • Sub-optimal Reaction Conditions: Temperature, pressure, catalyst choice, and solvent can all significantly impact the reaction outcome.

    Troubleshooting Steps:

    • Reaction Condition Optimization: Systematically vary reaction parameters such as temperature, reaction time, and catalyst loading to find the optimal conditions for your specific transformation.

    • Protecting Group Strategy: Re-evaluate your protecting group strategy to ensure the stability of sensitive functional groups throughout the synthesis.

    • Alternative Synthetic Routes: Consider exploring alternative synthetic strategies that may offer higher yields or better selectivity. For instance, the Diels-Alder reaction is a powerful tool for constructing the bicyclic core of cadinene-type sesquiterpenes.[1]

  • For Biosynthesis (using engineered microorganisms):

    • Low Precursor Availability: The synthesis of the universal sesquiterpene precursor, farnesyl diphosphate (FPP), may be a rate-limiting step.

    • Low Terpene Synthase Activity: The expression and catalytic efficiency of the terpene synthase responsible for cyclizing FPP can be suboptimal.

    • Competing Metabolic Pathways: Endogenous metabolic pathways in the host organism (e.g., yeast, E. coli) can divert FPP away from your desired product.[2]

    • Product Toxicity: The accumulation of the target sesquiterpenol may be toxic to the microbial host, limiting overall production.

    Troubleshooting Steps:

    • Enhance Precursor Supply: Overexpress key enzymes in the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to increase the intracellular pool of FPP.[3][4]

    • Optimize Terpene Synthase Expression: Use strong, inducible promoters to control the expression of your terpene synthase. Codon optimization of the synthase gene for your expression host can also improve protein translation.

    • Downregulate Competing Pathways: Use metabolic engineering techniques (e.g., CRISPR-Cas9) to downregulate or knockout genes in competing pathways, such as the sterol biosynthesis pathway which also utilizes FPP.[2]

    • Consider Flow Biocatalysis: A segmented flow system can improve mass transfer and continuous product removal, which can increase reaction rates and overall yield.[5]

Question: I am observing a mixture of several isomers (e.g., double bond isomers, stereoisomers) in my final product. How can I improve the selectivity of my reaction?

Answer: The formation of multiple isomers is a frequent issue in sesquiterpene synthesis due to the nature of the carbocationic intermediates.

  • Improving Stereoselectivity:

    • Chiral Catalysts and Reagents: In chemical synthesis, the use of chiral catalysts or auxiliaries can help to control the stereochemical outcome of key reactions.

    • Enzyme Selection: In biosynthesis, the choice of terpene synthase is critical. Different synthases can produce different stereoisomers from the same FPP precursor. Screening a library of terpene synthases may identify an enzyme with the desired stereoselectivity.

  • Improving Regioselectivity (double bond position):

    • Directed Reactions: Employ reactions that provide better control over the position of double bonds, such as stereospecific eliminations or controlled hydroboration-oxidation sequences.

    • Enzyme Engineering: Site-directed mutagenesis of the active site of a terpene synthase can sometimes alter the cyclization cascade and favor the formation of a specific double bond isomer.

Question: Purification of my target cadinenol from other reaction byproducts and isomers is proving difficult. What purification strategies are recommended?

Answer: The structural similarity of sesquiterpene isomers makes their separation challenging.

  • Chromatographic Methods:

    • Flash Chromatography: Often the first step in purification. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve separation.

    • Preparative High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase preparative HPLC can be effective for separating closely related isomers. Chiral HPLC columns are necessary for separating enantiomers.[6]

    • Silver Nitrate Impregnated Silica Gel: This stationary phase can be particularly useful for separating compounds with differing degrees of unsaturation (i.e., double bond isomers), as the silver ions interact differently with the π-bonds.

  • Other Techniques:

    • Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure may be an option.

    • Crystallization: If your target compound is a solid, crystallization can be a highly effective purification method.

Quantitative Data on Yield Improvement

The following table summarizes a selection of strategies and their reported impact on sesquiterpene production in biosynthetic systems.

StrategyHost OrganismTarget SesquiterpeneImprovement in Titer/YieldReference
Overexpression of truncated HMG-CoA reductaseS. cerevisiaeα-Pinene~2.23-fold increase in production[3]
Co-expression of MVA pathway genesE. coliLimoneneFinal titer of 3.6 g/L[7]
Down-regulation of competing pathwaysPeppermintEssential OilUp to 61% increase in oil yield[4]
Screening and engineering of synthasesS. cerevisiaeValenceneTiter of 16.6 g/L[7]
S. cerevisiaeEremophileneTiter of 34.6 g/L[7]

Experimental Protocols

Protocol: Enzymatic Synthesis of a δ-Cadinol Scaffold

This protocol provides a general method for the in-vitro enzymatic synthesis of a δ-cadinol scaffold from farnesyl diphosphate (FPP) using a recombinant δ-cadinol synthase. This is a key step in the biosynthesis of many cadinene-type sesquiterpenols.

1. Materials and Reagents:

  • Purified recombinant δ-cadinol synthase

  • Farnesyl diphosphate (FPP) solution

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5% glycerol)

  • Organic solvent for extraction (e.g., ethyl acetate or hexane)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • GC-MS for product analysis

2. Procedure:

  • In a clean reaction vessel, prepare the reaction mixture by adding the reaction buffer.

  • Add the purified δ-cadinol synthase to the reaction buffer to a final concentration of 1-10 µM.

  • Initiate the reaction by adding FPP to a final concentration of 50-200 µM.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C) for a period of 1-12 hours.

  • Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).

  • Vortex the mixture vigorously for 1 minute to extract the sesquiterpenoid products into the organic phase.

  • Centrifuge the mixture to separate the aqueous and organic phases.

  • Carefully collect the organic layer. To maximize recovery, perform a second extraction of the aqueous layer with the same organic solvent.

  • Combine the organic extracts and wash with a saturated NaCl solution to remove any remaining aqueous components.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under a gentle stream of nitrogen or by rotary evaporation.

  • Analyze the resulting product mixture by GC-MS to identify δ-cadinol and any other sesquiterpene byproducts.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_synthesis_type Synthesis Approach cluster_chemical Chemical Synthesis Troubleshooting cluster_bio Biosynthesis Troubleshooting cluster_purification Purification & Analysis Start Low Yield of this compound Chem_Bio Chemical or Biosynthesis? Start->Chem_Bio Opt_Cond Optimize Reaction Conditions (Temp, Catalyst, Solvent) Chem_Bio->Opt_Cond Chemical Met_Eng Metabolic Engineering: - Enhance Precursor (FPP) Supply - Downregulate Competing Pathways Chem_Bio->Met_Eng Bio Alt_Route Explore Alternative Synthetic Route Opt_Cond->Alt_Route Check_Purity Verify Starting Material Purity Alt_Route->Check_Purity Analyze Analyze Isomer Profile (GC-MS, NMR) Check_Purity->Analyze Enz_Opt Optimize Terpene Synthase: - Increase Expression - Enzyme Engineering Met_Eng->Enz_Opt Ferm_Opt Optimize Fermentation Conditions Enz_Opt->Ferm_Opt Ferm_Opt->Analyze Purify Refine Purification Strategy (HPLC, Prep-GC) Analyze->Purify

Caption: Troubleshooting workflow for improving the yield of this compound synthesis.

Biosynthetic_Pathway cluster_pathway Biosynthesis of Cadinene Scaffold cluster_competing Competing Pathways FPP Farnesyl Diphosphate (FPP) TS Terpene Synthase (e.g., δ-Cadinol Synthase) FPP->TS Sterol_Pathway Sterol Biosynthesis FPP->Sterol_Pathway Diversion of FPP Carbocation Nerolidyl Diphosphate -> Carbocation Cascade TS->Carbocation Cadinene_Scaffold Cadinane Skeleton Carbocation->Cadinene_Scaffold Main Pathway Other_Terpenes Formation of other Sesquiterpene Isomers Carbocation->Other_Terpenes Side Reactions Hydroxylation Hydroxylation (e.g., by P450 monooxygenase) Cadinene_Scaffold->Hydroxylation Target This compound Hydroxylation->Target

Caption: Biosynthetic pathway to a cadinane scaffold, highlighting competing reactions.

References

Technical Support Center: Separation of 4-Cadinen-7-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 4-Cadinen-7-ol and other cadinane sesquiterpenoid stereoisomers.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing co-elution or a single broad peak for my this compound sample on a standard achiral column (e.g., DB-5ms, C18)?

A1: this compound possesses multiple chiral centers, resulting in several stereoisomers. Enantiomers (non-superimposable mirror images) have identical physicochemical properties in an achiral environment, such as boiling point and polarity. Therefore, they will not separate on a standard, non-chiral chromatographic column. Diastereomers (stereoisomers that are not mirror images) have different physical properties and can sometimes be separated on achiral columns, but their properties are often so similar that they still co-elute or show very poor resolution. For reliable separation, a chiral stationary phase (CSP) is required to create a chiral environment where the stereoisomers interact differently.

Q2: I am using a chiral column but still getting poor resolution between the stereoisomers. What parameters can I adjust?

A2: Optimizing chiral separations often requires fine-tuning several parameters. Here are the key factors to investigate:

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For volatile sesquiterpenoids like cadinols, cyclodextrin-based phases are highly effective. Specifically, derivatized β-cyclodextrin columns, such as heptakis-(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin (e.g., Hydrodex β-6TBDM), are recommended for separating terpenes.[1] If one CSP fails, screening others (e.g., different cyclodextrin derivatives or polysaccharide-based phases for HPLC/SFC) is a standard approach.

  • Temperature: Temperature significantly impacts chiral recognition. In gas chromatography (GC), lowering the oven temperature often increases the interaction between the analyte and the stationary phase, which can improve resolution, albeit at the cost of longer run times. A slow temperature ramp is also crucial.

  • Mobile Phase/Carrier Gas:

    • For GC: The choice and linear velocity of the carrier gas (e.g., Helium, Hydrogen) can affect efficiency and resolution. Operating at the optimal linear velocity for the chosen gas is recommended.

    • For HPLC/SFC: The composition of the mobile phase is critical. For normal-phase HPLC, adjusting the ratio of the polar modifier (e.g., isopropanol, ethanol) in the nonpolar solvent (e.g., hexane) can dramatically alter selectivity. In supercritical fluid chromatography (SFC), modifying the type and percentage of the co-solvent (e.g., methanol, ethanol) with supercritical CO2 is the primary way to optimize separation.

  • Flow Rate/Linear Velocity: Decreasing the flow rate in HPLC or SFC can sometimes improve resolution by allowing more time for interactions with the CSP.[2]

Q3: My sample is a complex mixture of four or more stereoisomers. How can I approach developing a separation method?

A3: Separating a complex mixture of multiple stereoisomers requires a high-efficiency separation technique.

  • Enantioselective Gas Chromatography (GC): For volatile compounds like this compound, enantioselective GC-MS is a powerful tool. The use of a highly selective chiral column can resolve all stereoisomers in a single run. One study on cadinol isomers noted that a chiral phase was necessary to resolve minor diastereomers that overlapped on a conventional GC column.

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly preferred for complex chiral separations due to its high efficiency, speed, and reduced use of organic solvents. The low viscosity of supercritical CO2 allows for high flow rates and the use of tandem columns (coupling two different chiral columns in series) to achieve baseline separation of four or more stereoisomers, which may not be possible on a single column.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC with chiral columns can be effective. Screening different polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) with various mobile phases is a common strategy. For particularly difficult separations, derivatization of the alcohol group with a chiral resolving agent to form diastereomeric esters can be considered. These diastereomers can then be separated on a standard achiral column.[3]

Q4: Is derivatization necessary to separate this compound enantiomers?

A4: Not always. Direct separation on a chiral stationary phase is the preferred modern approach as it is simpler and avoids potential side reactions or incomplete reactions associated with derivatization. Cyclodextrin-based GC columns, for example, can often separate underivatized alcohols.[1] However, if direct methods fail to provide adequate resolution, derivatization remains a viable, albeit more laborious, alternative. The hydroxyl group of this compound can be reacted with an enantiomerically pure chiral acid to form diastereomeric esters, which can then be separated by standard chromatography.[3]

Quantitative Data on Stereoisomer Separation

Direct quantitative performance data for the separation of this compound stereoisomers is not widely published. The following table summarizes representative chromatographic methods and typical performance targets for the successful separation of cadinane sesquiterpenoids and other chiral molecules. A resolution factor (Rs) > 1.5 is generally considered baseline separation.

MethodStationary Phase (CSP)Target AnalytesMobile Phase / Carrier GasRepresentative α (Separation Factor)Representative Rs (Resolution)Reference / Note
Enantioselective GC-MS Hydrodex β-6TBDM (Derivatized β-cyclodextrin)Cadinol StereoisomersHelium> 1.05> 1.5Based on successful separation of cadinols and terpenes.[1]
Chiral SFC Immobilized Polysaccharide (e.g., Chiralpak IA, IC)Generic StereoisomersCO₂ / Methanol> 1.2> 2.0SFC often provides high efficiency for complex mixtures.
Chiral HPLC (Normal Phase) Coated Polysaccharide (e.g., Chiralcel OD-H)Generic StereoisomersHexane / Isopropanol> 1.1> 1.5A common screening method for chiral separations.
HPLC (Achiral) with Derivatization C18 (Reversed-Phase)Diastereomeric EstersAcetonitrile / Water1.251.03Example of separating diastereomers of a chiral alcohol after derivatization.[2]

Experimental Protocols

Protocol: Enantioselective GC-MS for the Analysis of this compound Stereoisomers

This protocol describes a general method for the direct chiral separation of underivatized cadinol stereoisomers, adapted from methodologies used for similar sesquiterpenoids.

1. Objective: To achieve baseline separation of the stereoisomers of this compound for identification and quantification.

2. Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS): System equipped with a split/splitless injector and a mass selective detector.

  • Chiral GC Column: FS-HYDRODEX β-6TBDM, 25 m length, 0.25 mm I.D.[4]

  • Carrier Gas: Helium (99.999% purity).

  • Sample: 100 µg/mL solution of the this compound isomer mixture in a suitable solvent (e.g., hexane or dichloromethane).

  • Vials and Syringes: Standard GC autosampler vials with inserts and a 10 µL GC syringe.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (Split ratio 20:1, adjust as needed based on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at 2 °C/min.

    • Ramp 2: Increase to 230 °C at 10 °C/min.

    • Hold at 230 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-350

4. Procedure:

  • Prepare the sample solution and transfer it to a GC vial.

  • Set up the GC-MS instrument with the specified conditions.

  • Equilibrate the column at the initial oven temperature for at least 10 minutes.

  • Inject the sample onto the GC-MS system.

  • Acquire the data.

  • Analyze the resulting chromatogram to determine the retention times and resolution of the stereoisomer peaks. Identify compounds based on their mass spectra by comparing them to library data (e.g., NIST) and known standards if available.

5. Expected Results: The stereoisomers should be separated as distinct peaks. The resolution (Rs) between adjacent peaks should be ≥ 1.5 for baseline separation. Mass spectra can be used to confirm the identity of the cadinol isomers.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_method Method Development cluster_analysis Analysis cluster_results Results Prep Prepare Sample (e.g., dissolve in Hexane) Screen Screen Chiral Columns (GC, HPLC, or SFC) Prep->Screen Optimize Optimize Parameters (Temperature, Mobile Phase) Screen->Optimize Select best CSP Inject Inject Sample into Chromatograph Optimize->Inject Acquire Data Acquisition (e.g., GC-MS) Inject->Acquire Process Data Processing (Integration, Identification) Acquire->Process Report Report Resolution (Rs) and Purity (%) Process->Report

Caption: Experimental workflow for separating this compound stereoisomers.

Logic_Diagram Start Goal: Separate Stereoisomers IsVolatile Is the compound volatile? Start->IsVolatile GC_Method Use Enantioselective GC-MS IsVolatile->GC_Method Yes LC_SFC_Method Use Chiral HPLC or SFC IsVolatile->LC_SFC_Method No ResolutionOK Is Resolution (Rs) > 1.5? GC_Method->ResolutionOK LC_SFC_Method->ResolutionOK Derivatize Consider Derivatization with Chiral Reagent ResolutionOK->Derivatize No End Separation Achieved ResolutionOK->End Yes Derivatize->LC_SFC_Method

Caption: Decision logic for selecting a stereoisomer separation method.

References

Technical Support Center: Degradation Pathways of Cadinene Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals studying the degradation and biotransformation of cadinene sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for cadinene sesquiterpenoids?

The primary degradation pathways for cadinene sesquiterpenoids are through biotransformation by microorganisms and enzymatic action.[1] Fungi, in particular, are known to metabolize cadinenes by introducing oxygen atoms at various positions on the molecule.[2][3] This process, often involving cytochrome P450 enzymes, can lead to the formation of hydroxylated or keto-derivatives.[3] Additionally, aerobic biodegradation in aquatic environments has been demonstrated, where certain cadinene isomers are degraded by microorganisms.[4]

Q2: Which enzymes and microorganisms are commonly involved in cadinene degradation?

Fungi are prominent biocatalysts for cadinene degradation. For example, the fungus Beauveria bassiana has been shown to biotransform cadina-4,10(15)-dien-3-one into nine novel sesquiterpenes through hydroxylation and other modifications.[2] Sesquiterpene synthases (STSs) and cyclases, while primarily known for biosynthesis, are the key enzymes that dictate the initial structure of the cadinene skeleton from farnesyl diphosphate (FPP).[5][6] Understanding these enzymes is crucial, as their modification can lead to different products, and they are often the subject of study in heterologous expression systems where degradation or modification is observed.[7][8]

Q3: What are the typical metabolites resulting from cadinene biotransformation?

Metabolites from cadinene biotransformation are typically oxygenated derivatives. Common reactions include hydroxylation, epoxidation, and reduction of double bonds.[2][3] For instance, the incubation of cadina-4,10(15)-dien-3-one with Beauveria bassiana yields products such as (4S)-3α-hydroxycadin-10(15)-ene, (4S)-12-hydroxycadin-10(15)-en-3-one, and (4R)-3β,14-dihydroxycadin-10(15)-ene.[2] These modifications highlight the structural diversity that can be achieved through biotransformation.[1]

Q4: How does environmental biodegradation of cadinenes occur?

Environmental biodegradation of cadinenes has been assessed in aerobic aquatic environments.[4] Studies using the OECD 301F Manometric Respirometry test show that several cyclic sesquiterpenes, including δ-cadinene, can exceed the 60% degradation threshold, indicating they are not persistent in the environment.[4] While some related sesquiterpenes show lower degradation percentages in these stringent tests, evidence of primary degradation suggests they would likely be broken down under typical environmental conditions.[4]

Troubleshooting Guides

Analysis & Identification
Q: I am observing unexpected peaks in my GC-MS analysis. What could be the cause?

A: Unexpected peaks in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of sesquiterpenoids can arise from several sources:

  • Heat-Induced Rearrangement: High temperatures in the GC inlet can cause thermal rearrangement of certain sesquiterpene structures.[9] For example, germacrene-type sesquiterpenes are known to rearrange into elemenes. Reducing the inlet temperature may mitigate this issue.[9]

  • Host System Metabolism: If you are expressing a sesquiterpene synthase in a heterologous host like yeast or E. coli, endogenous enzymes from the host can modify the primary product.[9]

  • Acid-Induced Isomerization: The pH of your culture medium or extraction solvent can cause acid-induced rearrangements. Comparing extracts from buffered versus unbuffered cultures can help identify if this is the cause.[9]

  • Contamination: Ensure all glassware, solvents, and reagents are free from contaminants that could introduce artifacts into your analysis.

Q: I'm having trouble separating stereoisomers of cadinene metabolites. What techniques are recommended?

A: Separating structurally similar isomers can be challenging.

  • Chiral GC Columns: For volatile compounds, enantioselective capillary columns in GC are highly effective for separating enantiomers and some diastereomers.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, especially for less volatile or thermolabile compounds.[10] Using chiral stationary phases in HPLC can resolve enantiomers. While many sesquiterpenoids lack strong chromophores for UV detection, Refractive Index (RI) detection or derivatization can be employed.[10]

Enzyme Activity & Expression
Q: My expressed sesquiterpene synthase (STS) shows very low or no product turnover. What should I check?

A: Low enzyme activity is a common issue in heterologous expression systems. Consider the following:

  • Codon Optimization: Ensure the gene sequence is optimized for the expression host (e.g., E. coli, S. cerevisiae) to prevent rare codon usage from limiting protein translation.

  • Protein Expression & Solubility: Verify that the enzyme is being expressed and is in the soluble fraction. Run an SDS-PAGE of both soluble and insoluble cell fractions. If the protein is in inclusion bodies, try lowering the induction temperature and concentration of the inducing agent (e.g., IPTG).

  • Substrate Availability: Ensure the host system is producing sufficient farnesyl diphosphate (FPP), the precursor for sesquiterpene synthesis. Co-expression of an FPP synthase can boost precursor availability.

  • Cofactors: Terpene synthases require a divalent metal cofactor, typically Mg²⁺. Ensure this is present in sufficient concentration in your assay buffer.[5]

  • Assay Conditions: Optimize pH, temperature, and incubation time for your specific enzyme.

Q: The product profile of my enzyme is different from what is reported in the literature. Why?

A: Discrepancies in product profiles can occur for several reasons:

  • Point Mutations: Single amino acid changes in the active site of an STS can dramatically alter the product profile.[8] For instance, a (+)-δ-cadinene synthase from cotton was mutated to produce primarily germacrene D-4-ol instead.[8] Verify your construct's sequence to rule out unintended mutations.

  • Host-Specific Modifications: As mentioned, the host organism can modify the enzyme's primary product.[9]

  • Extraction Method: The solvents and conditions used during extraction can favor the degradation or rearrangement of unstable intermediates into more stable, but different, final products.

Quantitative Data Summary

Table 1: Aerobic Biodegradation of Cadinene and Related Sesquiterpenoids

This table summarizes the results from a standard OECD 301F Manometric Respirometry test for ready biodegradability.[4]

CompoundSesquiterpene Family% Ultimate Biodegradation (28 days)Assessment
δ-Cadinene Cadinane >60% Not Persistent
α-HumuleneHumulane>60%Not Persistent
β-CaryophylleneCaryophyllane>60%Not Persistent
α-CedreneCedrane>60%Not Persistent
CedrolCedrane>60%Not Persistent
LongifoleneLongifolane>60%Not Persistent
α-BisabololBisabolane>60%Not Persistent
α-GurjuneneGuaiane51-56%Almost Passed
Himachalenes (α, β, γ)Himachalane51-56%Almost Passed
(-)-ThujopseneThujopsane51-56%Almost Passed
Germacrene DGermacrane24%Primary Degradation Complete
Table 2: Acute Toxicity (LD₅₀) of Cadinene Sesquiterpenes in Mice

The following data on acute toxicity were obtained from studies on cadinene sesquiterpenes isolated from Eupatorium adenophorum.[11]

CompoundAbbreviationLD₅₀ (mg/kg body weight)
9-Oxo-10,11-dehydro-α-amorpheneODA1470
4β,9α-Dihydroxy-α-amorpheneDAOA2150
9-Oxo-4β-hydroxy-α-amorpheneOA1470

Visualized Pathways and Workflows

G cluster_workflow Experimental Workflow: Analysis of STS Activity n1 Transform Host (E. coli / Yeast) with STS Gene Construct n2 Culture Cells and Induce Protein Expression n1->n2 n3 Harvest Cells and Prepare Cell Lysate (or in vivo assay) n2->n3 n4 Incubate with FPP and Cofactors (Mg²⁺) n3->n4 n5 Extract Products (e.g., with Hexane) n4->n5 n6 Analyze by GC-MS n5->n6 n7 Identify Products by Comparing Spectra and Retention Indices n6->n7

Caption: General workflow for heterologous expression and analysis of a sesquiterpene synthase (STS).

G FPP Farnesyl Diphosphate (FPP) NPP Nerolidyl Diphosphate (NPP) FPP->NPP Ionization & Isomerization CisoidCation Cisoid Allylic Cation NPP->CisoidCation Reionization GermacrylCation 3(Z),7(E)-Germacryl Cation CisoidCation->GermacrylCation C1-C10 Cyclization, 1,3-Hydride Shift CadinylCation Cadinyl Cation GermacrylCation->CadinylCation C7-C2 Bond Formation dCadinene (+)-δ-Cadinene CadinylCation->dCadinene Proton Abstraction

Caption: Proposed catalytic mechanism for (+)-δ-cadinene synthase from FPP.[5]

G cluster_biotransformation Biotransformation by Beauveria bassiana Start Cadina-4,10(15)-dien-3-one Met1 (4S)-Cadin-10(15)-en-3-one Start->Met1 Incubation Met2 (4S)-3α-Hydroxycadin-10(15)-ene Start->Met2 Incubation Met3 (4S)-12-Hydroxycadin-10(15)-en-3-one Start->Met3 Incubation Met4 (4R)-3β,14-Dihydroxycadin-10(15)-ene Start->Met4 Incubation Met_etc ...and other metabolites Start->Met_etc Incubation

Caption: Biotransformation of a cadinene precursor by Beauveria bassiana.[2]

Experimental Protocols

Protocol 1: General Method for Heterologous Expression of a Cadinene Synthase and Product Analysis

This protocol provides a general methodology for expressing a candidate cadinene synthase in E. coli and analyzing the resulting sesquiterpene products.

1. Gene Cloning and Transformation:

  • Synthesize the codon-optimized gene for the target cadinene synthase (e.g., cad1-C).
  • Clone the gene into a suitable expression vector (e.g., pET-28a(+) or pGEX).
  • Transform the resulting plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)). For enhanced precursor supply, co-transform with a plasmid containing an FPP synthase gene.

2. Protein Expression:

  • Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C.
  • Use the overnight culture to inoculate 500 mL of Terrific Broth (TB) medium.
  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
  • Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
  • Continue to culture for 16-20 hours at the lower temperature.

3. Enzyme Assay:

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
  • Resuspend the cell pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT).
  • Lyse the cells using sonication or a French press.
  • Clarify the lysate by centrifugation (e.g., 14,000 x g for 30 min at 4°C) to separate soluble and insoluble fractions.
  • To a 1 mL reaction volume, add the soluble protein fraction, 10-20 µM FPP, and 10 mM MgCl₂.
  • Overlay the reaction with 500 µL of an organic solvent (e.g., hexane or dodecane) to capture volatile products.
  • Incubate at 30°C for 2-4 hours with gentle shaking.

4. Product Extraction and Analysis:

  • Vortex the reaction mixture vigorously to extract the sesquiterpenes into the organic layer.
  • Separate the organic layer and dry it over anhydrous sodium sulfate.
  • Concentrate the sample if necessary.
  • Analyze 1 µL of the extract by GC-MS. Use a non-polar column (e.g., DB-5 or HP-5ms) suitable for terpene analysis.
  • Identify products by comparing their mass spectra with libraries (e.g., NIST) and their retention indices with literature values.[10]

Protocol 2: OECD 301F Manometric Respirometry Test for Biodegradability

This protocol is a summary of the standardized test for assessing the ready aerobic biodegradability of a substance.[4]

1. Principle:

  • A solution or suspension of the test substance (e.g., δ-cadinene) in a mineral medium is inoculated with a small number of microorganisms (from wastewater treatment plant effluent) and incubated in a closed flask under aerobic conditions.
  • The consumption of oxygen is measured by a manometric device over a 28-day period.
  • The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.

2. Materials and Reagents:

  • Test Substance: The cadinene sesquiterpenoid of interest.
  • Inoculum: Activated sludge from a domestic wastewater treatment plant, washed and aerated.
  • Mineral Medium: A buffered aqueous solution containing essential mineral salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride).
  • Control Substance: A readily biodegradable substance (e.g., sodium benzoate) to check the viability of the inoculum.
  • Respirometer: A device capable of measuring oxygen consumption in sealed vessels.

3. Procedure:

  • Prepare the test medium by adding the test substance (at a known concentration, typically 2-5 mg/L) to the mineral medium.
  • Dispense the medium into the respirometer flasks.
  • Inoculate the flasks with the prepared activated sludge.
  • Set up parallel flasks for a blank control (inoculum only), a control substance, and the test substance.
  • Seal the flasks and incubate them in the dark at a constant temperature (e.g., 20 ± 1°C) for 28 days.
  • Continuously measure the oxygen consumption.

4. Data Interpretation:

  • Calculate the percentage of biodegradation at each time point using the formula: % Degradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100
  • A substance is considered "readily biodegradable" if it reaches the 60% pass level within the 28-day period and within a "10-day window" after biodegradation has begun.[4]

References

Technical Support Center: Optimizing GC-MS for 4-Cadinen-7-ol Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the successful detection and quantification of 4-Cadinen-7-ol using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal GC column for analyzing this compound?

A1: For the analysis of sesquiterpenoids like this compound, a non-polar or mid-polarity column is generally recommended. A 5% phenyl methyl siloxane column (e.g., DB-5ms, HP-5ms) is an excellent starting point.[1] These columns provide good separation of terpenes based on their boiling points and have low bleed characteristics, which is crucial for sensitive MS detection. For general-purpose use, a 30m x 0.25mm ID, 0.25µm film thickness column is a robust choice.

Q2: I am observing poor peak shape (tailing or fronting) for this compound. What are the possible causes and solutions?

A2: Poor peak shape can arise from several factors:

  • Active Sites in the Inlet or Column: this compound contains a hydroxyl group, which can interact with active sites (silanol groups) in the GC system, leading to peak tailing.

    • Solution: Use an ultra-inert inlet liner and ensure your GC column is of high quality and has not degraded. If the column is old, consider replacing it.

  • Improper Injection Technique: A slow or inconsistent injection can cause band broadening and distorted peaks.

    • Solution: If using manual injection, ensure a smooth and rapid injection. An autosampler will provide the best reproducibility.

  • Solvent Mismatch: Injecting a polar sample in a non-polar solvent onto a non-polar column can cause peak distortion.

    • Solution: Ensure your sample is dissolved in a solvent compatible with the column. For a DB-5ms column, solvents like hexane or dichloromethane are suitable.

Q3: My sensitivity for this compound is low. How can I improve it?

A3: Low sensitivity can be a significant issue. Here are several strategies to enhance your signal:

  • Injection Mode: Switch from split to splitless injection. This technique introduces a larger amount of the sample onto the column, which can significantly boost the signal for trace-level analysis. A pulsed splitless injection can further improve the transfer of analytes into the column.[2]

  • MS Detection Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode. SIM mode focuses on specific ions characteristic of this compound, dramatically increasing sensitivity by reducing noise.

  • Inlet Temperature: While a higher inlet temperature can improve volatilization, for thermally labile compounds like some sesquiterpenoids, it can cause degradation. An inlet temperature around 190-250°C is a good starting point, but it may require optimization.[2]

  • Carrier Gas Flow: Ensure your carrier gas flow rate is optimal. For helium, a linear velocity of around 30-40 cm/sec is typical.

Q4: I am having trouble separating this compound from other isomeric compounds. What can I do?

A4: Co-elution is a common challenge in terpene analysis.

  • Modify the Oven Temperature Program: A slower temperature ramp rate (e.g., 2-3°C/min) can improve the separation of closely eluting compounds.[3]

  • Use a Longer GC Column: A 60m column will provide higher resolution than a 30m column, although it will increase the analysis time.

  • Utilize Mass Spectrometry: Even if compounds co-elute chromatographically, they can often be distinguished by their unique mass spectra.[1] By using SIM mode with unique quantifier and qualifier ions for each compound, you can achieve accurate quantification.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and sample matrix.

1. Sample Preparation:

  • Dissolve the sample extract in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.[3]

  • If performing quantitative analysis, prepare a series of calibration standards and add an appropriate internal standard.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

3. Chromatographic Conditions:

ParameterRecommended Setting
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent 5% Phenyl methyl siloxane column.
Injection Mode Splitless
Inlet Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow rate of 1.2 mL/min.
Oven Program Start at 70°C for 2 min, ramp at 3°C/min to 85°C, then ramp at 2°C/min to 165°C and hold for 1 min. Finally, ramp at 30°C/min to 250°C and hold for 5 min.

4. Mass Spectrometer Conditions:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temp. 230°C
Transfer Line Temp. 280°C
Scan Mode Full Scan (m/z 40-400) for initial identification.
SIM Mode (for quantification) See table below.

Proposed SIM Ions for this compound (C₁₅H₂₆O, MW: 222.37)

The molecular ion (M+) for this compound is m/z 222. Common fragmentation for sesquiterpene alcohols includes the loss of water (H₂O, 18 amu) and a methyl group (CH₃, 15 amu).

Ion TypeProposed m/zNotes
Quantifier Ion 204[M-H₂O]⁺, often a stable and abundant ion.
Qualifier Ion 1 207[M-CH₃]⁺, confirms the presence of a methyl group.
Qualifier Ion 2 222[M]⁺, the molecular ion. May be of low abundance but is highly specific.

Note: These ions are proposed based on typical fragmentation patterns. It is crucial to confirm the mass spectrum of a this compound standard on your instrument to select the most abundant and specific ions for SIM analysis.

Optimization Workflow

The following diagram outlines a logical workflow for optimizing your GC-MS method for this compound analysis.

GCMS_Optimization_Workflow GC-MS Optimization Workflow for this compound A Method Start: Initial Parameters B Inject Standard (Full Scan Mode) A->B C Evaluate Peak Shape & Retention Time B->C D Peak Shape Acceptable? C->D E Adjust Inlet Temp & Flow Rate D->E No F Check for Co-elution D->F Yes E->B G Co-elution Present? F->G H Adjust Oven Ramp Rate or Change Column G->H Yes I Identify Characteristic Ions (m/z 222, 204, 207) G->I No H->B J Switch to SIM Mode I->J K Evaluate Sensitivity (S/N) J->K L Sensitivity Adequate? K->L M Optimize SIM Dwell Time & Injection Volume L->M No N Method Optimized: Proceed with Validation L->N Yes M->J

Caption: Logical workflow for optimizing GC-MS parameters for this compound.

References

troubleshooting low extraction efficiency of 4-Cadinen-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the efficient extraction of 4-Cadinen-7-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound, a sesquiterpenoid alcohol.

Question 1: Why is my overall yield of this compound lower than expected?

Answer: Low yield is a frequent challenge in natural product extraction and can stem from several factors throughout the experimental workflow.[1][2] A systematic approach to troubleshooting is recommended. Start by evaluating the pre-extraction steps, followed by the extraction parameters, and finally, the post-extraction handling.

Troubleshooting Flowchart for Low Extraction Yield

Low_Yield_Troubleshooting start Start: Low this compound Yield plant_material 1. Evaluate Plant Material start->plant_material extraction_params 2. Assess Extraction Parameters plant_material->extraction_params Material OK sub_plant Is material properly dried? Is it finely and uniformly ground? Was the correct plant part used? plant_material->sub_plant post_extraction 3. Review Post-Extraction Handling extraction_params->post_extraction Parameters Optimized sub_params Is the solvent appropriate? Is the solvent-to-solid ratio optimal? Are temperature and time optimized? Is the extraction method suitable? extraction_params->sub_params resolution Resolution: Improved Yield post_extraction->resolution Handling Corrected sub_post Was the compound lost during solvent evaporation? Is the purification method causing loss? Was the final extract stored correctly? post_extraction->sub_post Soxhlet_Workflow start Start: Plant Material Preparation thimble_loading Load ~20g of powdered plant material into a cellulose thimble. start->thimble_loading assembly Assemble Soxhlet apparatus: - Boiling flask with 250mL solvent - Extractor with thimble - Condenser thimble_loading->assembly extraction Heat solvent to reflux. Run extraction for 6-12 hours. assembly->extraction cooling Cool the apparatus. extraction->cooling concentration Concentrate the extract using a rotary evaporator at 40°C. cooling->concentration end End: Crude Extract concentration->end UAE_Workflow start Start: Sample Preparation mixing Mix 10g of powdered plant material with 100mL of solvent in a flask. start->mixing sonication Place the flask in an ultrasonic bath. Sonicate at a controlled temperature (e.g., 40°C) for 30-60 minutes. mixing->sonication filtration Filter the mixture to separate the extract from the solid residue. sonication->filtration concentration Concentrate the filtrate using a rotary evaporator at 40°C. filtration->concentration end End: Crude Extract concentration->end

References

stability issues of 4-Cadinen-7-ol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Cadinen-7-ol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has changed color. What could be the cause?

A1: Discoloration of a this compound solution, often yellowing or browning, is typically an indication of degradation. The most common cause is oxidation. Sesquiterpenoids like this compound can be sensitive to atmospheric oxygen, especially when exposed to light or elevated temperatures.[1][2] The formation of oxidized byproducts can lead to a visible change in the solution's appearance. It is also possible that the solvent itself is contributing to the degradation if it is not of high purity or contains peroxides (e.g., older ethers like THF or diethyl ether).

Q2: I am observing a loss of potency or a decrease in the concentration of this compound in my stock solution over time. Why is this happening?

A2: A decrease in the concentration of this compound suggests that the compound is degrading. Several factors could be at play, including:

  • Oxidation: As mentioned, reaction with oxygen can alter the molecule.

  • Acid/Base Catalyzed Rearrangement: Trace amounts of acid or base in your solvent or on your glassware can catalyze isomerization or other rearrangements common to sesquiterpenes.[3]

  • Thermal Degradation: Storing the solution at room temperature or higher for extended periods can accelerate degradation.[4]

  • Photodegradation: Exposure to UV light can break down the molecule.[1]

Q3: I see new peaks appearing in my chromatogram (GC-MS or HPLC) when I analyze my aged this compound solution. What are these?

A3: The appearance of new peaks is a strong indicator of degradation or isomerization. These new compounds could be:

  • Isomers: Cadinene-type sesquiterpenoids can undergo skeletal rearrangements or double-bond migrations under certain conditions, leading to various isomers.[3][5][6]

  • Oxidation Products: These can include epoxides, aldehydes, ketones, or alcohols formed from the reaction with oxygen.[7][8][9]

  • Solvent Adducts: In some cases, the solvent molecule can react with the compound, especially in reactive solvents like alcohols under certain conditions. For example, sesquiterpene lactones have been shown to react with ethanol.[10]

Q4: In which solvents is this compound expected to be most stable?

Q5: How should I store my solutions of this compound to maximize stability?

A5: To maximize the shelf-life of your this compound solutions, follow these guidelines:

  • Use High-Purity Solvents: Ensure your solvents are anhydrous and free of peroxides or other impurities.

  • Inert Atmosphere: After preparing the solution, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Low Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C.

  • Protect from Light: Use amber vials or wrap clear vials in aluminum foil to protect the solution from light.[1]

  • Proper Sealing: Use vials with tight-fitting caps with PTFE liners to prevent solvent evaporation and ingress of air and moisture.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram
  • Symptom: Your analytical method (GC-MS, HPLC) shows a decrease in the peak area for this compound and the appearance of one or more new, unidentified peaks.

  • Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action
Isomerization Analyze the mass spectra of the new peaks. Isomers will have the same mass-to-charge ratio (m/z) as the parent compound but different retention times. Consider using NMR to confirm the structure if sufficient material is available. To mitigate, store solutions at a lower temperature and in a neutral, aprotic solvent.
Oxidation Check the mass spectra for the addition of oxygen (e.g., M+16 or M+32). Prepare fresh solutions under an inert atmosphere and re-analyze. Ensure solvents are purged with nitrogen or argon before use.
Solvent Impurities Run a blank injection of the solvent to check for impurities. Use a fresh bottle of high-purity solvent for your next solution preparation.
Thermal Degradation during Analysis If using GC-MS, high injector temperatures can cause degradation of thermally labile compounds.[4] Try lowering the injector temperature or using a cool on-column injection technique.[4]
Issue 2: Inconsistent Results Between Experiments
  • Symptom: You are getting variable results (e.g., in bioassays or kinetic studies) using different batches of this compound solutions prepared at different times.

  • Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action
Degradation of Stock Solution Prepare a fresh stock solution from solid material for each set of experiments. If this is not feasible, perform a quick purity check (e.g., by HPLC or GC) of the stock solution before each use to ensure its integrity.
Solvent Evaporation If the stock solution is stored for a long time, solvent evaporation can lead to an increase in the concentration of this compound. Ensure vials are properly sealed and consider storing larger volumes that are less susceptible to significant concentration changes from minor evaporation.
Inconsistent Solution Preparation Standardize the solution preparation protocol. Ensure the solid material is fully dissolved and the solution is homogenous before taking aliquots.

Data Presentation

The following table presents hypothetical stability data for this compound in different solvents under accelerated degradation conditions (40°C, exposure to air and light). This data is for illustrative purposes to demonstrate potential stability trends, as specific experimental data for this compound is not publicly available.

SolventPolarity IndexInitial Purity (%)Purity after 7 Days (%)Major Degradant m/zNotes
n-Hexane0.199.598.2220 (Isomer), 238 (Oxidized)Minor degradation observed.
Acetonitrile5.899.695.5220 (Isomer)Moderate isomerization.
Ethanol4.399.485.1238 (Oxidized), 266 (Adduct)Significant degradation and potential for solvent adduct formation.
Methanol5.199.582.3238 (Oxidized), 252 (Adduct)High level of degradation observed.
DMSO7.299.692.0238 (Oxidized)Moderate oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.[11][12]

1. Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

2. Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50 v/v)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or GC-MS system

  • Photostability chamber

  • Oven

3. Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a clear vial of the stock solution to light in a photostability chamber (ICH Q1B conditions).

  • Control Sample: Keep a sealed vial of the stock solution at -20°C, protected from light.

  • Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable stability-indicating method (e.g., HPLC-DAD-MS or GC-MS) to determine the percentage of degradation and identify major degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (80°C) prep_stock->thermal photo Photolytic Stress (ICH Q1B) prep_stock->photo control Control (-20°C, Dark) prep_stock->control analyze Analyze all samples by Stability-Indicating Method (e.g., HPLC-MS, GC-MS) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze control->analyze compare Compare stressed samples to control analyze->compare identify Identify Degradation Products and Pathways compare->identify troubleshooting_diagram start Unexpected peak observed in chromatogram q1 Does the new peak have the same m/z as the parent compound? start->q1 ans1_yes Isomerization is likely q1->ans1_yes Yes ans1_no Degradation has occurred q1->ans1_no No action1 Action: Review storage conditions (temp, atmosphere). Consider aprotic solvent. ans1_yes->action1 q2 Is the m/z M+16 or M+32? ans1_no->q2 ans2_yes Oxidation is the likely cause q2->ans2_yes Yes ans2_no Other degradation pathway (e.g., hydrolysis, solvent adduct) q2->ans2_no No action2 Action: Use inert atmosphere for storage and preparation. Check for peroxides in solvent. ans2_yes->action2 action3 Action: Review solvent choice and pH. Analyze for potential solvent adducts. ans2_no->action3

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 4-Cadinen-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-Cadinen-7-ol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, which for our purposes is this compound.[1] These additional components can include salts, lipids, proteins, and other endogenous materials.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3] Ion suppression is the more common phenomenon.[2] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.[4]

Q2: Why is this compound, a sesquiterpenoid, susceptible to matrix effects?

A2: this compound is a sesquiterpenoid, a class of organic compounds that can be challenging to analyze in complex biological or environmental samples. The complexity of these matrices means that endogenous compounds can co-extract with this compound.[5] These co-extractants can have similar polarities and chromatographic behavior, leading to co-elution and subsequent interference in the ESI source. For instance, in the analysis of pesticides in apples, terpenoids present in the apple peel were found to cause negative matrix effects.[6]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of this compound in a standard solution to its peak area in a spiked blank matrix sample that has undergone the entire extraction procedure. A significant difference between these two signals indicates the presence of matrix effects. A quantitative assessment can be made by calculating the matrix factor (MF) using the following formula:

MF = (Peak area of analyte in spiked post-extraction sample) / (Peak area of analyte in pure solvent)

An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Another qualitative method is the post-column infusion technique, where a constant flow of the analyte is infused into the LC eluent after the analytical column.[4] Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix components are causing ion suppression or enhancement, respectively.[4]

Troubleshooting Guides

Issue 1: Signal Suppression or Enhancement

You observe a significantly lower or higher signal for this compound in your sample compared to a clean standard, suggesting ion suppression or enhancement.

Troubleshooting Workflow:

cluster_0 Troubleshooting Signal Suppression/Enhancement start Start: Signal Suppression/Enhancement Detected sample_prep Optimize Sample Preparation start->sample_prep Initial Step chromatography Adjust Chromatographic Conditions sample_prep->chromatography If suppression persists calibration Implement Advanced Calibration chromatography->calibration If further improvement needed end End: Matrix Effect Minimized calibration->end

Caption: A workflow for troubleshooting signal suppression or enhancement.

Step-by-Step Guide:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[1][7]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a moderately polar compound like this compound, a reversed-phase (C18) or a mixed-mode (reversed-phase and ion-exchange) SPE sorbent could be effective.[5] Mixed-mode SPE often produces the cleanest extracts.[5]

    • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the sample and using solvents of varying polarity to selectively extract this compound while leaving interfering substances behind.[7] A double LLE, using a non-polar solvent like hexane first to remove hydrophobic interferences, can be beneficial.[7]

    • Protein Precipitation (PPT): While a simple method, PPT is often the least effective at removing matrix components and can lead to significant matrix effects.[5] If used, it should be followed by further cleanup steps.

  • Adjust Chromatographic Conditions: If sample preparation optimization is insufficient, modifying the LC method can help separate this compound from co-eluting matrix components.[1]

    • Gradient Modification: A shallower gradient can improve the resolution between the analyte and interfering peaks.

    • Column Chemistry: Experiment with different column chemistries. For a sesquiterpenoid, a C18 column is a good starting point, but a pentafluorophenyl (PFP) or biphenyl phase may offer different selectivity and better separation from matrix components.

    • Mobile Phase pH: Altering the pH of the mobile phase can change the retention behavior of ionizable matrix components relative to this compound.[5]

  • Implement Advanced Calibration Strategies: When matrix effects cannot be completely eliminated, their impact can be compensated for during data analysis.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of your samples.[1][2] This helps to ensure that the standards and samples experience similar matrix effects.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS for this compound would co-elute and experience the same ionization suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[1][2]

Issue 2: Poor Reproducibility and Accuracy

You are observing high variability in your results across different sample injections or batches, leading to poor accuracy and precision.

Troubleshooting Workflow:

cluster_1 Troubleshooting Poor Reproducibility start Start: Poor Reproducibility Observed sample_prep_consistency Ensure Consistent Sample Prep start->sample_prep_consistency internal_standard Use an Internal Standard sample_prep_consistency->internal_standard If variability persists system_suitability Perform System Suitability Tests internal_standard->system_suitability end End: Reproducibility Improved system_suitability->end

Caption: A workflow for addressing poor reproducibility in LC-MS analysis.

Step-by-Step Guide:

  • Ensure Consistent Sample Preparation: Inconsistent sample preparation is a major source of variability.

    • Automate sample preparation steps where possible to minimize human error.

    • Ensure precise and consistent volumes are used for all reagents and samples.

    • Thoroughly validate your sample preparation method for recovery and reproducibility.

  • Use an Internal Standard (IS): An internal standard is crucial for improving reproducibility.[1]

    • A SIL-IS is ideal. If a SIL-IS for this compound is not available, a structural analog (a different, non-endogenous sesquiterpenoid) can be used, but it may not perfectly mimic the behavior of the analyte.

    • The IS should be added as early as possible in the sample preparation process to account for variability in extraction efficiency.

  • Perform System Suitability Tests: Regularly check the performance of your LC-MS system.

    • Inject a standard solution of this compound at the beginning of each batch to verify retention time, peak shape, and signal intensity.

    • Monitor for any carryover by injecting a blank solvent after a high-concentration sample.

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for different sample preparation techniques, which can serve as a general guide for what to expect when developing a method for this compound.

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction.

Sample Preparation TechniqueTypical Analyte Recovery (%)Effectiveness in Reducing Matrix EffectsReference
Protein Precipitation (PPT)>90%Low[5]
Liquid-Liquid Extraction (LLE)80-110%Moderate to High[5]
Solid-Phase Extraction (SPE) - Reversed Phase85-115%High[5]
Solid-Phase Extraction (SPE) - Mixed Mode>95%Very High[5]

Table 2: Example of Method Validation Parameters for Terpenoid Analysis.

ParameterAcceptance CriteriaExample Data (Sesquiterpene Lactones)Reference
Linearity (r²)>0.99≥0.9992[8]
Accuracy/Recovery80-120%97.3-103.4%[8]
Precision (RSD)<15%<4.8%[8]

Detailed Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for this compound from a Biological Matrix (e.g., Plasma)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 1 mL of plasma, add 1 mL of 4% phosphoric acid. Vortex for 30 seconds. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: General Liquid-Liquid Extraction (LLE) for this compound from an Aqueous Matrix

  • Sample Preparation: To 1 mL of the aqueous sample, add a suitable internal standard. Adjust the pH if necessary based on the pKa of this compound to ensure it is in a neutral form for efficient extraction into an organic solvent.

  • Extraction: Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

References

Technical Support Center: Purification of 4-Cadinen-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification artifacts during the isolation of 4-cadinen-7-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, focusing on the identification and mitigation of purification artifacts.

Problem 1: Appearance of unexpected peaks in chromatograms (GC/LC) after silica gel column chromatography.

  • Question: During the purification of a plant extract containing this compound on a silica gel column, I observe multiple new peaks in the GC-MS and HPLC analysis of the collected fractions. What could be the cause?

  • Answer: The acidic nature of silica gel can catalyze the rearrangement of sesquiterpenoids like this compound. The tertiary alcohol functional group and the double bond in the cadinene skeleton are susceptible to acid-catalyzed isomerization and dehydration.

    Potential Artifacts:

    • Isomerization Products: The double bond can migrate to form various isomers such as α-cadinol, δ-cadinol, or T-muurolol. The stereochemistry at the alcohol-bearing carbon can also be altered.

    • Dehydration Products: Elimination of the hydroxyl group can lead to the formation of various cadinene and muurolene hydrocarbon isomers.

    Troubleshooting Steps:

    • Neutralize Silica Gel: Before use, wash the silica gel with a dilute solution of a base (e.g., triethylamine in the eluent) and then re-equilibrate with the mobile phase to neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (neutral or basic), Florisil®, or a bonded-phase silica like diol or C18 for reversed-phase chromatography.

    • Minimize Contact Time: Perform flash chromatography to reduce the time the compound is in contact with the stationary phase.

    • Analyze Fractions Promptly: Analyze the collected fractions by GC-MS or LC-MS as soon as possible to check for on-column degradation.

Problem 2: Low recovery of this compound and presence of more polar compounds.

  • Question: After purification, the yield of this compound is significantly lower than expected, and I observe more polar byproducts in my TLC and LC-MS analysis. What is happening?

  • Answer: This issue often points towards oxidation of the target compound. The allylic alcohol moiety in this compound can be susceptible to oxidation, especially if the sample is exposed to air and light for extended periods.

    Potential Artifacts:

    • Ketones: Oxidation of the secondary alcohol will yield the corresponding ketone, 4-cadinen-7-one.

    • Epoxides: The double bond can be oxidized to form an epoxide.

    • Diols: Further oxidation or hydration of the double bond could lead to the formation of diols.

    Troubleshooting Steps:

    • Work under an Inert Atmosphere: If possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Use Freshly Distilled Solvents: Solvents can contain peroxides which can promote oxidation. Use freshly distilled or peroxide-free solvents.

    • Protect from Light: Wrap chromatography columns and collection tubes in aluminum foil to protect light-sensitive compounds.

    • Add Antioxidants: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the crude extract and solvents, if it does not interfere with subsequent steps.

Problem 3: Thermal degradation during GC analysis.

  • Question: When I analyze my purified fractions by GC-MS, I see a different product profile compared to my LC-MS analysis, suggesting degradation in the GC inlet. How can I confirm and prevent this?

  • Answer: High temperatures in the GC injector can cause thermal degradation of sensitive compounds like sesquiterpene alcohols. Dehydration is a common thermal artifact for these molecules.

    Potential Artifacts:

    • Cadinene Isomers: Thermal elimination of water will lead to the formation of various cadinene isomers.

    Troubleshooting Steps:

    • Lower the Injector Temperature: Experiment with lowering the GC injector temperature to the minimum required for efficient volatilization of the analyte.

    • Use a Derivatizing Agent: Silylation of the alcohol group (e.g., with BSTFA) will increase its thermal stability and volatility, preventing on-column degradation.

    • Use a Milder Injection Technique: If available, use a cool on-column or programmed temperature vaporization (PTV) inlet.

    • Cross-verify with LC-MS: Rely on LC-MS data for the primary characterization of the purified compound to avoid misinterpretation due to thermal artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the typical spectral characteristics of isomerization artifacts of this compound?

  • ¹H NMR: The position and multiplicity of the olefinic protons will change depending on the new location of the double bond. The chemical shifts of the methyl groups will also be slightly different.

  • ¹³C NMR: The chemical shifts of the sp² carbons will be indicative of the double bond's new position.

  • Mass Spectrometry (EI): The mass spectrum of isomers will often be very similar, showing the same molecular ion (m/z 222 for C₁₅H₂₆O). However, the fragmentation pattern, particularly the relative intensities of key fragments, may differ slightly.

Q2: How can I differentiate between this compound and its epimer at C-7?

A2: Epimers can be challenging to separate chromatographically.

  • Chiral Chromatography: The most reliable method for separating and identifying epimers is to use a chiral stationary phase in either GC or HPLC.

  • NMR Spectroscopy: High-field NMR, particularly 2D NMR techniques like NOESY, can be used to determine the relative stereochemistry by observing through-space correlations between protons.

Q3: Can the choice of extraction solvent influence the formation of artifacts?

A3: Yes. While less common than on-column artifacts, the extraction process can introduce issues.

  • Acidic or Basic Conditions: Using strongly acidic or basic solvents for extraction can cause rearrangements.

  • Prolonged Heat: High temperatures during solvent removal (e.g., rotary evaporation) can lead to thermal degradation. It is advisable to remove solvents under reduced pressure at a low temperature.

Data Presentation

Table 1: Potential Purification Artifacts of this compound and their Characteristics.

Artifact TypePlausible Structure(s)Expected Molecular Weight ( g/mol )Key Identification NotesMitigation Strategy
Isomerization α-cadinol, δ-cadinol, T-muurolol222.37Similar MS fragmentation to parent, different retention time and NMR shifts.Use neutral stationary phase, minimize contact time.
Dehydration Cadinene isomers (e.g., γ-cadinene, δ-cadinene)204.36Loss of water (M-18 peak in MS), disappearance of -OH stretch in IR.Avoid acidic conditions and high temperatures.
Oxidation 4-cadinen-7-one220.35Carbonyl peak in IR (~1700 cm⁻¹), disappearance of alcohol proton in ¹H NMR.Work under inert atmosphere, use fresh solvents, protect from light.
Epoxidation 4,5-epoxy-cadinan-7-ol238.37Increase in mass by 16 Da, characteristic shifts in NMR for epoxide protons.Avoid prolonged exposure to air and light.

Experimental Protocols

Protocol 1: General Procedure for Isolation of this compound from Plant Material (Hypothetical)

  • Extraction:

    • Air-dried and powdered plant material (e.g., 500 g) is extracted with methanol (3 x 2 L) at room temperature for 48 hours for each extraction.

    • The combined methanol extracts are concentrated under reduced pressure at 40°C to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water (500 mL) and partitioned successively with n-hexane (3 x 500 mL) and ethyl acetate (3 x 500 mL).

    • The ethyl acetate fraction is dried over anhydrous sodium sulfate and concentrated to yield the enriched sesquiterpenoid fraction.

  • Column Chromatography (Initial Separation):

    • The ethyl acetate fraction (e.g., 10 g) is subjected to column chromatography on silica gel (200-300 mesh, 500 g).

    • The column is eluted with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 70:30).

    • Fractions (50 mL each) are collected and monitored by TLC.

  • Preparative TLC/HPLC (Final Purification):

    • Fractions containing this compound are combined and further purified by preparative TLC or HPLC on a C18 column to yield the pure compound.

Mandatory Visualization

experimental_workflow plant_material Powdered Plant Material extraction Methanol Extraction plant_material->extraction concentration1 Concentration (Rotovap) extraction->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Solvent Partitioning (Hexane/EtOAc/Water) crude_extract->partitioning etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction concentration2 Concentration etoac_fraction->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection hplc Preparative HPLC/TLC fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

artifact_formation cluster_conditions Conditions Leading to Artifacts start This compound isomerization Isomerization Products (e.g., α-cadinol, δ-cadinol) start->isomerization H⁺ dehydration Dehydration Products (Cadinene isomers) start->dehydration H⁺ / Δ oxidation Oxidation Products (e.g., 4-cadinen-7-one) start->oxidation [O] acid Acidic Conditions (e.g., Silica Gel) acid->isomerization acid->dehydration heat Heat (e.g., GC Inlet, Rotovap) heat->dehydration air_light Air (O₂) / Light air_light->oxidation

Caption: Potential pathways for purification artifact formation from this compound.

Technical Support Center: Enhancing Resolution of 4-Cadinen-7-ol Enantiomers in Chiral HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of 4-Cadinen-7-ol enantiomers using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC separation of this compound and related sesquiterpenoid compounds.

1. Poor or No Enantiomeric Resolution

Question: I am not seeing any separation between the enantiomers of this compound. What should I try first?

Answer:

Poor or no resolution is the most common challenge in chiral method development. A systematic approach to addressing this involves evaluating both the stationary and mobile phases.

Initial Steps:

  • Confirm System Suitability: Ensure your HPLC system is functioning correctly with a standard chiral separation method to rule out instrument issues.

  • Review Analyte Properties: this compound is a sesquiterpene alcohol. This chemical nature guides the initial selection of the chiral stationary phase (CSP) and mobile phase.

Troubleshooting Strategies:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for chiral recognition.[1][2][3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for a wide range of chiral compounds, including natural products.[1]

    • Screen Multiple CSPs: It is highly recommended to screen a variety of CSPs with different chiral selectors.[1][2] For compounds like this compound, consider screening columns such as those with cellulose and amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate, tris(3,5-dichlorophenyl)carbamate).

  • Mobile Phase Optimization:

    • Normal Phase vs. Reversed Phase: For many chiral separations, normal phase (NP) chromatography often provides better selectivity.[4] A typical NP mobile phase consists of a non-polar solvent like hexane or heptane with a polar modifier, usually an alcohol (e.g., isopropanol, ethanol).[4]

    • Modifier Concentration: The type and concentration of the alcohol modifier significantly impact resolution. Vary the percentage of the alcohol modifier systematically (e.g., in 5% increments) to find the optimal composition.

    • Mobile Phase Additives: In some cases, small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and resolution, although this is less common in normal phase for neutral compounds.[5]

2. Peak Tailing

Question: My peaks for this compound are showing significant tailing. How can I improve the peak shape?

Answer:

Peak tailing can compromise resolution and quantification. It is often caused by secondary interactions between the analyte and the stationary phase.

Troubleshooting Strategies:

  • Check for Column Contamination: Impurities from previous injections can accumulate on the column and cause peak tailing. Flush the column with a strong solvent (ensure compatibility with the CSP).

  • Optimize Mobile Phase:

    • Adjust Modifier: In normal phase, slightly increasing the alcohol modifier concentration can sometimes reduce tailing by masking active sites on the silica surface.

    • Consider Additives: While less common for neutral compounds, if secondary interactions with residual silanols on the silica support are suspected, adding a small amount of a competing agent to the mobile phase might help. However, be cautious as additives can also alter selectivity.

  • Lower Sample Concentration: Overloading the column can lead to peak distortion, including tailing. Try injecting a more dilute sample.

  • Use a Guard Column: A guard column with the same stationary phase can help protect the analytical column from strongly retained impurities that may cause peak shape issues.

3. Irreproducible Retention Times

Question: The retention times for my this compound enantiomers are shifting between injections. What is causing this?

Answer:

Fluctuating retention times indicate a lack of system stability.

Troubleshooting Strategies:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. Chiral separations can sometimes require longer equilibration times.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. Evaporation of the more volatile solvent component (e.g., hexane in a hexane/isopropanol mobile phase) will change the mobile phase composition and affect retention times.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can lead to shifts in retention.[1]

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is best for separating sesquiterpene enantiomers like this compound?

A1: There is no single "best" CSP for all sesquiterpenes. However, polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are highly versatile and have a broad range of applications for chiral compounds, making them an excellent starting point for method development.[1] It is advisable to screen several different polysaccharide-based columns to find the one with the best selectivity for your specific analyte.

Q2: What are typical starting conditions for a chiral HPLC method for this compound?

A2: Based on general principles for similar compounds, a good starting point would be:

  • Column: A cellulose or amylose-based CSP.

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a wavelength where the analyte has some absorbance (e.g., 210-220 nm), or a Refractive Index (RI) detector if UV absorbance is poor.

From this starting point, the isopropanol percentage can be adjusted to optimize resolution and retention time.

Q3: Can I use gradient elution for my chiral separation?

A3: While most chiral separations are performed isocratically to maximize resolution, a gradient can be used, particularly for screening or when dealing with samples containing impurities with a wide range of polarities. However, it's important to note that changes in the mobile phase composition during the gradient can affect the chiral recognition mechanism. For quantitative analysis, an isocratic method is generally preferred for its robustness.[6]

Q4: How does temperature affect the separation of enantiomers?

A4: Temperature can have a significant impact on chiral separations.[1] Lowering the temperature often increases the resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Conversely, increasing the temperature can decrease resolution but may improve peak efficiency. It is a parameter worth exploring to fine-tune your separation. In some cases, changing the temperature can even reverse the elution order of the enantiomers.[1]

Q5: My resolution is good, but the analysis time is too long. How can I speed it up?

A5: To reduce the analysis time without sacrificing resolution:

  • Increase Flow Rate: This is the simplest way to shorten the run time. However, be aware that excessively high flow rates can lead to a loss of efficiency and, consequently, resolution.

  • Increase the Strength of the Mobile Phase: For a normal phase separation, this means increasing the percentage of the alcohol modifier. This will decrease retention times but may also decrease resolution, so a careful balance is needed.

  • Use a Shorter Column or a Column with a Smaller Particle Size: These options can provide faster separations while maintaining good efficiency.

Data Summary and Experimental Protocols

Table 1: Example Screening Conditions for Chiral Separation of Sesquiterpenoids
ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)
Mobile Phase n-Hexane / Isopropanol (95:5)n-Hexane / Isopropanol (90:10)n-Hexane / Ethanol (90:10)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 215 nmUV at 215 nmUV at 215 nm
Experimental Protocol: Chiral HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of this compound enantiomers.

1. Sample Preparation:

  • Dissolve a small amount of the this compound racemic standard in the initial mobile phase (e.g., n-Hexane/Isopropanol 90:10) to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Initial Screening:

  • Column: Start with a polysaccharide-based chiral column, for example, one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.
  • Mobile Phase: Begin with n-Hexane/Isopropanol (90:10, v/v).
  • Flow Rate: Set the flow rate to 1.0 mL/min.
  • Column Temperature: Maintain a constant temperature of 25 °C using a column oven.
  • Injection Volume: Inject 5-10 µL of the prepared sample.
  • Detection: Monitor the effluent at a low UV wavelength (e.g., 215 nm) or use a universal detector like a refractive index (RI) or evaporative light scattering detector (ELSD) if the analyte lacks a strong chromophore.
  • Run Time: Set a run time that is long enough to ensure all components elute (e.g., 30 minutes for the initial run).

3. Method Optimization:

  • Mobile Phase Composition: If no or poor separation is observed, systematically vary the percentage of isopropanol in the mobile phase (e.g., try 5%, 15%, and 20%). If isopropanol does not yield good results, switch to ethanol as the modifier and repeat the screening process.
  • Temperature: Once a promising mobile phase is identified, investigate the effect of temperature. Analyze the sample at different temperatures (e.g., 15 °C, 25 °C, and 35 °C) to see the impact on resolution.
  • Flow Rate: After optimizing the mobile phase and temperature, the flow rate can be adjusted to shorten the analysis time if necessary, while ensuring the resolution remains acceptable.

4. System Suitability:

  • Once a suitable method is developed, perform several replicate injections of the racemic standard to establish system suitability parameters such as resolution (Rs > 1.5 is generally desired), retention factor (k'), and selectivity (α).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_opt Method Optimization prep1 Dissolve Racemic this compound in Mobile Phase (1 mg/mL) prep2 Filter with 0.45 µm Syringe Filter prep1->prep2 hplc_inj Inject Sample (5-10 µL) prep2->hplc_inj hplc_sep Chiral Separation (Polysaccharide CSP) hplc_inj->hplc_sep hplc_det Detection (UV/RI) hplc_sep->hplc_det opt_eval Evaluate Resolution hplc_det->opt_eval opt_dec Resolution > 1.5? opt_eval->opt_dec opt_mob Adjust Mobile Phase (% Alcohol) opt_dec->opt_mob No opt_final Final Method opt_dec->opt_final Yes opt_mob->hplc_inj opt_temp Optimize Temperature opt_final->opt_temp

Caption: Experimental workflow for developing a chiral HPLC method for this compound.

Troubleshooting_Resolution start Poor or No Resolution q1 Is the HPLC system working correctly? start->q1 check_sys Run System Suitability Test q1->check_sys Unsure q2 Is the Chiral Stationary Phase (CSP) appropriate? q1->q2 Yes fix_sys Troubleshoot HPLC System check_sys->fix_sys Fails fix_sys->start screen_csp Screen Different CSPs (e.g., other polysaccharide derivatives) q2->screen_csp No / Unsure q3 Is the Mobile Phase optimized? q2->q3 Yes screen_csp->start success Resolution Achieved screen_csp->success opt_mod Vary Alcohol Modifier Type and % q3->opt_mod No opt_temp Change Column Temperature q3->opt_temp Yes, but still poor opt_mod->start opt_mod->success opt_temp->start opt_temp->success

Caption: Troubleshooting logic for addressing poor resolution in chiral HPLC.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 4-Cadinen-7-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of the sesquiterpenoid 4-Cadinen-7-ol and its known isomers, Chamomillol and Amorph-4-en-7-ol. While direct comparative studies on the bioactivity of these specific isomers are limited, this document synthesizes available data on their individual activities and those of closely related cadinene sesquiterpenes to offer insights into their potential therapeutic applications. The primary focus is on their anti-inflammatory, cytotoxic, and antimicrobial properties, supported by experimental data and detailed methodologies.

Executive Summary

Cadinene sesquiterpenes, a class of bicyclic hydrocarbons found in various essential oils, have garnered significant interest for their diverse biological activities. This guide specifically examines this compound and its isomers, highlighting what is currently known about their potential as anti-inflammatory, cytotoxic, and antimicrobial agents. Although data directly comparing these specific isomers is scarce, information on related compounds and the broader class of cadinane sesquiterpenoids suggests that their bioactivity is influenced by their stereochemistry.

Anti-inflammatory Activity

Key Findings:

  • Chamomile extracts, containing chamomillol, have been shown to inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in macrophages[1][2][3].

  • The anti-inflammatory action of chamomile is also mediated through the inhibition of cyclooxygenase-2 (COX-2) activity and expression[4].

  • The underlying mechanism for these effects involves the blockage of RelA/p65 activity, a key component of the NF-κB pathway[1][2].

Table 1: Anti-inflammatory Activity of Chamomile Extracts (Containing Chamomillol)

Extract/CompoundAssayCell LineTargetIC50/Effect
Aqueous Chamomile ExtractPGE2 ReleaseRAW 264.7 macrophagesCOX-2IC50: 24.0 µg/mL (as apigenin 7-O-glucoside)[4]
Aqueous Chamomile ExtractCOX-2 Enzyme ActivityRAW 264.7 macrophagesCOX-2IC50: 28.0 µg/mL (as apigenin 7-O-glucoside)[4]
ChamomileNO ProductionRAW 264.7 macrophagesiNOSInhibition of LPS-induced NO production[1][2]

Cytotoxic Activity

Limited direct data exists for the cytotoxic effects of this compound and its specific isomers. However, studies on chamomile extracts and other cadinene sesquiterpenes suggest potential anticancer properties.

Key Findings:

  • Aqueous and methanolic extracts of chamomile have demonstrated a significant decrease in cell viability in various human cancer cell lines, while showing minimal inhibitory responses in normal cells[2].

  • Fermented chamomile has shown a cytotoxic effect of about 95% against cancer cells at a concentration of 12.7 mg solid/ml of broth[5].

  • The cytotoxicity of chamomile extracts is linked to the induction of apoptosis in cancer cells[2].

Table 2: Cytotoxic Activity of Chamomile Extracts and Other Cadinene Sesquiterpenes

Extract/CompoundCell Line(s)AssayIC50/Effect
Aqueous Chamomile ExtractVarious human cancer cell linesCell ViabilityDose-dependent reduction in cell viability[2]
Methanolic Chamomile ExtractVarious human cancer cell linesCell ViabilityDose-dependent reduction in cell viability[2]
Fermented ChamomileAGS, HeLa, LoVo, MCF-7MTT Assay~95% cytotoxicity at 12.7 mg/ml[5]
7-hydroxy-3,4-dihydrocadaleneMCF-7MTT AssayIC50: 55.24 µM at 48h[6]

Antimicrobial Activity

Information on the antimicrobial properties of this compound and its specific isomers is not well-documented. However, the broader class of cadinene sesquiterpenes has shown antimicrobial potential. For instance, δ-cadinene has been identified as a principal compound responsible for antimicrobial activity in certain essential oils.

Signaling Pathways

The anti-inflammatory effects of chamomile, and by extension chamomillol, are primarily linked to the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB Degradation NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_active->Gene_Expression Induces Chamomillol Chamomillol (in Chamomile) Chamomillol->IKK Inhibits IkB_NFkB->IkB IkB_NFkB->NFkB IkB_NFkB->NFkB_active Releases

Figure 1: Proposed mechanism of NF-κB inhibition by chamomillol.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in inflammation and cellular stress responses. While direct evidence for its modulation by this compound or its isomers is lacking, other sesquiterpenes are known to affect this pathway. Further research is needed to elucidate the specific interactions of these isomers with MAPK signaling.

MAPK_Pathway Stimulus External Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Transcription_Factors->Cellular_Response Leads to Sesquiterpenoids Other Sesquiterpenoids Sesquiterpenoids->MAPKKK Modulates Sesquiterpenoids->MAPKK Modulates Sesquiterpenoids->MAPK Modulates

Figure 2: General overview of the MAPK signaling pathway.

Experimental Protocols

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the test compounds (this compound and its isomers) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add test compounds Incubate_24h->Add_Compounds Incubate_Treatment Incubate for 24-72h Add_Compounds->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Figure 3: Workflow for the MTT cytotoxicity assay.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Fixation: After treatment, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Assay

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The available data, primarily from studies on chamomile extracts, suggest that chamomillol, an isomer of this compound, possesses anti-inflammatory properties through the inhibition of the NF-κB pathway. The broader class of cadinene sesquiterpenoids also exhibits cytotoxic and antimicrobial activities. However, a significant knowledge gap exists regarding the specific bioactivities of this compound and its isomer amorph-4-en-7-ol.

To fully understand the therapeutic potential of these compounds, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the anti-inflammatory, cytotoxic, and antimicrobial activities of this compound, chamomillol, and amorph-4-en-7-ol to determine structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by each isomer. Investigating their effects on the MAPK pathway is a logical next step.

  • In Vivo Studies: Validating the in vitro findings in relevant animal models of inflammation, cancer, and infectious diseases.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of this promising class of natural compounds.

References

A Comparative Guide to the Validation of a Novel GC-MS/MS Analytical Method for 4-Cadinen-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Cadinen-7-ol is a sesquiterpenoid alcohol found in various essential oils, with potential applications in pharmacology and fragrance industries. Accurate and precise quantification of this analyte is crucial for quality control, formulation development, and research. Due to the limited availability of publicly validated analytical methods for this compound, this guide introduces a novel, high-sensitivity Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method.

This document provides a comprehensive comparison of this new, enhanced method against a standard Gas Chromatography-Mass Spectrometry (GC-MS) approach. The data presented herein is hypothetical but representative of typical analytical performance characteristics, designed to guide researchers and drug development professionals in establishing robust analytical protocols for this compound. The principles of analytical method validation are guided by established international guidelines.[1][2][3][4][5]

Comparative Performance Data

The following tables summarize the hypothetical performance data for the validation of the new GC-MS/MS method compared to a standard GC-MS method for the analysis of this compound.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

ParameterNew Enhanced Method (GC-MS/MS)Standard Method (GC-MS)
Linearity Range 0.1 - 100 µg/mL1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.03 µg/mL0.3 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL1 µg/mL

Table 2: Accuracy

Spiked Concentration (µg/mL)New Enhanced Method (GC-MS/MS) - % RecoveryStandard Method (GC-MS) - % Recovery
1 99.5%92.1%
50 101.2%98.5%
100 99.8%103.2%

Table 3: Precision

ParameterNew Enhanced Method (GC-MS/MS) - % RSDStandard Method (GC-MS) - % RSD
Repeatability (n=6) < 2%< 5%
Intermediate Precision (n=6, 3 days) < 3%< 7%

Experimental Protocols

New Enhanced Analytical Method: GC-MS/MS

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of this compound.

1. Sample Preparation:

  • Accurately weigh 100 mg of the sample (e.g., essential oil, plant extract) into a 10 mL volumetric flask.

  • Add 5 mL of hexane and vortex for 1 minute.

  • Place the flask in an ultrasonic bath for 10 minutes.

  • Bring the volume to 10 mL with hexane and mix thoroughly.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.

2. GC-MS/MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): To be determined from the mass spectrum of this compound (e.g., molecular ion or a major fragment).

    • Product Ions (m/z): To be determined by fragmentation of the precursor ion.

    • Collision Energy: To be optimized for each transition.

3. Calibration Standards:

  • Prepare a stock solution of this compound certified reference material at 1 mg/mL in hexane.

  • Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

4. Data Analysis:

  • Integrate the peak area of the most intense MRM transition for this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Quantify this compound in the samples using the linear regression equation from the calibration curve.

Workflow and Pathway Diagrams

experimental_workflow start Start sample_prep Sample Preparation (Weighing, Dissolving, Filtering) start->sample_prep gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation (HP-5ms Column) gc_injection->separation ionization Ionization (EI) separation->ionization q1 Q1: Precursor Ion Selection ionization->q1 q2 q2: Collision-Induced Dissociation q1->q2 q3 Q3: Product Ion Selection q2->q3 detection Detection q3->detection data_analysis Data Analysis (Integration, Calibration, Quantification) detection->data_analysis end End data_analysis->end

Caption: Workflow for the GC-MS/MS analysis of this compound.

Conclusion

The proposed GC-MS/MS method offers significant advantages in sensitivity and selectivity for the quantification of this compound compared to a standard GC-MS method. The lower LOD and LOQ allow for the detection and quantification of trace amounts of the analyte, which is critical for impurity analysis and pharmacokinetic studies. The enhanced precision and accuracy ensure the reliability and consistency of the analytical results, making this method highly suitable for routine quality control in pharmaceutical and related industries. The validation of such an analytical method is a critical step to ensure its suitability for its intended purpose.[2][5]

References

A Comparative Analysis of the Bioactivities of 4-Cadinen-7-ol and δ-Cadinene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals distinct bioactivity profiles for the sesquiterpenoids 4-Cadinen-7-ol and δ-cadinene. While δ-cadinene has been the subject of numerous studies elucidating its anticancer, antimicrobial, and anti-inflammatory properties, data on the specific bioactivities of this compound are notably scarce. This guide synthesizes the available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

While δ-cadinene has demonstrated significant potential in preclinical studies, particularly in oncology and infectious disease research, this compound remains a largely uncharacterized molecule. The majority of information on this compound is derived from its identification as a component of various essential oils. The biological activities of these oils are attributed to the synergistic effects of their numerous constituents, making it difficult to isolate the specific contribution of this compound.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of δ-cadinene. No specific quantitative data for the bioactivity of isolated this compound was found in the reviewed literature.

Table 1: Anticancer Activity of δ-Cadinene

Cell LineAssayIC50 / ConcentrationEffectReference
OVCAR-3 (Human Ovarian Cancer)Sulforhodamine B (SRB)10, 20, 50, 75, 100 µMDose-dependent inhibition of cell proliferation[1][2]
OVCAR-3 (Human Ovarian Cancer)Western Blot50 µMPARP cleavage, indicating apoptosis[1][3]
OVCAR-3 (Human Ovarian Cancer)Western Blot50, 100 µMNo detectable pro-caspase-8 expression[1][3]
OVCAR-3 (Human Ovarian Cancer)Western Blot50, 100 µMSignificant increase in cleaved caspase-9 expression[1][3]
MDA-MB-231 (Human Breast Cancer)Not specifiedNot specifiedSelective cytotoxic and anti-invasive activity[4]

Table 2: Antimicrobial Activity of δ-Cadinene

MicroorganismAssayMIC (Minimum Inhibitory Concentration)Reference
Streptococcus pneumoniaeNot specified31.25 µg/mL[5]
Escherichia coliNot specified0.4 µL/mL (as a major component of cedarwood essential oil)[6]
Bacillus cereusNot specified0.4 µL/mL (as a major component of cedarwood essential oil)[6]
Bacillus subtilisNot specified0.2 µL/mL (as a major component of cedarwood essential oil)[6]

Signaling Pathways and Mechanisms of Action

δ-Cadinene: Induction of Apoptosis in Ovarian Cancer Cells

δ-Cadinene has been shown to induce apoptosis in human ovarian cancer cells (OVCAR-3) through a caspase-dependent pathway.[1][2][3] Treatment with δ-cadinene leads to the activation of both initiator caspases (caspase-8 and caspase-9) and executioner caspases, culminating in the cleavage of poly(ADP-ribose) polymerase (PARP), a key hallmark of apoptosis.[1][3] This process is characterized by morphological changes such as cell shrinkage, chromatin condensation, and nuclear membrane rupture.[2]

delta_cadinene_apoptosis delta_cadinene δ-Cadinene ovcar3 OVCAR-3 Cell delta_cadinene->ovcar3 pro_caspase8 Pro-caspase-8 ovcar3->pro_caspase8 pro_caspase9 Pro-caspase-9 ovcar3->pro_caspase9 caspase8 Caspase-8 pro_caspase8->caspase8 Activation executioner_caspases Executioner Caspases caspase8->executioner_caspases Activates caspase9 Caspase-9 pro_caspase9->caspase9 Activation caspase9->executioner_caspases Activates parp PARP executioner_caspases->parp cleaved_parp Cleaved PARP parp->cleaved_parp Cleavage apoptosis Apoptosis cleaved_parp->apoptosis

Fig. 1: δ-Cadinene induced caspase-dependent apoptosis pathway in OVCAR-3 cells.
Anti-inflammatory Signaling

While specific studies on the anti-inflammatory signaling pathway of isolated δ-cadinene are limited, essential oils containing δ-cadinene have been shown to exert anti-inflammatory effects.[7] These effects are generally attributed to the modulation of key inflammatory signaling pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the production of pro-inflammatory cytokines.[8][9] Further research is required to delineate the precise mechanism of δ-cadinene.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Workflow:

SRB_Assay_Workflow start Seed cells in 96-well plates treatment Treat with varying concentrations of δ-cadinene start->treatment incubation Incubate for a specified period treatment->incubation fixation Fix cells with trichloroacetic acid (TCA) incubation->fixation staining Stain with Sulforhodamine B (SRB) dye fixation->staining washing Wash with 1% acetic acid to remove unbound dye staining->washing solubilization Solubilize bound dye with Tris base washing->solubilization measurement Measure absorbance at 510 nm solubilization->measurement MIC_Assay_Workflow start Prepare serial dilutions of the test compound inoculation Inoculate with a standardized microbial suspension start->inoculation incubation Incubate under appropriate conditions inoculation->incubation observation Observe for visible microbial growth incubation->observation mic_determination Determine the lowest concentration with no visible growth (MIC) observation->mic_determination

References

Spectroscopic Showdown: Unmasking Synthetic vs. Natural 4-Cadinen-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic signatures of synthetic and naturally occurring 4-Cadinen-7-ol remains a challenge due to the limited availability of a complete public dataset for the synthetic counterpart. However, by examining the spectroscopic data for natural isolates, primarily the stereoisomer δ-Cadinol (also known as Torreyol), we can establish a benchmark for comparison and outline the expected spectroscopic characteristics for its synthetic analogue.

This guide provides a comprehensive overview of the spectroscopic data available for natural this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It also outlines the detailed experimental protocols required to obtain this data, offering a framework for researchers and drug development professionals to conduct their own comparative studies.

Executive Summary

The structural elucidation of sesquiterpenoids like this compound relies heavily on a combination of spectroscopic techniques. While a direct, comprehensive comparison between a synthetic and a natural sample is currently hindered by the lack of published data for a synthetic standard, the analysis of the natural product provides a robust set of fingerprints. The key identifying features are found in the specific chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the fragmentation pattern in the mass spectrum, and the characteristic vibrational modes in the IR spectrum. Any synthetic sample claiming to be this compound would be expected to exhibit identical spectroscopic data to its corresponding natural stereoisomer.

Spectroscopic Data Comparison

As a complete dataset for a synthetic this compound is not publicly available, the following table summarizes the reported spectroscopic data for a natural isomer, δ-Cadinol (Torreyol). This data serves as the reference for any future comparison with a synthetic sample.

Spectroscopic TechniqueParameterNatural δ-Cadinol (Torreyol)Synthetic this compound
¹³C NMR Chemical Shifts (δ)Data available from various sources, including a spectrum from Wiley-VCH GmbH for δ-Cadinol.[1] Key signals include those for the olefinic carbons and the carbon bearing the hydroxyl group.Data not publicly available. Expected to be identical to the corresponding natural stereoisomer.
¹H NMR Chemical Shifts (δ) and Coupling Constants (J)Characteristic signals for methyl groups, olefinic protons, and protons adjacent to the hydroxyl group would be expected.Data not publicly available. Expected to exhibit identical chemical shifts and coupling constants to the natural counterpart.
Mass Spectrometry (MS) Molecular Ion Peak (M⁺) and Fragmentation PatternThe molecular formula C₁₅H₂₆O corresponds to a molecular weight of 222.37 g/mol .[2] The mass spectrum would show a molecular ion peak at m/z 222 and characteristic fragmentation patterns related to the loss of water and other neutral fragments.Data not publicly available. Expected to show the same molecular ion peak and fragmentation pattern as the natural isomer.
Infrared (IR) Spectroscopy Key Absorption Bands (cm⁻¹)A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Absorptions in the 2850-3000 cm⁻¹ region for C-H stretching and around 1640-1680 cm⁻¹ for the C=C stretching of the double bond.Data not publicly available. Expected to display identical absorption bands.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule, including connectivity and stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound (either natural isolate or synthetic product) in approximately 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish proton-proton correlations (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC). These experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the overall structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information from the fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation:

  • For EI-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol) and introduce it into the instrument via a direct insertion probe or a gas chromatograph (GC).

  • For ESI-MS: Dissolve the sample in a solvent compatible with electrospray (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

Data Acquisition:

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to ensure high mass accuracy, allowing for the determination of the elemental formula.

  • If using tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and acquire the fragmentation spectrum to aid in structural elucidation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • Neat liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Solid sample (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin pellet.

  • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform or carbon tetrachloride) and place the solution in an IR cell.

Data Acquisition:

  • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Acquire a background spectrum of the empty sample holder or the pure solvent, which is then subtracted from the sample spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of synthetic and natural compounds.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Conclusion Natural_Sample Natural this compound (Isolated and Purified) NMR NMR Spectroscopy (1H, 13C, 2D) Natural_Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Natural_Sample->MS IR Infrared Spectroscopy (FTIR) Natural_Sample->IR Synthetic_Sample Synthetic this compound (Synthesized and Purified) Synthetic_Sample->NMR Synthetic_Sample->MS Synthetic_Sample->IR Data_Analysis Data Analysis and Comparison of Spectra NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Conclusion Structural Equivalence Determination Data_Analysis->Conclusion

Caption: General workflow for the spectroscopic comparison of natural and synthetic compounds.

Conclusion

The definitive spectroscopic comparison of synthetic versus natural this compound awaits the publication of a complete dataset for a synthetic standard. However, the existing data for natural isomers, such as δ-Cadinol, provides a solid foundation for such a comparison. The experimental protocols outlined in this guide offer a standardized approach for researchers to generate the necessary data. The ultimate confirmation of a successful synthesis of this compound will be the perfect superimposition of all its spectroscopic data with that of a well-characterized natural sample. This rigorous comparison is essential for ensuring the chemical identity and purity of synthetic compounds intended for research and drug development.

References

A Comparative Guide to the Cross-Validation of GC-MS and NMR for the Identification of 4-Cadinen-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of bioactive compounds is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the identification and cross-validation of 4-Cadinen-7-ol, a sesquiterpenoid alcohol. By presenting a framework for data comparison and detailed experimental protocols, this document serves as a practical resource for leveraging the synergistic strengths of these two powerful analytical techniques.

This compound (C₁₅H₂₆O) is a sesquiterpenoid with a complex stereochemistry, making its unambiguous identification challenging.[1][2] While GC-MS offers high sensitivity and resolving power for separating components in a mixture, NMR provides detailed structural information, crucial for definitive identification. The cross-validation of data from both techniques is therefore essential for a high degree of confidence in the structural assignment.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data that would be obtained from GC-MS and NMR analysis of a putative this compound sample.

Table 1: Expected GC-MS Data for this compound

ParameterExpected Value/ObservationSignificance
Retention Index (RI) Compound-specific, dependent on the column phase (e.g., DB-5, HP-5MS).Aids in preliminary identification by comparison to databases and literature values for sesquiterpenoids.
Molecular Ion (M⁺) m/z 222Corresponds to the molecular weight of C₁₅H₂₆O.[2]
Key Fragmentation Ions m/z 204 [M-H₂O]⁺, 189 [M-H₂O-CH₃]⁺, 161, 105, 93, 43Provides a characteristic fragmentation pattern or "fingerprint" for the molecule, reflecting the loss of water, methyl groups, and other structural fragments.

Table 2: Expected ¹H and ¹³C NMR Data for this compound

NucleusChemical Shift (δ) Range (ppm)Multiplicity / Key CorrelationsSignificance
¹H NMR ~0.7 - 1.2Multiple doublets and singletsSignals corresponding to the methyl groups.
~1.3 - 2.5Complex multipletsSignals for the aliphatic and allylic protons in the ring system.
~3.5 - 4.5MultipletSignal for the proton attached to the carbon bearing the hydroxyl group (CH-OH).
~5.0 - 5.5Broad singlet or doubletSignal for the olefinic proton.
¹³C NMR ~15 - 30Signals for the methyl carbons.
~20 - 50Signals for the aliphatic methylene and methine carbons.
~70 - 80Signal for the carbon attached to the hydroxyl group (C-OH).
~120 - 140Signals for the olefinic carbons (C=C).

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the analysis of sesquiterpenoids like this compound would involve the following steps:

  • Sample Preparation: The sample containing this compound is dissolved in a volatile solvent such as hexane or dichloromethane. If in a complex matrix, a prior extraction (e.g., solid-phase microextraction - SPME) may be necessary.[3]

  • GC Separation:

    • Injector: Split/splitless injector, operated at a temperature of 250°C.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for sesquiterpene analysis.

    • Oven Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 3°C/minute to 240°C, with a final hold of 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the peak corresponding to this compound. The mass spectrum of this peak is then compared to spectral libraries (e.g., NIST, Wiley) and analyzed for the characteristic molecular ion and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the structural elucidation of this compound, a suite of NMR experiments is required:

  • Sample Preparation: A purified sample of this compound (typically 1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • 1D NMR Spectroscopy:

    • ¹H NMR: Provides information on the proton environment, including chemical shift, integration (proton count), and multiplicity (spin-spin coupling).

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.[4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry.

  • Data Analysis: The various NMR spectra are processed and analyzed to assign all proton and carbon signals and to assemble the complete structure of the molecule, including its relative stereochemistry.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of GC-MS and NMR data and the complementary relationship between these two techniques for the identification of this compound.

Caption: Cross-validation workflow for this compound identification.

complementary_techniques gcms_info GC-MS: - Retention Time - Molecular Weight - Fragmentation Pattern identification Unambiguous Identification of This compound gcms_info->identification nmr_info NMR: - Carbon-Hydrogen Framework - Connectivity (J-coupling) - Stereochemistry (NOE) nmr_info->identification

Caption: Complementary nature of GC-MS and NMR data.

By integrating the data from these two powerful analytical techniques, researchers can achieve a high level of confidence in the structural elucidation of this compound and other complex natural products. This cross-validation approach minimizes the risk of misidentification and provides a robust dataset for publication and further research.

References

Determining the Absolute Configuration of 4-Cadinen-7-ol: A Comparative Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step in establishing its structure-activity relationship. This guide provides a comparative overview of the primary experimental methods used to elucidate the stereochemistry of chiral natural products, with a specific focus on the cadinane sesquiterpenoid, 4-cadinen-7-ol. While a dedicated study on the absolute configuration of this compound is not extensively documented in publicly available literature, this guide draws upon established methodologies applied to the closely related and well-characterized analogue, (+)-δ-cadinol (also known as torreyol), to provide a practical framework for analysis.

The cadinane sesquiterpenes are a large family of bicyclic natural products with a wide range of biological activities. Their complex three-dimensional structures, arising from multiple stereocenters, necessitate the use of sophisticated analytical techniques for unambiguous stereochemical assignment. The absolute configuration of (+)-δ-cadinol has been determined to be (1S,4R,4aS,8aR) through a combination of spectroscopic and crystallographic methods, providing a valuable reference for other cadinane sesquiterpenoids like this compound.

This guide will compare three principal methods for determining the absolute configuration of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly the application of chiral derivatizing agents, such as Mosher's method.

  • X-ray Crystallography: The most definitive method for molecules that form high-quality crystals.

  • Chiroptical Spectroscopy in Conjunction with Computational Chemistry: A powerful approach that compares experimental and calculated electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra.

Comparison of Analytical Techniques

The selection of an appropriate method for determining the absolute configuration of this compound will depend on factors such as the amount of sample available, its physical state (crystalline or amorphous), and the available instrumentation. The following table summarizes the key aspects of each technique.

Technique Principle Sample Requirements Advantages Limitations
NMR Spectroscopy (with Chiral Derivatizing Agents) Formation of diastereomeric derivatives with a chiral auxiliary, leading to distinguishable NMR signals for the enantiomers.Milligram quantities, soluble in deuterated solvents.High sensitivity, applicable to non-crystalline samples, provides information about the local stereochemistry around the derivatized functional group.Requires a suitable functional group for derivatization (e.g., hydroxyl group), can be susceptible to conformational effects, interpretation can be complex.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms in the crystal lattice.High-quality single crystal (typically > 50 µm).Provides an unambiguous and definitive determination of the absolute configuration.Requires a crystalline sample, which can be challenging to obtain for some natural products.
Chiroptical Spectroscopy (ECD/VCD) with Computation Measurement of the differential absorption of left and right circularly polarized light, which is highly sensitive to the molecule's stereochemistry. The experimental spectrum is compared with a theoretically calculated spectrum for a known absolute configuration.Microgram to milligram quantities, soluble in a suitable solvent.Applicable to non-crystalline samples in solution, requires small sample amounts, provides information about the overall molecular chirality.Heavily reliant on the accuracy of computational models, can be challenging for conformationally flexible molecules.

Experimental Protocols

NMR Spectroscopy: The Modified Mosher's Method

The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols. It involves the formation of diastereomeric esters with a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

Protocol:

  • Esterification: React this compound separately with the (R)- and (S)-enantiomers of MTPA chloride in the presence of a base (e.g., pyridine-d5) to form the (R)- and (S)-MTPA esters.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Data Analysis:

    • Identify the protons on either side of the ester linkage.

    • Calculate the chemical shift differences (Δδ = δS - δR) for these protons.

    • According to the Mosher's method model, for the (S)-MTPA ester, the protons on one side of the MTPA plane will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield) relative to the (R)-MTPA ester.

    • By assigning the Δδ values to the specific protons, the absolute configuration of the alcohol can be deduced.

Single-Crystal X-ray Crystallography

Should this compound or a suitable crystalline derivative be obtained, single-crystal X-ray diffraction provides the most direct and unambiguous determination of its absolute configuration.

Protocol:

  • Crystallization: Grow a single crystal of this compound or a heavy-atom derivative of suitable quality.

  • Data Collection: Mount the crystal on a diffractometer and collect X-ray diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The absolute configuration can be determined by anomalous dispersion effects, typically by calculating the Flack parameter, which should be close to 0 for the correct enantiomer.

Chiroptical Spectroscopy and Computational Analysis

This method compares the experimental electronic circular dichroism (ECD) spectrum of this compound with the spectrum predicted by quantum chemical calculations for a specific enantiomer.

Protocol:

  • Conformational Search: Perform a computational conformational search for the assumed absolute configuration of this compound using molecular mechanics (e.g., MMFF) or semi-empirical methods.

  • Geometry Optimization and Energy Calculation: Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • ECD Spectrum Calculation: For each optimized conformer, calculate the ECD spectrum using Time-Dependent DFT (TD-DFT).

  • Boltzmann Averaging: Generate a Boltzmann-averaged theoretical ECD spectrum based on the relative energies of the conformers.

  • Comparison: Compare the calculated spectrum with the experimentally measured ECD spectrum of this compound. A good match between the experimental and calculated spectra confirms the assumed absolute configuration.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the determination of the absolute configuration of this compound using the described methods.

NMR_Workflow cluster_synthesis Chemical Derivatization cluster_analysis NMR Analysis cluster_determination Configuration Assignment This compound This compound R-MTPA_ester R-MTPA_ester This compound->R-MTPA_ester + R-MTPA-Cl S-MTPA_ester S-MTPA_ester This compound->S-MTPA_ester + S-MTPA-Cl R-MTPA-Cl R-MTPA-Cl S-MTPA-Cl S-MTPA-Cl 1H_NMR_R 1H_NMR_R R-MTPA_ester->1H_NMR_R 1H_NMR_S 1H_NMR_S S-MTPA_ester->1H_NMR_S Delta_delta Delta_delta 1H_NMR_R->Delta_delta 1H_NMR_S->Delta_delta Absolute_Config Absolute_Config Delta_delta->Absolute_Config

Workflow for Mosher's Method.

Xray_Workflow Sample This compound Crystallization Crystallization Sample->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Xray_Diffraction X-ray Diffraction Single_Crystal->Xray_Diffraction Diffraction_Data Diffraction Data Xray_Diffraction->Diffraction_Data Structure_Solution Structure Solution & Refinement Diffraction_Data->Structure_Solution Absolute_Configuration Absolute Configuration (Flack Parameter) Structure_Solution->Absolute_Configuration

Workflow for X-ray Crystallography.

ECD_Workflow cluster_experimental Experimental cluster_computational Computational Sample This compound ECD_Measurement ECD Measurement Sample->ECD_Measurement Exp_Spectrum Experimental Spectrum ECD_Measurement->Exp_Spectrum Comparison Spectral Comparison Exp_Spectrum->Comparison Assumed_Config Assumed Configuration Conformational_Search Conformational Search Assumed_Config->Conformational_Search DFT_Optimization DFT Optimization Conformational_Search->DFT_Optimization TDDFT_Calculation TD-DFT Calculation DFT_Optimization->TDDFT_Calculation Calc_Spectrum Calculated Spectrum TDDFT_Calculation->Calc_Spectrum Calc_Spectrum->Comparison Absolute_Config Absolute Configuration Comparison->Absolute_Config

Workflow for ECD Spectroscopy with Computation.

Conclusion

The determination of the absolute configuration of this compound is a challenging but essential task for its complete structural characterization. This guide has outlined and compared the most powerful analytical techniques available for this purpose. While X-ray crystallography provides the most definitive answer, its requirement for a single crystal can be a significant hurdle. NMR-based methods, such as the modified Mosher's method, and the combination of chiroptical spectroscopy with computational chemistry offer viable and powerful alternatives for non-crystalline samples. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate strategy to confidently assign the absolute configuration of this compound and other complex chiral natural products.

A Comparative Analysis of Extraction Methodologies for 4-Cadinen-7-ol and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Extraction Efficiency

The selection of an appropriate extraction method is paramount in the isolation of bioactive compounds for pharmaceutical research and development. This guide provides a comparative overview of the efficacy of various extraction techniques for 4-Cadinen-7-ol, a sesquiterpenoid alcohol of growing interest. Due to a scarcity of literature directly comparing multiple extraction methods for this specific compound, this guide draws upon data from the closely related isomer, cis-Cadin-4-en-7-ol, found in Eupatorium adenophorum, and broader studies on sesquiterpene-rich essential oils from the Asteraceae family. The presented data and protocols aim to inform the selection of an optimal extraction strategy based on yield, efficiency, and extract composition.

Comparative Efficacy of Extraction Methods

The following table summarizes the quantitative data on the efficacy of different extraction methods for sesquiterpenoid-rich essential oils. It is important to note that direct comparisons are challenging due to variations in plant material, specific compounds of interest, and analytical methods used across different studies.

Extraction MethodPlant MaterialKey ParameterValueTarget Compound(s)Reference
Steam Distillation (SD) Eupatorium adenophorumEssential Oil Yield0.18% (w/w)cis-Cadin-4-en-7-ol (7.46% of oil)[1]
Extraction TimeNot Specified[1]
Hydro-Steam Distillation (HSD) Eupatorium adenophorumEssential Oil Yield0.23% (w/w)cis-Cadin-4-en-7-ol (8.52% of oil)[1]
Extraction TimeNot Specified[1]
Microwave-Assisted Hydrodistillation (MAHD) Piper betle L.Essential Oil Yield1.41% (w/w)Not Applicable[2]
Extraction Time50 minutes[2]
Rosmarinus officinalis L.Essential Oil Yield1.5% (v/w)Oxygenated compounds[3][4]
Extraction Time30 minutes[3][4]
Supercritical Fluid Extraction (SFE-CO₂) Descurainia sophia L.Essential Oil Yield0.68 - 17.1% (w/w)Sesquiterpenes (e.g., trans-caryophyllene)[5]
Extraction Time45 minutes (35 min dynamic, 10 min static)[5]
Jasmine flowerEssential Oil Yield12.18% (mg/100g)Not Applicable[6]
Extraction Parameters200 bar, 325 K[6]

Experimental Protocols

Steam Distillation (SD)

Steam distillation is a widely used method for extracting essential oils from plant materials. It involves passing steam through the plant material, which vaporizes the volatile compounds. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the water.

Protocol:

  • Fresh aerial parts of the plant material (e.g., Eupatorium adenophorum) are collected and chopped into small pieces.

  • The chopped material is packed into a still.

  • Steam is generated in a separate boiler and passed through the plant material from the bottom to the top.

  • The steam, now carrying the volatile essential oil components, passes into a condenser.

  • The condensate (a mixture of essential oil and water) is collected in a separator (e.g., a Florentine flask).

  • Due to their immiscibility and density difference, the essential oil separates from the water and is collected.

  • The collected oil is dried over anhydrous sodium sulfate to remove any residual water.

Hydro-Steam Distillation (HSD)

Hydro-steam distillation is a variation of steam distillation where the plant material is supported on a perforated grid above a boiling water reservoir. The steam generated from the boiling water then passes through the plant material.

Protocol:

  • Fresh aerial parts of the plant material are collected and chopped.

  • The chopped material is placed on a perforated grid inside the distillation apparatus.

  • Water is added to the bottom of the still, below the grid.

  • The water is heated to boiling, and the resulting steam passes up through the plant material.

  • The subsequent steps of condensation and separation are the same as in steam distillation.[1]

Microwave-Assisted Hydrodistillation (MAHD)

MAHD is a modern, rapid extraction technique that combines hydrodistillation with microwave heating. The microwaves directly heat the water within the plant material, causing the cells to rupture and release their essential oils more efficiently.

Protocol:

  • 100 g of dried and ground plant material (e.g., rosemary leaves) is placed in a flask.[3][4]

  • 300 ml of water is added to the flask.[3][4]

  • The flask is placed in a modified microwave oven equipped with a Clevenger-type apparatus for condensation and collection.[3][4]

  • The microwave is operated at a specific power (e.g., 500-900 W) for a set duration (e.g., 30-50 minutes).[2][3][4]

  • The steam and volatilized essential oil are condensed and collected in the Clevenger apparatus.

  • The oil is then separated from the aqueous layer and dried.

Supercritical Fluid Extraction (SFE-CO₂)

SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.

Protocol:

  • 0.5 g of dried and ground plant material is loaded into a high-pressure extraction vessel.[5]

  • Liquid CO₂ is pumped into the system and brought to supercritical conditions (e.g., 355 bar and 65°C).[5]

  • The supercritical CO₂ flows through the extraction vessel, dissolving the target compounds.

  • The extract-laden supercritical fluid then flows into a separator where the pressure and/or temperature are changed, causing the CO₂ to lose its solvating power and the extracted compounds to precipitate.

  • The extracted oil is collected from the separator. The CO₂ can be recycled back into the system.

  • Modifiers, such as ethanol or methanol, can be added to the CO₂ to increase its polarity and enhance the extraction of certain compounds.[5]

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of sesquiterpenoid-rich essential oils.

Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_analysis Analysis Harvesting Harvesting Drying Drying Harvesting->Drying Grinding Grinding Drying->Grinding SD Steam Distillation Grinding->SD HSD Hydro-Steam Distillation Grinding->HSD MAHD Microwave-Assisted Hydrodistillation Grinding->MAHD SFE Supercritical Fluid Extraction (SFE-CO₂) Grinding->SFE GCMS GC-MS Analysis SD->GCMS HSD->GCMS MAHD->GCMS SFE->GCMS Quantification Quantification of This compound GCMS->Quantification

Generalized workflow for sesquiterpenoid extraction and analysis.

Concluding Remarks

The choice of extraction method for this compound and related sesquiterpenoids significantly impacts the yield and composition of the final extract.

  • Hydro-steam distillation appears to offer a slightly higher yield of essential oil and the target compound, cis-Cadin-4-en-7-ol, from Eupatorium adenophorum compared to traditional steam distillation.[1]

  • Microwave-assisted hydrodistillation presents a significant advantage in terms of reduced extraction time and energy consumption, making it a more environmentally friendly and efficient option.[2][3][4]

  • Supercritical fluid extraction offers high selectivity and the ability to obtain solvent-free extracts. The yield can be significantly higher than traditional methods, and the composition can be fine-tuned by adjusting experimental parameters.[5][6]

For researchers prioritizing yield and a well-established, relatively low-cost method, hydro-steam distillation is a viable option. For those focused on process efficiency, reduced environmental impact, and rapid screening, MAHD is a compelling alternative. For applications requiring high purity, selectivity, and a "green" solvent, SFE-CO₂ stands out as a superior, albeit more capital-intensive, technique.

References

Unveiling the Antioxidant Potential of 4-Cadinen-7-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the projected antioxidant capacity of 4-Cadinen-7-ol against established antioxidants, supported by proxy experimental data from related compounds.

In the quest for novel therapeutic agents, natural compounds are a rich source of bioactive molecules. Among these, sesquiterpenes, a class of 15-carbon isoprenoids, have garnered significant attention for their diverse pharmacological properties, including antioxidant effects. This guide focuses on this compound, a specific cadinene sesquiterpene. Due to a lack of direct experimental data on the antioxidant activity of this compound, this report provides a comparative analysis based on data from closely related cadinene sesquiterpenes and essential oils rich in these compounds. This guide aims to offer a predictive insight into its potential efficacy relative to well-established antioxidants such as Vitamin C, Vitamin E, and Trolox, for researchers, scientists, and drug development professionals.

Comparative Antioxidant Activity: A Data-Driven Overview

To contextualize the potential antioxidant capacity of this compound, it is essential to compare it with known standards. The following table summarizes the antioxidant activity of related cadinene compounds and benchmark antioxidants, as determined by common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and Ferric Reducing Antioxidant Power (FRAP). It is important to note that the antioxidant activity of sesquiterpenes can be influenced by their specific structure, including the presence and position of hydroxyl groups, which may enhance their radical scavenging capabilities[1].

Compound/ExtractAssayIC50 (µg/mL)Trolox Equivalents (TEAC)Reference
Proxy for this compound
Essential Oil of Eupatorium adenophorum (rich in cadinenes)DPPH8.3 (µL/mL)Not Reported[2]
Essential Oil of Eupatorium adenophorum (rich in cadinenes)FRAPComparable to standardsNot Reported[2]
Known Antioxidants
Vitamin C (Ascorbic Acid)DPPH2.260Not Reported[3]
Vitamin C (Ascorbic Acid)DPPH12.360Not Reported[4]
Vitamin E (α-tocopherol)ORACNot Applicable1,293 µmol TE/g[5]
TroloxDPPH-Standard
TroloxABTS-Standard[6]

Note: The data for the proxy compound is from an essential oil mixture and not a pure compound, which may influence the reported activity. The antioxidant potential of pure this compound requires direct experimental validation.

Experimental Protocols for Antioxidant Assays

Accurate and reproducible experimental design is paramount in evaluating antioxidant potential. Below are detailed methodologies for the three key assays cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compound (this compound) and standard antioxidants are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the sample and standard in a 96-well microplate or cuvettes. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.[7][8]

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction: A small volume of the test sample or standard is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9][10]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O. This reagent should be prepared fresh.

  • Sample and Standard Preparation: Test samples and a standard (e.g., FeSO₄ or Trolox) are prepared at various concentrations.

  • Reaction: The FRAP reagent is mixed with the sample, standard, or a blank (solvent).

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺ or Trolox.[11][12][13]

Visualizing Experimental and Biological Pathways

To further clarify the methodologies and potential biological interactions, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involved in the cellular antioxidant response.

Experimental_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH1 Prepare DPPH Solution DPPH2 Add Sample/Standard DPPH1->DPPH2 DPPH3 Incubate in Dark DPPH2->DPPH3 DPPH4 Measure Absorbance at 517 nm DPPH3->DPPH4 ABTS1 Generate ABTS Radical ABTS2 Add Sample/Standard ABTS1->ABTS2 ABTS3 Incubate ABTS2->ABTS3 ABTS4 Measure Absorbance at 734 nm ABTS3->ABTS4 FRAP1 Prepare FRAP Reagent FRAP2 Add Sample/Standard FRAP1->FRAP2 FRAP3 Incubate at 37°C FRAP2->FRAP3 FRAP4 Measure Absorbance at 593 nm FRAP3->FRAP4

Caption: Workflow for in vitro antioxidant assays.

The Keap1-Nrf2 Signaling Pathway: A Target for Antioxidants

Many natural antioxidants exert their protective effects not only by direct radical scavenging but also by upregulating the endogenous antioxidant defense system. A critical pathway in this process is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[14][15][16][17] Compounds like this compound could potentially modulate this pathway, thereby enhancing the cell's intrinsic antioxidant capacity.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inactivates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Genes Initiates

Caption: Keap1-Nrf2 antioxidant response pathway.

Conclusion

While direct experimental evidence for the antioxidant potential of this compound is currently unavailable, data from related cadinene sesquiterpenes suggest that it may possess notable antioxidant properties. The presence of a hydroxyl group in its structure is a promising feature for radical scavenging activity. To definitively establish its efficacy, it is imperative that this compound be subjected to rigorous in vitro and in vivo antioxidant assays, such as the DPPH, ABTS, and FRAP methods detailed in this guide. Furthermore, investigating its ability to modulate key cellular defense pathways, like the Keap1-Nrf2 system, will provide a more comprehensive understanding of its potential as a novel antioxidant agent for therapeutic applications. This guide serves as a foundational resource to direct such future research endeavors.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Cadinen-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of a synthesized compound's purity is a critical, non-negotiable step. This guide provides an objective comparison of analytical methodologies for assessing the purity of synthesized 4-Cadinen-7-ol, a sesquiterpenoid alcohol. We present supporting experimental protocols and data frameworks to contrast the performance of a newly synthesized batch against a commercially available, structurally related standard.

The purity of an active pharmaceutical ingredient (API) or a research compound directly impacts its efficacy, safety, and reproducibility in experimental settings. Impurities, which can include residual solvents, unreacted starting materials, or isomeric byproducts, can introduce confounding variables in biological assays and compromise therapeutic outcomes. Therefore, employing robust, orthogonal analytical techniques is essential for a comprehensive purity profile.

Primary Analytical Methodologies: GC-MS and qNMR

Two powerful and complementary techniques for the analysis of volatile and semi-volatile organic compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile compounds.[1] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column.[2] The mass spectrometer then fragments the eluted components and detects them based on their mass-to-charge ratio, providing a "fingerprint" for identification and allowing for the quantification of relative abundance.[3]

  • Quantitative NMR (¹H-qNMR): This technique offers a distinct advantage by providing an absolute purity assessment without the need for a specific reference standard of the analyte itself.[4] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known concentration and purity, the absolute mass percentage of the analyte can be determined.[5] This method is less susceptible to variations in detector response and is excellent for quantifying both expected and unexpected impurities, provided they have NMR-active protons.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for determining the relative purity of this compound and identifying potential volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.
  • Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., hexane or dichloromethane) to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of approximately 50 µg/mL for analysis.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
  • Injector: Split/splitless inlet, operated in split mode (50:1 ratio) at 250°C.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp 1: Increase at 5°C/min to 200°C.
  • Ramp 2: Increase at 10°C/min to 280°C, hold for 5 minutes.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 450.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).
  • Calculate the relative purity by dividing the peak area of this compound by the total peak area of all components (% Area).
  • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST/Wiley).

Protocol 2: Absolute Purity Assessment by Quantitative ¹H-NMR Spectroscopy

This protocol details the method for determining the absolute purity (w/w %) of the synthesized compound using an internal standard.

1. Sample Preparation:

  • Select a suitable high-purity internal standard (IS) with a known purity (e.g., dimethyl sulfone, maleic acid) that has a simple ¹H spectrum with signals that do not overlap with the analyte.
  • Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.
  • Accurately weigh approximately 5 mg of the internal standard into the same vial.
  • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Bruker Avance III 500 MHz (or equivalent).
  • Nucleus: ¹H.
  • Pulse Program: Standard 30° or 90° pulse sequence (e.g., zg30).
  • Scans: 16-64 scans (to achieve a signal-to-noise ratio >250:1 for relevant peaks).
  • Relaxation Delay (d1): Set to at least 7 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds for accurate quantification).
  • Acquisition Time (aq): ~3-4 seconds.
  • Spectral Width: ~12-15 ppm.

3. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction manually to ensure accuracy.
  • Select a well-resolved, non-overlapping signal for the analyte (this compound) and one for the internal standard.
  • Integrate both selected signals accurately.
  • Calculate the purity (Purity_analyte) using the following formula:

Data Presentation: Comparative Analysis

The following table summarizes hypothetical purity assessment data for a batch of synthesized this compound compared against a commercially available sesquiterpenoid standard, (+)-δ-Cadinene, which has a stated purity of ≥95%.[6]

Parameter Synthesized this compound (Batch #SYN-4C7O-001) Commercial Standard ((+)-δ-Cadinene, ≥95%)
Analytical Method GC-MS (Relative Purity)GC-MS (Relative Purity)
Purity (% Area) 93.2%96.8%
Identified Impurities - Isomer A (2.5%)- δ-Cadinene (1.8%)- Residual Solvent (Toluene, 0.5%)- Unidentified (2.0%)- Isomer B (1.5%)- Unidentified (1.7%)
Analytical Method ¹H-qNMR (Absolute Purity, w/w %)¹H-qNMR (Absolute Purity, w/w %)
Purity (w/w %) 92.5% ± 0.4%96.1% ± 0.3%
Identified Impurities - Non-volatile organic impurity (1.1%)- Water (0.8%)- Non-volatile organic impurity (0.6%)

Note: Data for "Synthesized this compound" is representative and hypothetical for illustrative purposes.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of a synthesized compound using orthogonal analytical methods.

G cluster_prep Sample Preparation cluster_analysis Orthogonal Purity Analysis cluster_data Data Processing & Final Assessment Sample Synthesized This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Split Split Sample for Orthogonal Analysis Dissolution->Split GCMS_Prep Dilution for GC-MS Split->GCMS_Prep Aliquot 1 qNMR_Prep Add Internal Standard for qNMR Split->qNMR_Prep Aliquot 2 GCMS_Acq GC-MS Data Acquisition GCMS_Prep->GCMS_Acq qNMR_Acq qNMR Data Acquisition qNMR_Prep->qNMR_Acq GCMS_Proc GC-MS Data Processing (Integration, Library Search) GCMS_Acq->GCMS_Proc qNMR_Proc qNMR Data Processing (Integration, Purity Calculation) qNMR_Acq->qNMR_Proc Comparison Compare Results & Final Purity Report GCMS_Proc->Comparison qNMR_Proc->Comparison

Caption: Workflow for orthogonal purity assessment of synthesized compounds.

References

Safety Operating Guide

Navigating the Disposal of 4-Cadinen-7-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory-intensive work, the proper disposal of chemical waste is a critical component of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Cadinen-7-ol, ensuring compliance with general hazardous waste protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.

Step-by-Step Disposal Protocol

The disposal of this compound, like many laboratory chemicals, should be managed as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. Adherence to institutional and local regulations is paramount.

  • Container Selection and Management :

    • Primary Container : If possible, use the original manufacturer's container for disposal.[3] If this is not feasible, select a container that is in good condition, free of leaks or rust, and compatible with the chemical.[4] The container must have a secure, leak-proof screw-on cap.[5] Do not use containers with corks or parafilm as a primary closure.[5]

    • Filling : Do not overfill the waste container. Leave at least one inch of headspace to allow for expansion.[6]

    • Closure : Keep the waste container closed at all times, except when adding waste.[4][5]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."[4][6]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[4]

    • List all constituents and their approximate percentages if it is a mixed waste.[6]

    • Indicate the associated hazards (e.g., Flammable, Corrosive, Toxic, Reactive).[6]

    • Record the date when the waste was first added to the container (accumulation start date).[6]

  • Segregation and Storage :

    • Store the this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • Segregate it from incompatible materials. For instance, store it separately from acids, bases, and oxidizing agents.[6]

    • Secondary Containment : Always place the primary waste container in a secondary container, such as a lab tray or dishpan.[5] The secondary container must be chemically compatible with the waste and capable of holding 110% of the volume of the primary container.[5]

  • Waste Collection and Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to request a hazardous waste collection.[5]

    • Follow your institution's specific procedures for waste pickup. Do not attempt to transport the waste off-site yourself.

    • Hazardous waste must typically be collected within 90 days of the accumulation start date.[5]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general requirements for hazardous waste containers and labeling based on established guidelines.

RequirementSpecificationSource
Container Material Chemically compatible with the waste[6]
Container Condition Good condition, no leaks or rust[4]
Container Closure Leak-proof, screw-on cap[5]
Headspace At least 1 inch[6]
Primary Label "Hazardous Waste"[4][6]
Chemical Identification Full chemical name(s) and percentages[4][6]
Hazard Indication Flammable, Corrosive, Toxic, Reactive[6]
Date Accumulation start date[6]
Secondary Containment Required, must hold 110% of primary volume[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Initial Assessment cluster_2 Step 2: Container & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal start Generate this compound Waste assess Is this a pure substance or a mixture? start->assess container Select Compatible Container with Secure Cap assess->container For both pure substance and mixtures labeling Label as 'Hazardous Waste' - Full Chemical Name - Hazards - Accumulation Date container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage segregate Segregate from Incompatibles storage->segregate secondary Use Secondary Containment segregate->secondary request Request Pickup from EHS Department secondary->request end Proper Disposal Complete request->end

Caption: Disposal workflow for this compound.

Empty Container Disposal

Empty containers that once held this compound must also be handled with care. Triple-rinse the container with a suitable solvent capable of removing the chemical residue.[4] The rinsate must be collected and treated as hazardous waste.[4] After triple-rinsing and air drying, the container may be disposed of in the regular trash, or preferably, reused for compatible waste streams after being relabeled.[4]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Navigating the Safe Handling of 4-Cadinen-7-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling 4-Cadinen-7-ol, based on the potential hazards associated with similar sesquiterpenoid compounds.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety GogglesShould be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protective GlovesChemical-impermeable gloves are recommended. Nitrile rubber is a common and effective choice.[2]
Lab Coat/Protective ClothingWear fire/flame resistant and impervious clothing. A standard lab coat should be worn at all times.[1]
Respiratory RespiratorIf exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator is recommended.[1] Ensure adequate ventilation in the work area.[3]

Operational Plan: Handling and Storage

Proper operational procedures are critical to minimize exposure and maintain the stability of the compound.

ProcedureGuideline
Handling Handle in a well-ventilated place.[3] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3] Use non-sparking tools to prevent fire from electrostatic discharge.[3]
Storage Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.

Emergency Procedures: Spills and First Aid

In the event of an accidental release or exposure, immediate and appropriate action is necessary to mitigate harm.

Spill Response

A chemical spill should be handled promptly and safely. The following workflow outlines the necessary steps.

Spill_Response_Workflow Chemical Spill Response Workflow for this compound cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Personnel to a Safe Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate If safe to do so Ignition Remove All Sources of Ignition Ventilate->Ignition PPE Wear Appropriate PPE Ignition->PPE Contain Contain the Spill with Inert Material PPE->Contain Collect Collect and Place in a Suitable Container Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Disposal_Plan_Workflow Disposal Plan for this compound Waste cluster_Waste_Collection Waste Collection cluster_Storage_and_Disposal Storage & Disposal Collect_Waste Collect Waste in a Suitable, Closed Container Label_Container Clearly Label the Waste Container Collect_Waste->Label_Container Store_Waste Store Waste in a Designated, Secure Area Label_Container->Store_Waste Arrange_Disposal Arrange for Disposal by a Licensed Waste Disposal Company Store_Waste->Arrange_Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.